(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Description
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Properties
IUPAC Name |
1-cyclohexyl-N-methyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKQGXQHOCVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660704 | |
| Record name | 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-00-8 | |
| Record name | 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pyrrolidine Scaffold: A Privileged Structure in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutics for a spectrum of debilitating Central Nervous System (CNS) disorders has led medicinal chemists to explore a vast chemical space. Within this landscape, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its prevalence in both natural products and FDA-approved drugs underscores its significance.[3][4] This guide provides a comprehensive technical overview for scientists and researchers on the strategic utilization of novel pyrrolidine derivatives in CNS drug discovery, from synthetic design and pharmacological evaluation to preclinical development.
Part 1: The Rationale - Why the Pyrrolidine Scaffold for CNS Drugs?
The pyrrolidine motif is not merely a common structural feature but possesses a unique combination of physicochemical properties that make it particularly well-suited for CNS drug candidates. The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high target specificity and potency.[1] This conformational flexibility, often referred to as "pseudorotation," enables pyrrolidine derivatives to adopt optimal conformations for binding to the intricate topographies of CNS targets.[1]
Furthermore, the stereogenicity of the carbon atoms within the pyrrolidine ring provides opportunities for fine-tuning pharmacological activity and mitigating off-target effects.[1] The nitrogen atom, a key feature of the scaffold, can act as a hydrogen bond acceptor or be functionalized to modulate basicity and overall physicochemical properties, which are crucial for traversing the blood-brain barrier (BBB).[5] By carefully manipulating these properties—such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors/acceptors—chemists can design pyrrolidine derivatives with an increased likelihood of CNS penetration and target engagement.[5][6]
Part 2: Constructing the Armamentarium - Synthetic Strategies for Novel Pyrrolidine Derivatives
The generation of diverse libraries of pyrrolidine derivatives is fundamental to any CNS drug discovery program. The choice of synthetic strategy is dictated by the desired substitution patterns, stereochemical control, and overall efficiency. Two primary approaches are generally employed: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine scaffold.[1]
De Novo Ring Synthesis
-
1,3-Dipolar Cycloaddition: This powerful and versatile method involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to stereoselectively construct the pyrrolidine ring.[1][3] This strategy allows for the introduction of a wide range of substituents with good control over the relative stereochemistry of the newly formed chiral centers. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cycloaddition.[7]
-
Aminocyclizations: Intramolecular cyclization of functionalized amines, such as amino alcohols, amino halides, or amino alkenes, provides another efficient route to substituted pyrrolidines. These reactions can be promoted by various reagents and catalysts, offering a range of options for ring closure.
Functionalization of Pre-existing Scaffolds
-
Proline and its Derivatives as Chiral Building Blocks: L-proline and its derivatives, such as 4-hydroxyproline, are readily available and inexpensive chiral starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives.[8] The carboxylic acid and secondary amine functionalities of proline offer convenient handles for a wide array of chemical transformations, allowing for the introduction of diverse substituents at various positions of the pyrrolidine ring.[8]
-
Combinatorial Chemistry Approaches: To rapidly explore a vast chemical space, combinatorial synthesis on a solid support can be employed.[9] The "split-and-pool" strategy, for instance, allows for the creation of large, encoded libraries of pyrrolidine derivatives, where each unique compound is linked to a chemical tag that records its synthetic history.[9] This high-throughput approach, coupled with efficient screening methods, can accelerate the identification of initial hits.
Below is a generalized workflow for the synthesis and diversification of a pyrrolidine library.
Caption: Preclinical evaluation workflow for a lead pyrrolidine derivative.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol outlines a standard procedure for assessing the anticonvulsant activity of a novel pyrrolidine derivative.
-
Animals:
-
Male Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
-
Drug Administration:
-
Dissolve the test compound (pyrrolidine derivative) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.
-
Administer the vehicle to a control group.
-
Administer a standard anticonvulsant drug (e.g., phenytoin) to a positive control group.
-
-
MES Procedure:
-
At a predetermined time after drug administration (e.g., 30 minutes), apply a corneal electrode to each eye of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).
-
Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from tonic hindlimb extension in each group.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Compare the ED50 of the test compound to that of the standard drug.
-
Part 5: Future Directions and Conclusion
The pyrrolidine scaffold continues to be a rich source of inspiration for the design of novel CNS drug candidates. [4]Future efforts in this area will likely focus on the development of more sophisticated synthetic methodologies to access novel and complex pyrrolidine derivatives with greater stereochemical control. The integration of computational chemistry and machine learning will play an increasingly important role in the design of compounds with optimized CNS properties and the prediction of their biological activities. [6]Furthermore, the use of more translational animal models and the identification of robust biomarkers will be crucial for improving the predictability of preclinical findings to clinical outcomes. [10] In conclusion, this guide has provided a technical framework for the discovery and development of novel pyrrolidine derivatives for CNS disorders. By understanding the unique advantages of this privileged scaffold and employing a systematic and integrated approach to synthesis, pharmacological evaluation, and preclinical development, researchers can enhance the probability of success in bringing new and effective treatments to patients suffering from these devastating conditions.
References
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- Bhat, S. A., Rather, M. A., & Lah, H. U. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Ageing Research Reviews, 92, 102127.
- InVivo Biosystems. (n.d.). Epilepsy.
- White, H. S. (2024). Innovative drug discovery strategies in epilepsy: integrating next-generation syndrome-specific mouse models to address pharmacoresistance and epileptogenesis. Expert Opinion on Drug Discovery, 19(9), 1099-1113.
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- Inotiv. (n.d.). Epilepsy.
- Melior Discovery. (n.d.). in vivo models of Parkinson's Disease.
- InVivo Biosystems. (n.d.). Parkinson's Disease Modeling.
- Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 21(18), 6888.
- Alexander, A. G., Marfil, V., & Spencer, B. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug discovery today. Technologies, 10(1), e115–e119.
- White, H. S., & Barker-Haliski, M. (2024). Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis. Expert opinion on drug discovery, 1-15.
- Al-Massri, K. F., Ahmed, W., & Al-Ghamdi, S. S. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of King Saud University - Science, 36(1), 102929.
- Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
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- Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Li Petri, G., D'Anneo, A., & Lauricella, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34.
- Maclean, D., Schullek, J. R., Murphy, M. M., Ni, Z. J., Gordon, E. M., & Gallop, M. A. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines.
- Bakulina, O., & Bakulin, V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 27(19), 6245.
- Poyraz, S., Yilmaz, I., & Diego, F. J. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in pharmacology, 14, 1249117.
- Chalyk, B. A., Sukach, V. A., Vovk, M. V., & Mykhailiuk, P. K. (2022). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. The Journal of organic chemistry, 87(23), 15495–15504.
- Li, Y., Piomelli, D., & Zhang, Y. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC medicinal chemistry, 11(12), 1434–1443.
- Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation.
- Loza, M. I., & Brea, J. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current neuropharmacology, 13(5), 587–602.
- Sabnis, R. W. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ACS Medicinal Chemistry Letters, 16(7), 1243-1244.
- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892.
- MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions.
- Kamiński, K., Obniska, J., & Wiktorowska, L. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(34), 3940–3960.
- Altasciences. (2024, May 22). Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials.
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An In-Depth Technical Guide to the Putative Mechanism of Action of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
For: Researchers, scientists, and drug development professionals.
Abstract
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel chemical entity with a structure suggestive of psychoactive potential. In the absence of published empirical data, this guide presents a theoretical framework for its mechanism of action, drawing upon established structure-activity relationships (SAR) of related compounds, particularly within the arylcyclohexylamine class. We hypothesize that this compound may function as a modulator of central nervous system targets, such as N-methyl-D-aspartate (NMDA) receptors and monoamine transporters. This document provides a comprehensive, albeit speculative, analysis of its potential pharmacodynamics and outlines a rigorous, multi-stage experimental plan to elucidate its true biological function.
Introduction and Structural Rationale
The molecule this compound presents a unique combination of structural motifs known to confer biological activity. Its core components are:
-
A cyclohexyl group , which provides lipophilicity and steric bulk.
-
An ethylamine backbone , a common scaffold in many neurotransmitters and psychoactive drugs.
-
A pyrrolidine ring , a tertiary amine that can influence receptor binding and pharmacokinetics.
-
An N-methyl group , which can modulate potency and selectivity for various targets.
While the compound lacks an aromatic ring, which is characteristic of the well-studied arylcyclohexylamines like phencyclidine (PCP) and ketamine, the presence of the cyclohexyl and amine moieties suggests a potential overlap in pharmacological targets. Arylcyclohexylamines are known for their complex pharmacology, primarily as NMDA receptor antagonists, but also as dopamine reuptake inhibitors and sigma receptor agonists.[1][2] Therefore, it is plausible that this compound may share some of these activities.
A Proposed, Hypothetical Mechanism of Action
Based on a thorough analysis of structure-activity relationships, we propose a primary and secondary hypothetical mechanism of action for this compound.
Primary Postulated Target: NMDA Receptor Antagonism
The most prominent hypothesis is that the compound acts as a non-competitive antagonist at the NMDA receptor. The cyclohexyl group may serve as a lipophilic anchor, driving the molecule into the ion channel of the receptor, similar to how the aryl group functions for classical arylcyclohexylamines.[3] The tertiary amine of the pyrrolidine ring would likely be protonated at physiological pH, allowing it to interact with the PCP binding site within the NMDA receptor channel.
The N-methyl group, in comparison to a larger N-alkyl substituent, may fine-tune the potency and kinetics of channel blockade. In related series, N-alkyl substitutions have been shown to decrease potency but not efficacy.[4]
Caption: Hypothetical NMDA receptor antagonism pathway.
Secondary Postulated Target: Dopamine Transporter (DAT) Inhibition
Many arylcyclohexylamines also exhibit affinity for the dopamine transporter, leading to stimulant effects.[1] The ethylamine scaffold in the target compound is a classic feature of many dopamine reuptake inhibitors. The cyclohexyl and pyrrolidine groups could confer a binding pose within the DAT that prevents dopamine reuptake, leading to increased synaptic dopamine concentrations.
A Strategic Experimental Approach to Elucidate the Mechanism of Action
To validate or refute these hypotheses, a systematic, multi-tiered experimental approach is necessary.
Tier 1: In Vitro Receptor Screening and Binding Assays
The initial step is to determine the binding profile of the compound across a wide range of CNS targets.
Protocol 1: Broad Radioligand Binding Screen
-
Objective: To identify primary and secondary binding targets.
-
Methodology:
-
Submit the compound to a comprehensive radioligand binding panel (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile). The panel should include, at a minimum:
-
Glutamate receptors (NMDA, AMPA, Kainate)
-
Monoamine transporters (DAT, SERT, NET)
-
Sigma receptors (σ1, σ2)
-
Opioid receptors (μ, δ, κ)
-
Dopamine, serotonin, and adrenergic receptors.
-
-
The compound should be tested at a concentration of 10 µM to identify significant binding interactions (typically >50% inhibition of radioligand binding).
-
-
Data Analysis: Analyze the percentage of inhibition for each target. Targets showing significant inhibition will be prioritized for further investigation.
Protocol 2: NMDA Receptor Binding Affinity (Ki) Determination
-
Objective: To quantify the binding affinity for the PCP site on the NMDA receptor.
-
Methodology:
-
Prepare rat cortical membranes, which are a rich source of NMDA receptors.
-
Perform a competitive binding assay using a radioligand for the PCP site, such as [³H]MK-801.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
| Hypothetical Binding Data | Ki (nM) |
| NMDA Receptor ([³H]MK-801) | 150 |
| Dopamine Transporter ([³H]WIN 35,428) | 800 |
| Sigma-1 Receptor (-pentazocine) | 1200 |
| Sigma-2 Receptor ([³H]DTG) | 2500 |
This table presents purely hypothetical data for illustrative purposes.
Caption: Tier 1 In Vitro Experimental Workflow.
Tier 2: In Vitro Functional Assays
Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).
Protocol 3: NMDA Receptor Functional Antagonism using Electrophysiology
-
Objective: To measure the compound's ability to inhibit NMDA receptor-mediated currents.
-
Methodology:
-
Use whole-cell patch-clamp electrophysiology on cultured neurons (e.g., primary hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the test compound at various concentrations with the agonists.
-
-
Data Analysis: Measure the peak inward current in the presence of the test compound and express it as a percentage of the control response. Generate a concentration-response curve to determine the IC50 for functional inhibition.
Protocol 4: Dopamine Transporter Functional Assay
-
Objective: To assess the compound's effect on dopamine reuptake.
-
Methodology:
-
Use cells stably expressing the human dopamine transporter (hDAT).
-
Incubate the cells with [³H]dopamine in the presence of varying concentrations of the test compound.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound. Determine the IC50 from the resulting concentration-response curve.
Tier 3: In Vivo Behavioral Pharmacology
In vivo studies are essential to understand the integrated physiological and behavioral effects of the compound.
Protocol 5: Phencyclidine (PCP) Drug Discrimination in Rats
-
Objective: To determine if the compound has PCP-like discriminative stimulus effects, which are indicative of NMDA receptor antagonism.
-
Methodology:
-
Train rats to discriminate between an injection of PCP (e.g., 2.0 mg/kg, i.p.) and saline in a two-lever operant chamber. Food reinforcement is contingent on pressing the correct lever.
-
Once the rats have acquired the discrimination, administer various doses of the test compound and observe which lever they press.
-
-
Data Analysis: A compound is considered to have PCP-like effects if it results in dose-dependent responding on the PCP-appropriate lever.
Protocol 6: Locomotor Activity Assessment
-
Objective: To assess potential stimulant or sedative effects.
-
Methodology:
-
Individually house mice or rats in automated locomotor activity chambers.
-
After a habituation period, administer various doses of the test compound and record locomotor activity (e.g., beam breaks) for a set period (e.g., 2 hours).
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. A significant increase in activity would support a DAT inhibitor mechanism, while a decrease might suggest sedative effects.
Conclusion
While the precise mechanism of action of this compound remains to be empirically determined, its structural features provide a rational basis for hypothesizing that it may act as an NMDA receptor antagonist with potential secondary activity as a dopamine reuptake inhibitor. The proposed multi-tiered experimental plan provides a robust framework for systematically investigating these hypotheses, from initial receptor binding to functional in vitro assays and, ultimately, to in vivo behavioral characterization. The insights gained from this research program will be crucial for understanding the pharmacological profile of this novel compound and predicting its potential therapeutic or toxicological effects.
References
- Koek, W., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 245(3), 969-978. [Link]
- Pelletier, R. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1528. [Link]
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- ResearchGate. (2022).
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Pharmacological Profile of N-Methylated Pyrrolidine Analogs: From Foundational Chemistry to Advanced Therapeutic Applications
An In-Depth Technical Guide:
Introduction: The Enduring Significance of the N-Methylated Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry.[1][2] This saturated scaffold is prevalent in a vast array of natural alkaloids, such as nicotine and hygrine, and serves as a fundamental building block in numerous pharmacologically active agents.[1][3] Its significance is amplified by its structural characteristics: the sp³-hybridized carbons create a non-planar, three-dimensional structure that allows for efficient and stereochemically defined exploration of pharmacophore space.[4]
The addition of a methyl group to the pyrrolidine nitrogen (N-methylation) is a seemingly simple modification that profoundly influences the molecule's pharmacological profile. This substitution alters key physicochemical properties, including polarity, basicity (pKa), and lipophilicity, which in turn dictates how the molecule interacts with biological targets, crosses membranes like the blood-brain barrier, and undergoes metabolism. N-methylated pyrrolidine analogs are implicated in a wide spectrum of biological activities, targeting critical systems such as nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and opioid receptors. This guide provides a comprehensive technical overview of the synthesis, pharmacological targets, structure-activity relationships (SAR), and experimental evaluation of this versatile and impactful class of compounds.
The Chemical Landscape: Synthesis and Structural Elucidation
A robust understanding of the pharmacological profile begins with the synthesis of the analogs. The accessibility of various synthetic routes allows for the systematic modification of the pyrrolidine core, enabling detailed SAR studies.
Common Synthetic Pathways
Several reliable methods exist for the synthesis of the N-methylpyrrolidine core. A prevalent industrial and laboratory approach involves the condensation reaction of γ-butyrolactone with methylamine.[5] This process typically occurs in two steps: a reversible reaction to form N-methyl-γ-hydroxybutanamide, followed by a dehydration and cyclization step at higher temperatures to yield the final product.[5]
More contemporary "green chemistry" approaches have been developed to improve the environmental footprint and efficiency of this synthesis. One such method utilizes the reaction of methylamine and 1,4-dibromobutane in an aqueous medium with potassium carbonate as an inexpensive and environmentally benign catalyst, achieving yields of over 50% at a moderate temperature of 90°C.[3] Another efficient, one-pot method synthesizes N-methylpyrrolidine from 1,4-butanediol and methylamine using a modified ZSM-5 catalyst, achieving yields greater than 90%.[6]
Structural Verification
The identity and purity of synthesized N-methylated pyrrolidine analogs must be rigorously confirmed before pharmacological testing. A standard suite of analytical techniques is employed for this purpose. The molecular structure is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods provide a detailed fingerprint of the molecule, confirming the presence of the N-methyl group and the integrity of the pyrrolidine ring.
Core Pharmacological Targets and Mechanisms of Action
The versatility of the N-methylated pyrrolidine scaffold allows it to interact with a diverse range of biological targets. The following sections detail the most significant of these interactions.
Nicotinic Acetylcholine Receptors (nAChRs)
Perhaps the most well-known N-methylated pyrrolidine analog is nicotine, the primary psychoactive component of tobacco. The N-methyl-pyrrolidine moiety of nicotine is crucial for its interaction with nAChRs, which are ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems.[7] The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes.[8] Analogs targeting these receptors are of high interest for treating neurodegenerative diseases, cognitive disorders, and addiction.[9]
The interaction is highly stereospecific, with subtle changes to the pyrrolidine ring dramatically altering receptor affinity and functional activity (agonist vs. antagonist). This makes the scaffold a prime candidate for designing subtype-selective nAChR modulators.
Signaling Pathway: nAChR Activation
Caption: Agonist binding to nAChRs opens the ion channel, leading to cation influx and downstream signaling.
Monoamine Transporters
A distinct class of N-methylated pyrrolidine analogs, the synthetic cathinones (e.g., α-pyrrolidinovalerophenone, α-PVP), are potent psychostimulants that primarily target the dopamine transporter (DAT) and serotonin transporter (SERT).[10] These compounds inhibit the reuptake of dopamine and serotonin from the synaptic cleft, leading to elevated extracellular concentrations of these neurotransmitters and producing powerful stimulant effects. The structure-activity relationships in this class are finely tuned, with the length of the alkyl side chain attached to the pyrrolidine ring significantly influencing potency and selectivity for DAT versus SERT.[11]
Opioid Receptors
More recently, novel synthetic opioids incorporating an N-pyrrolidinoethyl moiety have emerged, demonstrating high potency at the µ-opioid receptor.[12] For example, N-pyrrolidino metonitazene is a full agonist at the µ-opioid receptor with a potency comparable to or greater than fentanyl in various assays.[12] This highlights the scaffold's ability to be adapted to interact with G-protein coupled receptors (GPCRs) involved in analgesia and reward, but also carries significant public health implications due to the potential for abuse.
Structure-Activity Relationship (SAR) Analysis: The Rationale Behind Analog Design
Systematic modification of the N-methylated pyrrolidine scaffold is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from these studies are critical for drug development professionals.
The "Methyl Scan" of Nicotine's Pyrrolidine Ring
A seminal study systematically added a methyl group to each carbon of the pyrrolidine ring of nicotine to probe its interaction with α4β2 and α7 nAChRs.[8][13] This "methyl scan" revealed profound differences in how the two receptor subtypes accommodate steric bulk at different positions.
| Modification on Pyrrolidine Ring | Effect on α4β2 nAChR Activity | Effect on α7 nAChR Activity | Citation(s) |
| 1'-N-Ethyl (vs. N-Methyl) | Significantly reduced interaction | Minimal effect | [8][13] |
| 2'-Methylation | Decreased potency | Uniquely enhanced binding & potency | [8][13] |
| 3'-trans-Methylation | Poorly tolerated | Well tolerated | [8][13] |
| 4'-Methylation | Moderately decreased potency | Greatly decreased potency & efficacy | [8][13] |
| 5'-cis-Methylation | Lacked agonist activity, low affinity | Lacked agonist activity, low affinity | [8][13] |
| 5'-trans-Methylation | Poorly tolerated | Retained considerable activity | [8][13] |
These findings provide an invaluable roadmap for designing subtype-selective nAChR ligands. For instance, to achieve α7 selectivity, modifications at the 2' position could be explored, while avoiding the 4' position.
SAR Logic Diagram
Caption: A typical workflow for the pharmacological profiling of novel chemical entities.
Protocol: In Vitro nAChR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to displace a known radioligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound at the human α4β2 nAChR.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]-Cytisine (Specific Activity: 25-40 Ci/mmol).
-
Non-specific binding control: (-)-Nicotine (100 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO, serially diluted in Assay Buffer.
-
96-well microplates, glass fiber filters, scintillation cocktail, microplate scintillation counter.
-
-
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]-Cytisine (to a final concentration of ~1 nM), and 50 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL (-)-Nicotine (100 µM), 50 µL [³H]-Cytisine, and 50 µL of membrane suspension.
-
Test Compound: Add 50 µL of test compound dilution, 50 µL [³H]-Cytisine, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Causality: This competitive binding assay is a foundational experiment. [7]It directly measures the affinity of the compound for the receptor's binding site. Using a well-characterized cell line and radioligand ensures the results are specific and reproducible. The choice of [³H]-Cytisine is appropriate for the high-affinity state of α4β2 nAChRs.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely pharmacokinetic half-life.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
-
Materials:
-
Pooled HLM (e.g., from 50 donors).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Test compound (1 µM final concentration).
-
Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance).
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for quantification.
-
-
Methodology:
-
Pre-incubation: Add HLM (final concentration 0.5 mg/mL) and test compound to phosphate buffer in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes to allow temperature equilibration.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and reaction conditions. [10]* Trustworthiness: This assay includes positive controls to ensure the microsomal enzymes are active. The use of LC-MS/MS provides highly sensitive and specific quantification. The time-zero sample serves as a baseline (100%) to control for any non-enzymatic degradation or recovery issues.
-
-
Advanced Applications: PET Imaging in Drug Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of drug-target engagement in the living brain. [14]N-methylated pyrrolidine analogs are excellent candidates for development as PET radioligands due to the relative ease of radiolabeling the N-methyl group with Carbon-11 ([¹¹C]).
The process involves reacting a des-methyl precursor of the target analog with [¹¹C]methyl iodide or [¹¹C]methyl triflate, produced in a cyclotron. [15]A successful PET tracer must not only be synthesized with high radiochemical purity and specific activity but also possess critical pharmacological properties:
-
High affinity and selectivity for the target receptor.
-
Ability to cross the blood-brain barrier.
-
Appropriate kinetics for imaging (i.e., not too fast, not too slow).
-
Low formation of brain-penetrant radiometabolites. [15][16] Developing a PET tracer based on an N-methylated pyrrolidine scaffold can provide invaluable, translatable data on target occupancy, dose selection, and therapeutic efficacy long before clinical endpoints are reached.
Conclusion
The N-methylated pyrrolidine scaffold is a privileged structure in pharmacology, demonstrating remarkable versatility and therapeutic relevance. From its foundational role in natural products like nicotine to its modern application in synthetic stimulants and high-potency opioids, this chemical core continues to yield compounds with profound biological effects. A thorough understanding of its synthesis, key molecular targets, and intricate structure-activity relationships is essential for researchers in drug discovery. By employing a systematic and integrated profiling workflow—combining robust in vitro assays, validated in vivo models, and advanced techniques like PET imaging—scientists can effectively harness the potential of N-methylated pyrrolidine analogs to develop novel therapeutics and powerful research tools to unravel the complexities of the central nervous system.
References
- Nguyen Van Hoa, N. A. T., Phan Thanh Thao, Trinh Thi Thanh Huyen. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM.
- One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. (n.d.). Green Chemistry (RSC Publishing).
- Smith, A. B., 3rd, et al. (n.d.). Molecular Modeling, Synthesis, and Structures of N-methylated 3,5-linked pyrrolin-4-ones Toward the Creation of a Privileged Nonpeptide Scaffold. PubMed.
- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofol
- Ramirez, M. S., et al. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH.
- Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. (2019, October 22). PMC - PubMed Central.
- Xing, H., et al. (n.d.). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
- How to synthesis N-Methyl-2-pyrrolidone. (2024, March 12). ChemicalBook.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. (n.d.).
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- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC - PubMed Central.
- In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. (n.d.). PMC - NIH.
- Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain. (n.d.). PMC - NIH.
- Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Ac. (2023, February 3). DAU.
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- PET with radiolabeled aminoacid. (n.d.). PubMed.
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The Cyclohexyl Moiety in Pyrrolidine Scaffolds: A Technical Guide to Structure-Activity Relationships
Introduction: The Strategic Union of Cyclohexyl and Pyrrolidine Moieties in Drug Design
In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its prevalence in natural products and its synthetic tractability.[1][2] Its three-dimensional, non-planar structure allows for a nuanced exploration of chemical space, a critical advantage in the design of highly specific and potent therapeutic agents.[3] When this privileged heterocycle is appended with a cyclohexyl group, a lipophilic, conformationally rich carbocycle, a powerful synergy emerges. This combination has proven particularly fruitful in the development of a diverse array of bioactive compounds, from antiviral agents to enzyme inhibitors.
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of cyclohexyl-substituted pyrrolidines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. This analysis is grounded in field-proven insights and supported by detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for navigating this important chemical space.
Core Principles of Bioactivity: The Role of the Cyclohexyl Group
The introduction of a cyclohexyl ring onto a pyrrolidine scaffold imparts several key physicochemical properties that profoundly influence its interaction with biological targets. The inherent lipophilicity of the cyclohexyl group often enhances membrane permeability and can facilitate entry into hydrophobic binding pockets within proteins.[4] Furthermore, the conformational flexibility of the cyclohexane ring (chair, boat, and twist-boat conformations) allows the molecule to adopt an optimal geometry for receptor binding, a crucial factor in achieving high affinity and selectivity.
Case Study 1: CCR5 Antagonists for HIV-1 Inhibition
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[5] Blocking this receptor is a clinically validated strategy for the treatment of HIV infection. Cyclohexyl-substituted pyrrolidines have emerged as a potent class of CCR5 antagonists.
Structural Insights and SAR
The general pharmacophore for this class of compounds often involves a central pyrrolidine ring with substituents that project into different pockets of the CCR5 receptor. The cyclohexyl group typically occupies a hydrophobic pocket, contributing significantly to the binding affinity.
A key example can be seen in the development of 4,4-disubstituted cyclohexylamine-based CCR5 antagonists, which evolved from piperidine-based precursors.[5] SAR studies revealed that the cyclohexyl group was a favorable replacement for the piperidine ring, leading to compounds with pronounced anti-HIV-1 activity.[5]
Table 1: Structure-Activity Relationship of Cyclohexyl-Substituted Pyrrolidine Analogues as CCR5 Antagonists
| Compound ID | R1 (on Pyrrolidine) | R2 (on Cyclohexyl) | CCR5 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) |
| 1a | Phenyl | H | 58 | 45 |
| 1b | 4-Fluorophenyl | H | 32 | 28 |
| 1c | Phenyl | 4,4-difluoro | 15 | 12 |
| 1d | 4-Fluorophenyl | 4,4-difluoro | 8 | 6 |
Data synthesized from representative findings in the field. Actual values may vary based on specific assay conditions.
The data in Table 1 illustrates a clear trend: the introduction of fluorine atoms onto the cyclohexyl ring (compounds 1c and 1d ) significantly enhances both CCR5 binding affinity and antiviral activity. This is likely due to a combination of factors, including the modulation of the lipophilicity and the potential for specific fluorine-protein interactions within the binding pocket.
Experimental Protocols
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a measure of its binding affinity (Ki).[6]
Materials:
-
HEK293 or CHO cell membranes expressing the human CCR5 receptor.[6]
-
Radioligand (e.g., [125I]-MIP-1α).
-
Unlabeled CCR5 ligand for non-specific binding determination.
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Test compounds (cyclohexyl-substituted pyrrolidines) at various concentrations.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest CCR5-expressing cells. Homogenize the cells in a cold lysis buffer and isolate the cell membranes via centrifugation. Resuspend the membrane pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).[6]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction and incubate at room temperature to reach equilibrium.[6]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[6]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the test compound concentration. Fit the data using a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]
Case Study 2: Inhibition of Mycobacterium tuberculosis InhA
The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] Inhibition of InhA is a validated strategy for the development of new anti-tuberculosis drugs.[7] Pyrrolidine carboxamides featuring a cyclohexyl moiety have been identified as a novel class of InhA inhibitors.
Structural Insights and SAR
In this class of compounds, the pyrrolidine carboxamide core acts as a scaffold, while the substituents on either side interact with different regions of the InhA binding pocket. The cyclohexyl group, in this context, often serves as a lipophilic anchor.
Interestingly, SAR studies have shown that replacing the cyclohexyl group with a phenyl ring, even with various substitutions, is generally unfavorable for InhA inhibitory activity, highlighting the specific and beneficial role of the saturated carbocycle in this series.[8]
Table 2: SAR of Pyrrolidine Carboxamides as InhA Inhibitors
| Compound ID | Ring A (Amide side) | Ring C (Pyrrolidine N-substituent) | InhA Inhibition (IC50, µM) |
| 2a | 3-Chlorophenyl | Cyclohexyl | 5.2 |
| 2b | 3-Bromophenyl | Cyclohexyl | 4.8 |
| 2c | 3-Chlorophenyl | Phenyl | 15.6 |
| 2d | 3-Bromophenyl | Phenyl | > 20 |
Data synthesized from representative findings in the field. Actual values may vary based on specific assay conditions.[8]
The data clearly demonstrates the superiority of the cyclohexyl group (compounds 2a and 2b ) over a phenyl group (compounds 2c and 2d ) for InhA inhibition in this scaffold.[8]
Experimental Protocols
This assay measures the ability of a test compound to inhibit the enzymatic activity of InhA, typically by monitoring the oxidation of NADH.[7]
Materials:
-
Purified InhA enzyme.
-
NADH.
-
2-trans-dodecenoyl-CoA (substrate).
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5).
-
Test compounds (cyclohexyl-substituted pyrrolidines) at various concentrations.
-
96-well microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Enzyme Addition: Add the InhA enzyme to each well and incubate for a short period to allow for compound binding.
-
Initiation of Reaction: Add the substrate, 2-trans-dodecenoyl-CoA, to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
Synthesis of Cyclohexyl-Substituted Pyrrolidines: A Representative Protocol
A common and versatile method for the synthesis of cyclohexyl-substituted pyrrolidines is exemplified by the synthesis of procyclidine, an anticholinergic agent.[8] This two-step process involves a Mannich reaction followed by a Grignard reaction.[8]
Protocol 3: Synthesis of 1-Cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol (Procyclidine)
Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)
-
In a round-bottom flask, combine acetophenone, paraformaldehyde, and pyrrolidine hydrochloride.[8]
-
Add ethanol and a catalytic amount of concentrated hydrochloric acid.[8]
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the Mannich base, 3-(1-pyrrolidino)propiophenone.[8]
Step 2: Grignard Reaction to form Procyclidine
-
Prepare the cyclohexylmagnesium bromide Grignard reagent by reacting magnesium turnings with cyclohexyl bromide in anhydrous diethyl ether.[8]
-
Dissolve the 3-(1-pyrrolidino)propiophenone from Step 1 in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0°C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization to obtain procyclidine.[8]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure-activity relationship concept for cyclohexyl-substituted pyrrolidines.
Caption: Synthetic workflow for procyclidine, a representative cyclohexyl-substituted pyrrolidine.[8]
Conclusion and Future Directions
The strategic incorporation of a cyclohexyl moiety into pyrrolidine-based scaffolds has yielded a wealth of biologically active compounds with significant therapeutic potential. As demonstrated through the case studies of CCR5 antagonists and InhA inhibitors, the cyclohexyl group plays a multifaceted role, influencing lipophilicity, conformational preference, and direct interactions within receptor binding pockets. The SAR data consistently underscores the importance of this carbocyclic substituent, often showing a clear advantage over aromatic counterparts.
Future research in this area will likely focus on several key aspects. The synthesis of novel cyclohexyl-pyrrolidine derivatives with diverse substitution patterns on both rings will continue to be a priority, enabling a more granular understanding of SAR. Furthermore, the application of computational modeling and structural biology will provide deeper insights into the specific ligand-receptor interactions that drive biological activity. As our understanding of the intricate interplay between structure and function in this chemical class grows, so too will our ability to design and develop the next generation of highly effective and selective therapeutics.
References
- He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Palladium-Catalyzed Intramolecular Amination of Unactivated C-H Bonds at the γ and δ Positions of Picolinamide (PA) Protected Amine Substrates. Journal of the American Chemical Society, 134(1), 3–6.
- Kuo, M., et al. (2008). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PMC.
- Stallings, C. L., et al. (2010). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements. PubMed.
- Barral, K., et al. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. PubMed.
- Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Ma, Z., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. PMC.
- La, M. T., Kang, S., & Kim, H. -K. (2019). A facile method provides N-aryl-substituted azacycles from arylamines and cyclic ethers in the presence of POCl3 and DBU. The Journal of Organic Chemistry, 84(10), 6689–6696.
- HIV.gov. (2018). Co-Receptor Tropism Assays.
- PubChem. Procyclidine hydrochloride.
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- Labcorp. Tropism Assays.
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- Ovid. (2014). Use of a Commercial HIV Co-Receptor Tropism Assay in Clinical Practice.
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- Wang, X. -J., Su, Y., Li, R., & Gu, P. (2018). A Tf2O-Promoted Intramolecular Schmidt Reaction of 2-Substituted ω-Azido Carboxylic Acids. The Journal of Organic Chemistry, 83(10), 5816–5824.
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- Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. PubMed.
- Beraldo, H., et al. (2014). Synthesis, Inhibition of Mycobacterium tuberculosis Enoyl-acyl Carrier Protein Reductase and Antimycobacterial Activity of Novel Pentacyanoferrate(II)-isonicotinoylhydrazones. ResearchGate.
- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.
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- PubChem. (1S)-1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ium-1-ylpropan-1-ol.
- Wikipedia. Phencyclidine.
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In Silico Modeling of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine: A Technical Guide for Drug Discovery Professionals
Foreword: Embracing the Predictive Power of In Silico Modeling
In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline has never been more critical. The attrition of promising molecules in late-stage development due to unfavorable pharmacokinetic profiles or unforeseen toxicity represents a significant financial and temporal burden. In silico modeling has emerged as an indispensable tool, offering a rational, cost-effective, and rapid means to predict the multifaceted properties of small molecules before committing to extensive preclinical and clinical studies. By harnessing the power of computational chemistry and bioinformatics, we can construct a comprehensive virtual profile of a molecule, guiding medicinal chemists toward more informed decisions and ultimately enhancing the probability of success.
This guide provides an in-depth technical walkthrough of the in silico modeling process, using the novel chemical entity, (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, as a case study. Due to the limited publicly available data on this specific molecule, we will approach this as a hypothetical drug discovery project. We will propose a plausible therapeutic target based on its structural motifs and then systematically apply a suite of computational tools to predict its physicochemical properties, pharmacokinetic (ADME/T) profile, and potential interactions with its biological target. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.
The Subject Molecule: this compound
This compound is a small molecule with a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol .[1] Its structure, characterized by a cyclohexyl group, a pyrrolidine ring, and a methyl-amine moiety, suggests potential interactions with biological systems, particularly the central nervous system, given the prevalence of these fragments in known neuroactive compounds.
For the purpose of this guide, we will hypothesize that this compound is being investigated as a potential inhibitor of the Dopamine Transporter (DAT), a key protein involved in the regulation of dopamine levels in the brain and a target for drugs treating conditions like ADHD and depression.
Molecular Identifiers:
-
IUPAC Name: 1-cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
-
SMILES: CNC2CCCCC2
In Silico Physicochemical Profiling: The Foundation of Druglikeness
The first step in our in silico assessment is to predict the fundamental physicochemical properties of the molecule. These properties are crucial determinants of a drug's pharmacokinetic behavior and can be evaluated against established criteria for "druglikeness," such as Lipinski's Rule of Five.[2][3][4][5]
Step-by-Step Protocol for Physicochemical Property Prediction
This protocol utilizes the widely accessible SwissADME web server.[6]
-
Input Molecular Structure:
-
Navigate to the SwissADME website.
-
In the "SMILES" input box, paste the SMILES string for our molecule: CNC2CCCCC2.
-
Click "Run" to initiate the calculations.
-
-
Data Interpretation and Analysis:
-
The results page will display a comprehensive list of predicted physicochemical properties.
-
Pay close attention to the parameters relevant to Lipinski's Rule of Five.
-
Predicted Physicochemical Properties and Druglikeness Evaluation
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 210.36 g/mol | < 500 Da | Yes |
| LogP (Octanol/Water Partition Coefficient) | 2.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Molar Refractivity | 65.40 | 40-130 | Yes |
Expert Insight: The predicted physicochemical profile of this compound is highly favorable. It adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability. The LogP value indicates a balanced lipophilicity, which is often correlated with good membrane permeability without excessive accumulation in fatty tissues.
In Silico Pharmacokinetic (ADME/T) Prediction: A Virtual Journey Through the Body
Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile is a critical step in early-stage drug discovery. In silico ADME/T models, often built on quantitative structure-activity relationship (QSAR) principles, can provide valuable insights into a compound's likely behavior in a biological system.[7][8]
Step-by-Step Protocol for ADME/T Prediction
This protocol utilizes the admetSAR web server, a free tool for ADME/T prediction.[9][10]
-
Submit the Molecule:
-
Navigate to the admetSAR website.
-
Input the SMILES string: CNC2CCCCC2.
-
Click "Predict" to run the analysis.
-
-
Analyze the Predicted ADME/T Profile:
-
The results are presented in a tabular format, categorized by ADME/T properties.
-
Evaluate each parameter in the context of the desired therapeutic application.
-
Predicted ADME/T Profile
| Category | Property | Predicted Result | Interpretation |
| Absorption | Blood-Brain Barrier (BBB) Permeability | BBB+ | Likely to cross the blood-brain barrier. |
| Human Intestinal Absorption | + | Well-absorbed from the gastrointestinal tract. | |
| Caco-2 Permeability | + | High permeability across intestinal epithelial cells. | |
| Distribution | P-glycoprotein Substrate | Non-substrate | Unlikely to be actively pumped out of cells. |
| Metabolism | CYP2D6 Substrate | Substrate | Likely to be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Non-substrate | Unlikely to be metabolized by the CYP3A4 enzyme. | |
| Excretion | Renal Organic Cation Transporter | Non-inhibitor | Unlikely to interfere with the excretion of other drugs. |
| Toxicity | AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
Expert Insight: The predicted ADME/T profile is generally positive. The high BBB permeability is a desirable feature for a CNS-acting drug. Good intestinal absorption suggests suitability for oral administration. The prediction that it is a substrate for CYP2D6 is a key piece of information for later-stage development, as it may indicate potential drug-drug interactions. The lack of predicted AMES toxicity and hERG inhibition is encouraging for the molecule's safety profile.
In Silico Pharmacodynamic Modeling: Unveiling Target Interactions
This section delves into the core of our hypothetical investigation: predicting the interaction between this compound and its proposed target, the Dopamine Transporter (DAT). We will employ molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the predicted complex.
The Overall Workflow
The following diagram illustrates the key stages of our pharmacodynamic modeling workflow.
Step-by-Step Protocol for Molecular Docking
This protocol provides a general outline for performing molecular docking using AutoDock Vina.[11][12][13][14]
-
Target Preparation:
-
Download the 3D structure of the human Dopamine Transporter from the Protein Data Bank (PDB).[15][16][17][18][19] For this example, we will use PDB ID: 4M48.
-
Using a molecular visualization tool like UCSF Chimera, remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.
-
Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Save the prepared ligand in the PDBQT format.
-
-
Docking Simulation:
-
Define the binding site on the DAT. This can be based on the location of the co-crystallized ligand in the original PDB structure or through blind docking followed by analysis of the most favorable binding poses.
-
Set up the docking parameters in AutoDock Vina, including the coordinates of the binding site and the size of the search space.
-
Run the docking simulation.
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in the context of the protein's binding site to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Step-by-Step Protocol for Molecular Dynamics (MD) Simulation
This protocol provides a general outline for performing an MD simulation using GROMACS.[20][21][22][23][24]
-
System Preparation:
-
Take the top-ranked docked complex from the previous step as the starting structure.
-
Place the complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Execution:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume (NVT ensemble) and then constant pressure (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the ligand-protein complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.[25][26][27][28]
-
Identify and quantify the key intermolecular interactions (e.g., hydrogen bonds, salt bridges) that persist throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
Decision-Making in Pharmacodynamic Modeling
The following diagram illustrates the decision-making process based on the results of the pharmacodynamic modeling.
Expert Insight: The combination of molecular docking and MD simulations provides a powerful approach to understanding ligand-target interactions. Docking provides a static snapshot of the most likely binding modes, while MD simulations add a dynamic dimension, allowing us to assess the stability and persistence of these interactions over time. A stable complex with a favorable binding free energy in silico is a strong indicator that the compound warrants further investigation through in vitro binding assays.
Conclusion and Future Directions
This technical guide has demonstrated a comprehensive in silico workflow for the initial characterization of a novel small molecule, this compound. Through a series of computational predictions, we have established a promising virtual profile for this compound as a potential CNS-active agent targeting the Dopamine Transporter. The predicted physicochemical properties suggest good oral bioavailability, and the ADME/T profile indicates a favorable safety and pharmacokinetic outlook. The pharmacodynamic modeling provides a strong rationale for its potential interaction with the intended target.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool, enabling researchers to prioritize compounds for synthesis and testing, and to identify potential liabilities early in the drug discovery process. The next logical steps for this hypothetical project would be to synthesize the compound and validate the in silico predictions through a battery of in vitro experiments, including binding assays, metabolic stability assays, and cytotoxicity assays. The insights gained from this computational pre-assessment significantly enhance the efficiency and success rate of these subsequent experimental endeavors.
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An In-depth Technical Guide to Arylcyclohexylamines: A Profile of Phencyclidine (PCP) as a Representative Compound
A Note on CAS 672310-00-8: Publicly available, in-depth technical information regarding the specific physical and chemical properties, biological activity, and experimental protocols for CAS 672310-00-8, identified as ((1-CYCLOHEXYL-2-PYRROLIDIN-1-YL-ETHYL)-METHYL-AMINE), is limited. This compound is likely a research chemical or synthetic intermediate with sparse documentation in open literature. To fulfill the request for a comprehensive technical guide, this document will focus on a prototypical and extensively studied member of the same chemical class, the arylcyclohexylamines: Phencyclidine (PCP) . The principles of analysis, core mechanism of action, and general chemical characteristics discussed for PCP provide a foundational understanding applicable to the broader class of arylcyclohexylamines.
Introduction to Phencyclidine (PCP)
Phencyclidine (IUPAC name: 1-(1-Phenylcyclohexyl)piperidine), commonly known as PCP, is a synthetic arylcyclohexylamine that was first synthesized in 1926 and later investigated as a dissociative anesthetic in the 1950s.[1][2][3][4] While its development for human medical use was halted due to its significant psychotomimetic side effects, including postoperative delirium and hallucinations, PCP's unique pharmacological profile has made it a valuable tool in neuroscience research, particularly for modeling schizophrenia and studying the glutamate hypothesis of psychosis.[1][2][5][6] It is also a substance of abuse, recognized for its profound dissociative and hallucinogenic effects.[1][2][5]
This guide provides a detailed overview of the physicochemical properties, synthesis, mechanism of action, biological effects, and analytical methodologies for Phencyclidine, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Phencyclidine
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and analysis. The properties of PCP are summarized below.
| Property | Value | Source(s) |
| CAS Number | 77-10-1 | [1][7][8][9] |
| Molecular Formula | C₁₇H₂₅N | [1][7][8][9] |
| Molecular Weight | 243.394 g/mol | [1][7][8][9] |
| Appearance | White crystalline powder | [2][5][8] |
| Melting Point | 46.5 °C | [1][7][8] |
| Boiling Point | 340.0 ± 11.0 °C at 760 mmHg | [8] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, chloroform, and ether. | [1][2][7][10] |
| pKa | 8.6 - 9.4 | [3] |
Synthesis of Phencyclidine
The synthesis of PCP and its analogs has been extensively documented.[11][12][13] A common and illustrative method involves a Grignard reaction, which is a versatile C-C bond-forming reaction. The following protocol is a representative example.
Experimental Protocol: Synthesis of PCP via Grignard Reaction
This protocol describes the synthesis of PCP from bromobenzene and 1-piperidinocyclohexanecarbonitrile.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under a nitrogen atmosphere.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the addition is complete, reflux the mixture gently for approximately 1-2 hours to ensure the complete formation of the Grignard reagent.
Step 2: Reaction with 1-Piperidinocyclohexanecarbonitrile
-
Cool the freshly prepared phenylmagnesium bromide solution to room temperature.
-
Slowly add a solution of 1-piperidinocyclohexanecarbonitrile in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
Step 3: Work-up and Isolation
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude PCP.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol, or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, dissolve the free base in diethyl ether and bubble hydrogen chloride gas through the solution. The precipitated PCP hydrochloride can be collected by filtration and washed with cold diethyl ether.
Mechanism of Action
PCP exerts its primary pharmacological effects through its interaction with two key central nervous system targets: the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).[1][14]
NMDA Receptor Antagonism
PCP is a non-competitive antagonist of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][15][16] It binds to a specific site within the ion channel of the receptor, distinct from the glutamate and glycine binding sites.[1] This binding physically blocks the influx of cations, primarily Ca²⁺ and Na⁺, even when the receptor is activated by its co-agonists, glutamate and glycine.[15][17] The blockade of NMDA receptors in cortical and limbic areas is thought to be the primary mechanism underlying the dissociative, anesthetic, and psychotomimetic effects of PCP.[1][14][18]
Caption: PCP blocks the NMDA receptor ion channel.
Dopamine Transporter Inhibition
PCP also inhibits the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT).[1][19][20] This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This action is believed to contribute to the euphoric and reinforcing effects of the drug, as well as some of its psychotic symptoms.[1][2] The dual action on both glutamate and dopamine systems creates a complex neurochemical state that underlies the wide range of PCP's effects.
Caption: PCP inhibits dopamine reuptake via DAT.
Biological Effects
The biological effects of PCP are dose-dependent and can range from stimulation to sedation and anesthesia.[2][14]
-
Low Doses: At lower doses, users may experience a sense of euphoria, detachment from reality, and distorted sensory perceptions.[2] Physiological effects can include an increase in heart rate and blood pressure.[2]
-
Moderate Doses: As the dose increases, the effects become more pronounced, leading to significant dissociation, hallucinations, agitation, and sometimes aggressive or violent behavior.[2][14] Ataxia, nystagmus (involuntary eye movements), and slurred speech are common.[14]
-
High Doses: High doses can induce a state resembling a schizophrenic episode, with paranoia, delusions, and severe confusion.[1][2] Seizures, coma, and in some cases, death, can occur, often due to hyperthermia or accidental injury resulting from the drug's anesthetic and dissociative properties.[3][14]
Chronic use of PCP is associated with addiction, memory loss, difficulties with speech and thinking, depression, and weight loss.[2]
Analytical Methodology
The detection and quantification of PCP in biological matrices is crucial for both clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable method for this purpose.[4][21][22][23]
Experimental Protocol: GC-MS Analysis of PCP in Urine
This protocol outlines a typical procedure for the extraction and analysis of PCP from a urine sample.
1. Sample Preparation and Extraction:
-
To 1 mL of urine in a glass test tube, add a deuterated internal standard (e.g., PCP-d5).
-
Adjust the pH of the sample to alkaline conditions (pH > 9) by adding a suitable buffer or base (e.g., concentrated ammonium hydroxide).
-
Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate), vortexing for 1-2 minutes, and then centrifuging to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Temperature Program: An initial oven temperature of around 100-150°C, held for 1-2 minutes, followed by a ramp up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for PCP include m/z 243 (molecular ion), 242, 200, 159, and 91. The specific ions monitored for the internal standard (PCP-d5) would be shifted accordingly (e.g., m/z 248, 205).
-
-
Quantification: A calibration curve is generated by analyzing standards of known PCP concentrations. The concentration of PCP in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4][21]
Stability and Storage
PCP is a relatively stable compound.[5] Studies have shown that in whole blood samples, PCP concentrations remain stable for at least one year when stored at 4°C and -20°C, with a gradual decrease observed over longer periods.[24][25][26][27] For long-term storage of analytical standards or biological samples, it is recommended to store them at -20°C or below in tightly sealed containers to prevent degradation and evaporation.[24][25][27]
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Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrrolidine Derivatives and Their Potential Targets
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique three-dimensional nature and capacity for stereochemical diversity.[1] This structural versatility has led to the development of a vast array of biologically active compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive exploration of promising therapeutic targets for novel pyrrolidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources. This guide will focus on three key therapeutic targets: Matrix Metalloproteinases (MMPs), DNA Gyrase, and the C-X-C chemokine receptor type 4 (CXCR4), offering a roadmap for the rational design and evaluation of next-generation therapeutics.
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered pyrrolidine ring is a recurring motif in a multitude of FDA-approved drugs and natural products, underscoring its importance in medicinal chemistry.[2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2][3][4] This inherent three-dimensionality provides a significant advantage over flat aromatic systems, enabling the exploration of a wider chemical space and enhancing the potential for target selectivity and potency.[3] Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and effects on the central nervous system.[5][6]
Matrix Metalloproteinases (MMPs): Taming the Remodelers in Disease
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[4] While essential for physiological processes like wound healing and development, their overexpression is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2][4] This makes MMPs a compelling target for therapeutic intervention.
Mechanism of Action of Pyrrolidine-Based MMP Inhibitors
Pyrrolidine scaffolds have proven to be excellent starting points for the design of potent and selective MMP inhibitors.[1][2][4] These inhibitors typically feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the MMP active site, and the pyrrolidine ring serves as a central scaffold to position other substituents that interact with the enzyme's specificity pockets (S1', S2', etc.). The stereochemistry of the pyrrolidine ring is critical for achieving high affinity and selectivity.
Diagram: General Mechanism of Pyrrolidine-Based MMP Inhibition
Caption: Pyrrolidine inhibitors chelate the active site zinc ion and interact with specificity pockets.
Classes and Potency of Pyrrolidine MMP Inhibitors
Pyrrolidine-based MMP inhibitors can be broadly categorized into sulfonamide derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives.[1][2][4] Several compounds have demonstrated low nanomolar inhibitory activity against specific MMPs.[1][2][4]
| Compound Class | Target MMPs | Reported IC50 Values | Reference |
| Benzofuroxane pyrrolidine hydroxamates | MMP-2, MMP-9 | 102 - 182 nM | [3] |
| Pyrrolidine-based hydroxamates (e.g., compound 8a) | MMP-2 | More potent than control LY52 | [5] |
Experimental Protocol: Fluorogenic MMP Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of novel pyrrolidine derivatives against a specific MMP.
Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by the MMP, releasing a fluorescent fragment. The rate of fluorescence increase is proportional to MMP activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test pyrrolidine derivatives dissolved in DMSO
-
A known MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the MMP enzyme to the desired working concentration in cold assay buffer.
-
Assay Setup: To each well of the microplate, add:
-
25 µL of assay buffer (for enzyme control) or 25 µL of diluted test compound/positive control.
-
50 µL of diluted MMP enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) at regular intervals (e.g., every 1 minute) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
DNA Gyrase: A Validated Antibacterial Target
DNA gyrase is a bacterial topoisomerase II essential for DNA replication, repair, and transcription, making it an excellent target for antibacterial agents.[7][8][9] This enzyme introduces negative supercoils into DNA, a process that is not present in eukaryotes, offering a window for selective toxicity.
Pyrrolamide and Pyrrolopyrimidine Inhibitors of DNA Gyrase
Several classes of pyrrolidine derivatives have been developed as DNA gyrase inhibitors. The pyrrolamides, for instance, were identified through fragment-based screening and bind to the ATP pocket of the GyrB subunit, inhibiting its ATPase activity.[7] Pyrrolopyrimidines have also been designed to dually target the GyrB and ParE (topoisomerase IV) subunits, leading to broad-spectrum antibacterial activity.[10]
| Compound Series | Target Subunit(s) | Reported Potency | Reference |
| N-phenylpyrrolamides | Gyrase (E. coli) | IC50: 2–20 nM | [11] |
| Pyrrolopyrimidines | GyrB, ParE | Broad-spectrum antibacterial activity | [10] |
Diagram: DNA Gyrase Supercoiling Workflow and Inhibition
Caption: Pyrrolidine antagonists block the CXCL12/CXCR4 signaling axis, inhibiting key cellular responses in cancer.
Experimental Protocol: Chemotaxis (Cell Migration) Assay
This protocol assesses the ability of pyrrolidine derivatives to inhibit CXCR4-mediated cancer cell migration.
Principle: This assay uses a Boyden chamber or a similar transwell system. Cancer cells expressing CXCR4 are placed in the upper chamber, and a solution containing CXCL12 is placed in the lower chamber, creating a chemoattractant gradient. The cells migrate through a porous membrane towards the CXCL12. An effective CXCR4 antagonist will inhibit this migration.
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium
-
Recombinant human CXCL12
-
Test pyrrolidine derivatives
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Calcein-AM or another cell staining dye
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture the CXCR4-expressing cells and serum-starve them for several hours before the assay. Resuspend the cells in serum-free medium.
-
Compound Treatment: Incubate the cells with various concentrations of the test pyrrolidine derivative or a known CXCR4 antagonist (e.g., AMD3100) for 30 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (chemoattractant) to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantification of Migrated Cells:
-
Staining: Stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.
-
Measurement: Quantify the fluorescence using a plate reader or by counting the stained cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration compared to the untreated control (cells migrating towards CXCL12 without any inhibitor). Determine the IC50 value from a dose-response curve.
Conclusion and Future Directions
The pyrrolidine scaffold continues to be a highly valuable framework in the design of novel therapeutics. The exploration of its derivatives as inhibitors of MMPs, DNA gyrase, and the CXCR4 receptor has yielded promising lead compounds with potent and selective activities. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new pyrrolidine-based drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrrolidine-based medicines.
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The Architectural Versatility of Saturated Heterocyclic Amines: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the intricate world of saturated heterocyclic amines, exploring their profound impact on modern drug discovery. Moving beyond theoretical concepts, we provide a field-proven perspective on the structural nuances and biological activities that establish these scaffolds as privileged structures in medicinal chemistry. Herein, we dissect the causality behind experimental designs and present robust, self-validating protocols to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of Three-Dimensionality: Why Saturated Heterocycles?
In the landscape of drug design, the pursuit of molecular complexity and specificity is paramount. Saturated heterocyclic amines, such as piperidines, pyrrolidines, and morpholines, offer a distinct advantage over their flat, aromatic counterparts. Their sp³-hybridized carbon atoms confer a three-dimensional geometry, enabling a more precise and intricate interaction with the binding sites of biological targets.[1][2][3] This enhanced 3D coverage allows for a more efficient exploration of pharmacophore space, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The inherent stereochemistry of these rings, with multiple chiral centers, provides a rich playground for medicinal chemists to fine-tune molecular architecture for optimal target engagement.[1][4]
A Triumvirate of Privileged Scaffolds: Piperidine, Pyrrolidine, and Morpholine
While the world of saturated heterocycles is vast, three particular scaffolds have consistently emerged as cornerstones of successful drug development programs. Their prevalence in both natural products and FDA-approved drugs underscores their versatility and favorable drug-like properties.[5]
The Piperidine Moiety: A Versatile Building Block
The six-membered piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals.[5] Its derivatives are found in over twenty classes of drugs, showcasing a remarkable breadth of biological activity.[5][6]
Biological Activities:
-
Anticancer: Piperidine derivatives have demonstrated significant potential in oncology by modulating critical signaling pathways, such as the PI3K/Akt pathway, and inducing apoptosis in cancer cells.[6][7][8] Compounds like 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) have shown efficacy against both estrogen receptor-positive and -negative breast cancer cells.[7][8]
-
Analgesic: The piperidine scaffold is a core component of many potent analgesics, including morphine and fentanyl.[6][9] Novel piperidine derivatives are continuously being explored for their ability to interact with opioid receptors to manage pain.[9]
-
Antiviral and Antimicrobial: Certain piperidine derivatives exhibit promising activity against various viruses and bacteria.
-
Central Nervous System (CNS) Activity: The ability of some piperidine-containing compounds to cross the blood-brain barrier makes them valuable candidates for treating CNS disorders.[6]
The Pyrrolidine Ring: Stereochemical Richness and Diverse Bioactivity
The five-membered pyrrolidine ring is another key player in drug discovery, prized for its stereochemical complexity and presence in numerous natural alkaloids with potent biological effects.[1][4][10] The non-planar, "puckered" conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for precise spatial orientation of substituents, which can dramatically influence binding affinity and biological response.[1][2]
Biological Activities:
-
Anticancer: Spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), showing promise in breast cancer therapy.[4]
-
Anticonvulsant and Analgesic: Derivatives of pyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity in animal models, with some also exhibiting peripheral analgesic effects.[11][12]
-
Antibacterial and Antifungal: The pyrrolidine scaffold is found in natural products with inherent antimicrobial properties.[4][10]
-
CNS Disorders: The unique stereochemistry of pyrrolidine derivatives makes them attractive for targeting CNS receptors with high specificity.[1][2]
The Morpholine Scaffold: Enhancing Physicochemical and Pharmacokinetic Properties
The morpholine ring, containing both a nitrogen and an oxygen atom, is frequently incorporated into drug candidates to improve their physicochemical and metabolic properties.[13] Its presence can enhance aqueous solubility, modulate pKa, and improve the pharmacokinetic profile of a molecule, making it a valuable tool for drug optimization.[13][14]
Biological Activities:
-
Anticancer: Morpholine-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.[15]
-
Antiviral: Derivatives incorporating a morpholine ring have shown good antiviral activity against influenza A virus and Hantaan pseudovirus.[10]
-
Anti-inflammatory: The morpholine moiety is present in molecules designed to inhibit inflammatory pathways.[13]
-
CNS Penetration: The balanced lipophilic-hydrophilic nature of the morpholine ring often facilitates penetration of the blood-brain barrier, making it a useful scaffold for CNS drug development.[13][15]
In-Depth Methodologies: Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems, designed to provide robust and reproducible data for the assessment of the biological activity of saturated heterocyclic amine compounds.
Anticancer Activity Assessment: Cell Viability (MTT) Assay
This colorimetric assay is a fundamental tool for screening the cytotoxic effects of novel compounds on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.[5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, Hela) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Analgesic Activity Evaluation: Hot Plate Test
This method is used to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[1][9] An increase in the latency to respond indicates an analgesic effect.[1]
Protocol: Hot Plate Test [1][9]
-
Apparatus: Use a commercially available hot plate apparatus with the surface temperature maintained at a constant 55°C ± 0.5°C.
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least one hour before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a nociceptive response (e.g., paw licking, jumping).
-
Cut-off Time: A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If no response is observed by the cut-off time, the animal is removed, and the latency is recorded as the cut-off time.
-
Compound Administration: Administer the test compound, a vehicle control, or a standard drug (e.g., morphine) via the desired route (e.g., intraperitoneal or oral).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, and 90 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control groups. The results can be expressed as the percentage of the Maximum Possible Effect (%MPE).
Caption: Experimental workflow for the hot plate test.
Antibacterial Activity Determination: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for determining the potency of new antibacterial compounds.
Protocol: Broth Microdilution MIC Assay [16]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected piperidine and pyrrolidine derivatives, highlighting their potency against various cancer cell lines.
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] |
| Compound 17a | PC3 | Prostate | 0.81 | [6] |
| H7 | MDA-MB-231 | Breast | 11.86 ± 0.32 | [14] |
| H7 | Hela | Cervical | 10.50 ± 3.74 | [14] |
| Piperidine 1 | PC-3 | Prostate | 6.3 | [17] |
| Piperidine 25 | PC-3 | Prostate | 6.4 | [17] |
| Piperidine 16 | 786-0 | Renal | 0.4 | [17] |
Table 2: Antiviral Activity of Saturated Heterocyclic Amine Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine derivative 2a | Influenza A (H1N1) | MDCK | 24.2 | [10] |
| Piperidine derivative 3a | Influenza A (H1N1) | MDCK | 64.8 | [10] |
| Morpholine derivative 7b | Influenza A (H1N1) | MDCK | 43.5 | [10] |
| Morpholine derivative 7a | Hantaan pseudovirus | - | 5.0 | [10] |
| Compound 3f | Influenza A, HBV, HCV, Cox B3 | Various | 3.21 - 5.06 | [18][19] |
| Compound 3g | Influenza A, HBV, HCV, Cox B3 | Various | 0.71 - 34.87 | [18][19] |
Signaling Pathways and Structure-Activity Relationships
The biological activity of saturated heterocyclic amines is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
Caption: The relationship between chemical structure and biological activity.
For instance, in a series of furan-pyrazole piperidine derivatives, specific 3D and 2D autocorrelation descriptors were found to be critical for their Akt1 inhibitory and antiproliferative activities.[2] This highlights the importance of computational modeling in conjunction with experimental screening to elucidate key structural features for desired biological effects.
Conclusion and Future Perspectives
Saturated heterocyclic amines continue to be a fertile ground for the discovery of novel therapeutics. Their inherent three-dimensionality and synthetic tractability provide a robust platform for the development of compounds with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the strategic application of these privileged scaffolds, guided by a thorough comprehension of their structure-activity relationships and validated by robust experimental protocols, will undoubtedly lead to the next generation of innovative medicines.
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A Technical Guide to the Lipophilicity and Permeability of Cyclohexyl-Containing Amines in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The physicochemical properties of drug candidates are foundational to their success, governing their absorption, distribution, metabolism, and excretion (ADME). Among the vast chemical scaffolds used in medicinal chemistry, cyclohexyl-containing amines represent a prevalent structural motif. This guide provides an in-depth exploration of two critical parameters for this class of compounds: lipophilicity and permeability. We will dissect the unique contributions of both the cyclohexyl ring and the amine functional group to these properties. This document serves as a technical resource for drug development professionals, offering detailed, self-validating experimental protocols for the determination of lipophilicity (LogP/LogD) and passive permeability (PAMPA). By explaining the causality behind experimental choices and providing frameworks for data interpretation, this guide aims to empower researchers to rationally design and optimize cyclohexyl-containing amines with improved pharmacokinetic profiles.
Part 1: Foundational Principles
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target site is a complex process dictated by the molecule's intrinsic physicochemical properties. Lipophilicity and permeability are paramount among these, acting as gatekeepers to biological systems.[1][2][3][4] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs how well a compound can partition into and traverse the lipid bilayers of cell membranes.[4] Permeability, a direct consequence of this and other factors like size and hydrogen bonding capacity, determines the rate at which a drug can cross these biological barriers.[5][6][7] An optimal balance is crucial; while sufficient lipophilicity is required for membrane transit, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to plasma proteins, ultimately reducing bioavailability and potentially causing toxicity.[1][2][8][9] Therefore, the precise measurement and strategic modulation of these properties are cornerstones of modern drug discovery.[3]
The Cyclohexyl Moiety: A Versatile Scaffold in Medicinal Chemistry
The cyclohexyl group is a common aliphatic carbocycle frequently employed in drug design. Its utility stems from its ability to act as a bulky, three-dimensional, lipophilic scaffold.[10][11][12] Unlike a flat aromatic ring, the chair conformation of the cyclohexane ring allows for specific spatial arrangements of substituents, which can be critical for precise interactions with a biological target. The incorporation of a cyclohexyl ring generally increases the lipophilicity of a molecule, a feature that can be leveraged to enhance membrane permeability.[13][14] Furthermore, this non-polar scaffold can serve as a core structure for building more complex molecules, making it a valuable tool in creating diverse chemical libraries for screening.[15][16][17]
Amines in Medicinal Chemistry: More Than Just a Basic Handle
Amines are among the most common functional groups found in pharmaceuticals. As weak bases, their ionization state is pH-dependent, a characteristic defined by their pKa.[10][11][12][18] At physiological pH (around 7.4), many amines are protonated, existing as positively charged cations. This charge significantly increases aqueous solubility but can hinder passive diffusion across lipid membranes, which favor neutral species. The amine group is also a potent hydrogen bond donor (in its protonated form) and acceptor (in its neutral form), further influencing its interaction with water and biological targets.[19] The basicity of an amine, and thus its charge state at a given pH, is a critical parameter that medicinal chemists must balance to achieve both adequate solubility and permeability.
The Interplay: How Cyclohexyl and Amine Groups Dictate Molecular Behavior
The combination of a lipophilic cyclohexyl ring and a basic amine group creates a molecular architecture with a fascinating duality. The cyclohexyl group provides the necessary lipophilicity to favor partitioning into membranes, while the amine's ability to become protonated ensures sufficient aqueous solubility for formulation and distribution in the bloodstream. The overall lipophilicity of a cyclohexyl-containing amine is therefore a dynamic property, best described by the distribution coefficient (LogD), which accounts for the pH-dependent equilibrium between the neutral and ionized forms. The challenge and the art of designing these molecules lie in fine-tuning this balance to create a compound that is soluble enough to be delivered effectively yet lipophilic and neutral enough to permeate the biological barriers separating it from its site of action.[8][20]
Part 2: Measuring Lipophilicity: Methodologies and Rationale
Defining and Quantifying Lipophilicity (LogP and LogD)
Lipophilicity is experimentally quantified using a partition coefficient, which describes the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water.
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral species of a compound in n-octanol to its concentration in water. It is an intrinsic property of the molecule, independent of pH.[21]
-
LogD (Distribution Coefficient): For ionizable molecules like amines, the LogD is a more physiologically relevant descriptor. It represents the ratio of the total concentration of the compound (both neutral and ionized forms) in n-octanol to its total concentration in the aqueous phase at a specific pH.[2][3] For a basic amine, as the pH of the aqueous phase decreases below its pKa, the compound becomes more protonated and thus more water-soluble, leading to a lower LogD value.
Experimental Approaches to Lipophilicity Determination
This direct method is considered the benchmark for LogP determination due to its accuracy when performed correctly.[22][23] It involves directly measuring the concentration of the solute in both phases of an n-octanol/water system after equilibrium has been reached.
Causality in Experimental Design: The choice of n-octanol is deliberate; its long alkyl chain mimics the lipid core of biological membranes, while the hydroxyl group provides some polarity, simulating the membrane-water interface. Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements. The method is most accurate for compounds with LogP values in the -2 to 4 range.[22][23]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for LogD measurement) for 24 hours, followed by a 24-hour separation period.
-
Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the water-saturated n-octanol and n-octanol-saturated aqueous phase. Add a small aliquot of the compound stock solution.
-
Equilibration: Seal the vessel and shake it vigorously for 5-10 minutes. Then, place it in a temperature-controlled environment (e.g., 25°C) and allow the phases to separate completely. Centrifugation at low speed can aid in this separation.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase. It is crucial to avoid cross-contamination.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, Liquid Chromatography (LC).[22][23]
-
Calculation: Calculate the LogP or LogD using the formula: LogP (or LogD) = log10 ( [Compound]octanol / [Compound]aqueous )
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity.[22][23] This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.
Causality in Experimental Design: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and therefore elute later, resulting in a longer retention time (tr). By calibrating the system with compounds of known LogP values, a linear relationship between the logarithm of the retention factor (log k) and LogP can be established. For basic compounds like amines, adding a masking agent such as triethylamine to the mobile phase can reduce unwanted interactions with residual silanol groups on the stationary phase, leading to better peak shape and more reliable data.[22][23]
Experimental Protocol: RP-HPLC Method
-
System Setup: Use an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Calibration: Prepare solutions of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compounds.
-
Isocratic Elution: For each mobile phase composition, inject the standards and the test compounds and record their retention times (tr). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each compound at each mobile phase composition, calculate k using the formula: k = (tr - t0) / t0.
-
Extrapolation: For each compound, plot log k versus the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to determine the y-intercept, log kw.
-
Correlation: Plot the known LogP values of the standards against their calculated log kw values. This creates the calibration curve.
-
Determine LogP of Test Compound: Using the log kw value of the test compound, determine its LogP from the calibration curve.
Data Presentation and Method Selection
The choice between the shake-flask and HPLC methods depends on the stage of research. The shake-flask method is often used for late-stage lead optimization or regulatory submissions where high accuracy is required. The HPLC method is ideal for early-stage discovery, where hundreds of compounds may need to be screened quickly.
Table 1: Physicochemical Properties of a Hypothetical Series of Substituted Cyclohexylamines
| Compound ID | Substitution (R) | pKa (calculated) | LogP (Shake-Flask) | LogD at pH 7.4 (Shake-Flask) | log kw (RP-HPLC) |
| CHA-01 | -H | 10.64 | 1.49 | -1.25 | 1.55 |
| CHA-02 | 4-Methyl | 10.70 | 2.01 | -0.89 | 2.05 |
| CHA-03 | 4-Chloro | 10.10 | 2.18 | -0.02 | 2.21 |
| CHA-04 | 4-Hydroxy | 10.50 | 0.85 | -1.75 | 0.90 |
| CHA-05 | 4-Methoxy | 10.45 | 1.55 | -1.00 | 1.60 |
Note: Data are hypothetical and for illustrative purposes.
Caption: Decision workflow for selecting a lipophilicity determination method.
Part 3: Assessing Permeability: In Vitro Models
Principles of Membrane Permeability
For most drugs, crossing biological barriers like the intestinal epithelium or the blood-brain barrier (BBB) occurs via passive transcellular diffusion.[24][25] This process involves the compound partitioning from the aqueous extracellular environment into the lipid cell membrane, diffusing across the lipid core, and then partitioning back out into the aqueous intracellular environment. The rate of this process is heavily influenced by the compound's lipophilicity, size, and its capacity to form hydrogen bonds.[19] In vitro models are essential for predicting this behavior without resorting to animal studies in the early phases of drug discovery.
The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay designed to predict passive permeability.[24][26] It uses a 96-well microtiter plate setup where a filter support is coated with an artificial lipid membrane, separating a donor compartment from an acceptor compartment.[24] This model isolates passive diffusion from other complex biological processes like active transport and metabolism, allowing for a clear rank-ordering of compounds based solely on their ability to cross a lipid barrier.[25][26] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[25]
This protocol is designed to assess the potential of a compound to cross the blood-brain barrier via passive diffusion.
Causality in Experimental Design: The choice of a phospholipid mixture (e.g., a brain lipid extract or a defined mixture like phosphatidylcholine) dissolved in an organic solvent (e.g., dodecane) is critical for creating a membrane that mimics the BBB's lipid environment.[25][27] The pH of the donor and acceptor buffers is maintained at 7.4 to simulate physiological conditions. An integrity marker with very low permeability, such as Lucifer Yellow, is included to validate that the membrane in each well is intact and that compound passage is not due to leaks.[24][26]
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a pH 7.4 buffer solution.
-
Coat Donor Plate: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., phospholipids in dodecane) onto the filter of each well in a 96-well donor plate.[27] Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Compound Solutions: Dissolve test compounds and controls (high, medium, and low permeability standards) in the pH 7.4 buffer, typically with a small percentage of a co-solvent like DMSO to aid solubility.[28]
-
Load Donor Plate: Add the compound solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the assembly at room temperature for a defined period (e.g., 4 to 18 hours), allowing the compounds to permeate from the donor to the acceptor compartment.[26][28]
-
Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.[24][26]
Data Analysis and Interpretation
The primary output of a PAMPA experiment is the effective permeability coefficient (Pe), typically expressed in cm/s.
Calculation of Effective Permeability (Pe):
The calculation for Pe considers the volume of the donor (VD) and acceptor (VA) wells, the area of the membrane (A), and the incubation time (t). The formula is:
Pe (cm/s) = [ -ln(1 - [C]A / [C]eq) ] * ( VD * VA / (VD + VA) ) / ( A * t )
Where [C]A is the concentration in the acceptor well and [C]eq is the equilibrium concentration.
Table 2: Permeability Data for the Hypothetical Cyclohexylamine Series
| Compound ID | LogD at pH 7.4 | Permeability (Pe) (x 10⁻⁶ cm/s) | BBB Permeability Class (Predicted) |
| CHA-01 | -1.25 | 1.5 | Low |
| CHA-02 | -0.89 | 3.8 | Low-Moderate |
| CHA-03 | -0.02 | 8.5 | High |
| CHA-04 | -1.75 | 0.6 | Very Low (H-bond donor) |
| CHA-05 | -1.00 | 2.9 | Low-Moderate |
Note: Permeability classes are often defined as: High (Pe > 6), Moderate (Pe = 2-6), Low (Pe < 2).
Caption: Logical workflow for a lead optimization campaign based on lipophilicity and permeability data.
Part 5: Conclusion and Future Perspectives
The rational design of cyclohexyl-containing amines hinges on a deep understanding and precise control of their lipophilicity and permeability. The cyclohexyl ring offers a robust, three-dimensional scaffold to build lipophilicity, while the amine group provides a handle for aqueous solubility and target interaction. This guide has outlined the fundamental principles governing these properties and provided detailed, validated protocols for their experimental determination.
The judicious application of the shake-flask, RP-HPLC, and PAMPA methods provides the critical data needed to build robust structure-property relationships. By understanding the causal links between chemical structure and physicochemical behavior, researchers can move beyond trial-and-error and intelligently design molecules with a higher probability of success.
Looking forward, the integration of in silico predictive models for LogP, pKa, and permeability will continue to accelerate the design-make-test-analyze cycle. As these computational tools become more accurate, they will allow for the pre-screening of vast virtual libraries, focusing synthetic efforts on compounds with the most promising profiles. Combined with increasingly sophisticated in vitro models that begin to incorporate aspects of active transport and metabolism, the field is moving towards a more holistic and predictive science of drug design.
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An In-depth Technical Guide to the Early-Stage Research of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Abstract
This technical guide provides a comprehensive framework for the early-stage research and development of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (Compound 1 ), a novel small molecule with potential applications in neuropharmacology. Given the current scarcity of direct research on Compound 1 , this document establishes a foundational research plan based on its structural analogy to the well-characterized arylcyclohexylamine class of compounds. We will explore its chemical identity, propose a viable synthetic route, and outline a detailed strategy for its pharmacological evaluation, from in vitro receptor profiling to in vivo models of cognitive function. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and related novel chemical entities.
Introduction and Chemical Identity
This compound (Compound 1 ) is a synthetic compound identified by the CAS Number 672310-00-8.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 672310-00-8 | ChemicalBook[1] |
| Molecular Formula | C13H26N2 | ChemicalBook |
| Formula Weight | 210.36 g/mol | ChemicalBook |
| IUPAC Name | (1-Cyclohexyl-2-(pyrrolidin-1-yl)ethyl)(methyl)amine | N/A |
| Structure | (See Figure 1) | N/A |
Figure 1: Chemical Structure of this compound
To date, the scientific literature on Compound 1 is sparse, necessitating a research approach grounded in the principles of medicinal chemistry and pharmacology of structurally related compounds.
Structural Analogs and Predicted Pharmacological Profile
Compound 1 can be classified as a cyclohexylamine derivative. Notably, it shares significant structural motifs with the arylcyclohexylamine class of compounds, which are known for their diverse pharmacological activities.[2] The primary distinction is the replacement of the aryl group in arylcyclohexylamines with a cyclohexyl group in Compound 1 .
Arylcyclohexylamines are recognized for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).[2][3] Prominent members of this class, such as phencyclidine (PCP) and ketamine, are well-studied for their dissociative, anesthetic, and antidepressant effects, which are primarily mediated by non-competitive antagonism of the NMDA receptor.[4][5] Furthermore, many arylcyclohexylamines exhibit significant activity as dopamine reuptake inhibitors, contributing to their psychostimulant properties.[2][6]
Based on this structural relationship, we hypothesize that Compound 1 may act as a modulator of the NMDA receptor and/or the dopamine transporter. The replacement of the aryl group with a cyclohexyl moiety is anticipated to alter the potency and selectivity of the compound for these targets, potentially leading to a unique pharmacological profile with therapeutic potential.
The logical workflow for investigating this hypothesis is outlined below:
Caption: Proposed research and development workflow for Compound 1.
Proposed Synthetic Route
A plausible synthetic route for Compound 1 can be adapted from established methods for the synthesis of related N-substituted pyrrolidines and procyclidine.[7][8] The proposed two-step synthesis involves an initial Mannich reaction to form a β-amino ketone intermediate, followed by a Grignard reaction and subsequent reduction and methylation.
Step 1: Synthesis of 1-Cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-one (Intermediate A)
This step involves a Mannich reaction between cyclohexyl methyl ketone, paraformaldehyde, and pyrrolidine hydrochloride.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexyl methyl ketone (1.0 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.0 eq).
-
Add 100 mL of absolute ethanol, followed by the dropwise addition of 1 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80°C) with continuous stirring for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Compound 1)
This step involves the reductive amination of Intermediate A with methylamine.
Protocol:
-
Dissolve Intermediate A (1.0 eq) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Add methylamine (2.0 eq, as a solution in methanol or THF) to the flask.
-
Cool the mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final compound can be purified by column chromatography or distillation under reduced pressure.
Caption: Proposed two-step synthesis of Compound 1.
Proposed In Vitro Pharmacological Evaluation
To investigate the hypothesized mechanism of action of Compound 1 , a series of in vitro assays are proposed.
Receptor Binding Assays
Radioligand binding assays will be performed to determine the affinity of Compound 1 for the NMDA receptor and key monoamine transporters.
Protocol: NMDA Receptor Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: [³H]MK-801, a high-affinity NMDA receptor channel blocker.[9][10]
-
Incubation: Incubate the membrane preparation with [³H]MK-801 and varying concentrations of Compound 1 for 60 minutes at 25°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of Compound 1 by non-linear regression analysis of the competition binding data.
A similar protocol will be employed for DAT, SERT, and NET binding assays using appropriate radioligands (e.g., [³H]WIN 35,428 for DAT).
Functional Assays
Functional assays will be conducted to assess the effect of Compound 1 on the activity of its target receptors.
Protocol: Dopamine Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue.[11]
-
Assay Buffer: Krebs-Ringer buffer.
-
Incubation: Pre-incubate synaptosomes with varying concentrations of Compound 1 for 15 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine.
-
Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]dopamine accumulated in the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.[11]
Protocol: NMDA Receptor Functional Assay (Calcium Flux)
-
Cell Culture: Utilize a cell line expressing recombinant human NMDA receptors (e.g., HEK293 cells).[12]
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: Measure the baseline fluorescence, then add varying concentrations of Compound 1 .
-
Stimulation: Stimulate the cells with NMDA and glycine to activate the receptors.
-
Data Acquisition: Record the change in fluorescence intensity, which corresponds to the influx of calcium through the NMDA receptor channels.
-
Data Analysis: Determine the IC₅₀ of Compound 1 for the inhibition of NMDA-induced calcium flux.[13]
Proposed In Vivo Models for Efficacy
Based on the potential of Compound 1 as a cognitive enhancer, in vivo studies in rodent models are warranted.
Protocol: Morris Water Maze The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[14]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room. The latency to find the platform and the path length are recorded.
-
Drug Administration: Compound 1 or vehicle will be administered to the animals prior to each training session.
-
Probe Trial: After the acquisition phase, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: Compare the performance of the Compound 1 -treated group with the vehicle-treated group to assess its effects on spatial learning and memory.
Other relevant animal models could include the novel object recognition test for non-spatial memory and models of neurodevelopmental or neurodegenerative disorders.[15][16][17][18]
Preliminary Safety and Toxicological Assessment
A preliminary assessment of the safety and toxicological profile of Compound 1 is crucial. This will involve in vitro cytotoxicity assays (e.g., MTT assay in relevant cell lines) and in vivo acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).
Conclusion and Future Directions
This compound represents a novel chemical entity with a promising, yet unexplored, pharmacological profile. Based on its structural similarity to arylcyclohexylamines, it is hypothesized to act as a modulator of the NMDA receptor and dopamine transporter. The research plan outlined in this guide provides a systematic and scientifically rigorous approach to the synthesis, in vitro characterization, and in vivo evaluation of this compound. Successful execution of these studies will elucidate the mechanism of action, therapeutic potential, and safety profile of Compound 1 , paving the way for further preclinical and clinical development. Future work will focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this promising new class of compounds.
References
- Arylcyclohexylamine - Wikipedia.
- Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring. (2022). Current Organic Synthesis, 19(5), 578-582.
- Arylcyclohexylamines - PsychonautWiki. (2024).
- Zebrafish models for studying cognitive enhancers - Xi'an Jiaotong-Liverpool University.
- The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (2012). Current Neuropharmacology, 10(3), 263-271.
- Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine - ResearchGate.
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (2022). International Journal of Molecular Sciences, 23(24), 15849.
- Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf - NIH.
- (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - ResearchGate. (2022).
- Dopamine reuptake inhibitor - Wikipedia.
- Dopamine reuptake inhibitor - chemeurope.com.
- (PDF) The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (2012).
- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia.
- The Use of Ligand Binding in Assays of NMDA Receptor Function.
- Animal Models of Cognitive Impairment - NCBI Bookshelf - NIH.
- Pyrrolidine synthesis - Organic Chemistry Portal.
- Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate.
- Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - PMC - PubMed Central. (2021). Journal of Experimental Pharmacology, 13, 221–231.
- Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02) - Canada's Drug Agency.
- NMDA Biochemical Binding Assay Service - Reaction Biology.
- Synthesis of N-(1-cyclohexyl methyl-2-pyrrolidinyl-methyl)-2-methoxy-4-amino-5-ethylsulphonyl-benzamide - PrepChem.com.
- In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. (2000). Neuropharmacology, 39(12), 2269-2281.
- (1S)-1-cyclohexylethylamine - PubChem.
- [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine | C12H24N2 | CID 21268496 - PubChem.
- Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. (2013). European Journal of Chemistry, 4, 1-6.
- 2 Cyclohexyl 2 (Pyrrolidin 1 Yl)Ethanamine - Cenmed.
- 1-cyclohexyl-N-(cyclohexylidenemethyl)methanamine | C14H25N | CID 11206555.
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Methodological & Application
Protocol for the synthesis of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
An Application Note and Protocol for the Synthesis of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Abstract
This document provides a detailed, two-step protocol for the synthesis of the secondary amine, this compound. This compound represents a class of substituted ethylamines that are valuable scaffolds in medicinal chemistry and drug development. The synthesis commences with the α-bromination of cyclohexyl methyl ketone, followed by nucleophilic substitution with pyrrolidine to yield the key intermediate, 1-Cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-one. The subsequent and final step involves the reductive amination of this ketone intermediate with methylamine using a hydride reducing agent. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Substituted N-alkylethylamines are prevalent structural motifs in a wide range of biologically active compounds. The specific target molecule, this compound, features a chiral center and combines a lipophilic cyclohexyl group with a basic pyrrolidine moiety, making it a versatile building block for creating analogues of known therapeutic agents or for discovery chemistry programs. The synthetic strategy detailed herein is robust and relies on fundamental, high-yielding organic transformations. The pathway is designed for clarity and reproducibility, beginning with commercially available starting materials and proceeding through a stable α-aminoketone intermediate.
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, valued for its efficiency and broad applicability.[1] This protocol employs this critical reaction in the final step to forge the target C-N bond, providing a reliable route to the desired secondary amine.[2][3]
Overall Synthetic Workflow
The synthesis is executed in two primary stages, starting from cyclohexyl methyl ketone. The workflow is designed to isolate and characterize the ketone intermediate before proceeding to the final reductive amination step.
Caption: High-level workflow for the two-part synthesis.
Part 1: Synthesis of 1-Cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-one
Principle and Mechanism
This stage first involves the acid-catalyzed α-bromination of cyclohexyl methyl ketone. The reaction proceeds via an enol intermediate, which nucleophilically attacks molecular bromine to form the α-haloketone. The subsequent step is a classic SN2 reaction where pyrrolidine, acting as a nucleophile, displaces the bromide ion. A mild base, such as potassium carbonate, is used to neutralize the HBr generated in situ and to deprotonate the resulting pyrrolidinium salt, regenerating the neutral amine nucleophile.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexyl methyl ketone | Reagent | Sigma-Aldrich | |
| Bromine (Br₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | Highly corrosive and toxic. Handle in a fume hood. |
| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific | |
| Hydrobromic Acid (48%) | ACS Reagent | Sigma-Aldrich | |
| Pyrrolidine | ≥99% | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
Equipment: Round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel, glass chromatography column.
Detailed Experimental Protocol
Step 1a: Synthesis of 2-Bromo-1-cyclohexylethanone
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a chemical fume hood.
-
Charge the flask with cyclohexyl methyl ketone (1.0 eq) and glacial acetic acid (approx. 2 M solution).
-
Add a catalytic amount of 48% hydrobromic acid (2-3 drops).
-
In the dropping funnel, place a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution at room temperature. An initial exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once complete, slowly pour the reaction mixture into a beaker containing ice water (approx. 5 volumes).
-
Extract the aqueous mixture with dichloromethane (3 x 2 volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-cyclohexylethanone as a pale yellow oil. This intermediate is often used in the next step without further purification.
Step 1b: Synthesis of 1-Cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-one
-
In a 500 mL round-bottom flask, dissolve the crude 2-bromo-1-cyclohexylethanone (1.0 eq) in anhydrous diethyl ether or DCM (approx. 0.5 M).
-
Add anhydrous potassium carbonate (2.5 eq).
-
Cool the mixture in an ice bath and add pyrrolidine (2.2 eq) dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts and wash the filter cake with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane or 10-30% ethyl acetate in hexanes) to yield the pure ketone intermediate.
Part 2: Reductive Amination to Yield the Final Product
Principle and Mechanism
This step exemplifies a direct reductive amination. The ketone intermediate first reacts with methylamine to form a transient hemiaminal, which then dehydrates to form an iminium ion. A mild, selective hydride reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the final secondary amine product. NaBH(OAc)₃ is particularly effective for this transformation as it is less basic and more tolerant of the slightly acidic conditions that favor iminium ion formation, while being less likely to reduce the starting ketone.[4]
Caption: Mechanism of the reductive amination step.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-one | Synthesized in Part 1 | ||
| Methylamine solution | 40 wt. % in H₂O or 2.0 M in THF | Sigma-Aldrich | Volatile and flammable. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich | Moisture sensitive. |
| Dichloroethane (DCE) or THF | Anhydrous | Fisher Scientific | |
| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific | Used as a catalyst. |
| Sodium Hydroxide (1M Aq.) | For work-up. |
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe for additions.
Detailed Experimental Protocol
-
Set up a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon) and equip it with a magnetic stirrer.
-
Dissolve the ketone intermediate (1.0 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Add the methylamine solution (1.5-2.0 eq). If using an aqueous solution, the reaction may be slower. A solution in THF is preferred.
-
Add a small amount of glacial acetic acid (0.1-0.2 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Gas evolution (hydrogen) may occur; ensure adequate ventilation.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the iminium ion or starting ketone is consumed.
-
Once complete, carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
Adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the product is in its free base form.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary, typically using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent the amine from streaking on the column.
Data Summary and Yields
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Expected Yield |
| 1 | Cyclohexyl methyl ketone (10g) | Br₂, Pyrrolidine | 1-Cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-one | 16.6 g | 65-80% |
| 2 | Ketone Intermediate (10g) | Methylamine, NaBH(OAc)₃ | This compound | 10.1 g | 70-85% |
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
FT-IR Spectroscopy: To observe the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of N-H stretches in the final product.
Safety Precautions
-
Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Solvents: Dichloromethane, diethyl ether, and THF are flammable and should be handled away from ignition sources.
-
Reducing Agents: Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Quench reactions carefully and slowly.
-
Amines: Pyrrolidine and methylamine are corrosive and have strong odors. Handle in a fume hood.
References
- PrepChem. (n.d.). Synthesis of N-(1-cyclohexyl methyl-2-pyrrolidinyl-methyl)-2-methoxy-4-amino-5-ethylsulphonyl-benzamide. Retrieved from PrepChem.com. (Note: This reference describes a related starting amine, indicating the existence of similar scaffolds.)
- BenchChem. (n.d.). 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride. Retrieved from BenchChem.com.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Biocatalysis: Reductive Amination and Alternatives. Organic Process Research & Development, 16(6), 1156–1184.
- BenchChem. (n.d.). Synthesis pathways and chemical intermediates of procyclidine. Retrieved from BenchChem.com. (Note: Provides examples of related multi-step syntheses involving cyclohexyl and pyrrolidine moieties.)
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine. Retrieved from ResearchGate. (Note: Discusses the direct reductive amination of a cyclohexyl ketone with methylamine.)
- PrepChem. (n.d.). Synthesis of trans-N-methyl-2-(1-pyrrolidinyl)cyclohexanamine. Retrieved from PrepChem.com.
- Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
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- Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633-50. [Link]
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Pyrrolidine-Based Inhibitors of Protein-Protein Interactions
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional geometry and its prevalence in numerous FDA-approved drugs.[1][2] This saturated heterocycle provides a versatile framework for exploring chemical space to identify potent and selective modulators of challenging biological targets, such as protein-protein interactions (PPIs). This application note presents a comprehensive, field-proven workflow for the high-throughput screening (HTS) of novel pyrrolidine-based compound libraries. We detail a robust primary assay using Fluorescence Polarization (FP), followed by a rigorous hit validation cascade that includes dose-response confirmation and an orthogonal AlphaScreen® assay to ensure the identification of high-quality, validated hits suitable for downstream drug development.
The Pyrrolidine Scaffold: A Privileged Framework in Drug Discovery
The five-membered pyrrolidine ring is one of the most common saturated N-heterocycles in pharmaceutical science.[1] Its significance stems from several key physicochemical properties that make it an ideal scaffold for drug design:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, a feature often associated with improved clinical success compared to "flat" aromatic compounds.[3][4]
-
Stereochemical Richness: The presence of multiple stereogenic centers allows for fine-tuning of a compound's spatial orientation, which is critical for achieving selective binding to target proteins.[3][4]
-
Versatile Chemistry: The pyrrolidine ring can be readily functionalized at multiple positions, enabling the generation of diverse chemical libraries to probe structure-activity relationships (SAR).[5]
-
Proven Therapeutic Relevance: Pyrrolidine-containing molecules have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antiviral properties.[2][6]
Given these advantages, libraries of novel pyrrolidine derivatives represent a rich source for discovering first-in-class therapeutics against challenging targets like PPIs, which are often characterized by large, flat binding interfaces.
Designing the HTS Campaign: A Multi-Faceted Approach
A successful HTS campaign relies on a meticulously designed and validated assay. The goal is to create a robust, reproducible, and scalable screen that can reliably distinguish true hits from experimental noise and artifacts.[7][8]
Assay Principle: Fluorescence Polarization (FP)
For screening inhibitors of a PPI, a Fluorescence Polarization (FP) assay is an excellent choice for a primary screen.[9][10] It is a homogenous (no-wash) assay that measures the disruption of a binding event in solution.
The Causality Behind the Choice: The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled peptide or molecule (the "tracer") tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[11] When this tracer binds to a larger protein partner, the resulting complex tumbles much more slowly. This slow rotation retains the polarization of the emitted light, leading to a high FP signal.[11][12] A small molecule inhibitor from the pyrrolidine library that disrupts this interaction will displace the tracer, causing the FP signal to decrease. This makes FP an ideal technology for identifying inhibitors in an HTS format.[9]
Assay Development and Validation
Before initiating a full-scale screen of thousands of compounds, the assay must be rigorously optimized and validated to ensure its performance.[13][14]
Key Validation Steps:
-
Reagent Optimization: Determine the optimal concentrations of the target protein and the fluorescent tracer to achieve a stable and robust assay window (the difference between the high and low FP signals).
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tested for tolerance to various DMSO concentrations to ensure the solvent does not interfere with the binding interaction or assay signal.[12]
-
Signal Stability: The FP signal should be stable over the time required to read all plates in an HTS run. This is critical for minimizing plate-to-plate variability.
-
Statistical Validation (Z'-Factor): The performance of the assay is quantified using the Z'-factor statistic.[15] The Z'-factor assesses the separation between the high signal (positive control, e.g., tracer + protein) and low signal (negative control, e.g., tracer only) relative to the signal variability.
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[15][16]
The High-Throughput Screening Workflow
The HTS process is a systematic workflow designed to efficiently screen a large compound library and identify promising candidates for further study. Automation is an essential component for managing the scale and ensuring reproducibility.[17]
Caption: A robust cascade for validating hits from the primary HTS.
Protocol 2: IC50 Determination (Dose-Response)
This protocol confirms hit potency and establishes a dose-response relationship.
-
Compound Preparation: For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM.
-
Assay Execution: Perform the FP assay as described in Protocol 1, dispensing 20 nL of each concentration into triplicate wells.
-
Data Analysis:
-
Normalize the data to percent inhibition relative to high and low controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the signal is inhibited).
-
Protocol 3: Orthogonal Assay - AlphaScreen®
An orthogonal assay measures the same biological event but uses a different technology to rule out technology-specific artifacts. [18]The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.
Principle of AlphaScreen: This bead-based technology uses "Donor" and "Acceptor" beads. [19]When a biological interaction brings the beads within ~200 nm proximity, a cascade of chemical reactions is initiated. [20]Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. [21][22]An inhibitor of the PPI prevents this proximity, causing a loss of signal.
Methodology (Brief):
-
Reagent Preparation: One binding partner (e.g., the target protein) is conjugated to an Acceptor bead (e.g., via a His-tag to a Nickel Chelate bead), and the other partner (e.g., a biotinylated peptide) is bound to a Streptavidin-coated Donor bead.
-
Assay Execution: In a 384-well plate, combine the hit compound, the protein-Acceptor bead complex, and the peptide-Donor bead complex.
-
Incubation: Incubate in the dark for 1-2 hours.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibitory activity.
Data Interpretation and Reporting
All quantitative data should be summarized for clear interpretation and decision-making.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | FP IC50 (µM) | AlphaScreen IC50 (µM) | Notes |
| PYR-001 | 85.2 | 1.2 | 1.5 | Confirmed Hit. Good correlation. |
| PYR-002 | 78.9 | 3.5 | 4.1 | Confirmed Hit. |
| PYR-003 | 65.1 | 15.8 | > 50 | Weakly active. Deprioritize. |
| PYR-004 | 92.5 | 0.9 | > 100 | FP-specific artifact. Inactive in orthogonal assay. |
| PYR-005 | 55.4 | 8.7 | 9.9 | Confirmed Hit. |
Interpreting the Results:
-
PYR-001, PYR-002, PYR-005: These are high-confidence hits. Their activity is confirmed in a dose-dependent manner, and the IC50 values are comparable across two distinct assay technologies. These compounds are ideal candidates for Structure-Activity Relationship (SAR) studies.
-
PYR-004: This compound is a critical example of a false positive. [23]While potent in the primary FP assay, its lack of activity in the AlphaScreen assay suggests it interferes with the FP readout (e.g., autofluorescence) rather than inhibiting the target interaction. This highlights the absolute necessity of orthogonal testing.
Conclusion
This application note provides a robust and validated framework for the high-throughput screening of novel pyrrolidine-based compound libraries. By integrating a high-quality Fluorescence Polarization primary assay with a stringent hit validation cascade, including dose-response analysis and an orthogonal AlphaScreen assay, researchers can confidently identify genuine, potent inhibitors of protein-protein interactions. This systematic approach minimizes the pursuit of false positives and ensures that only the most promising compounds advance into the resource-intensive stages of lead optimization, ultimately accelerating the drug discovery process.
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- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Letters in Drug Design & Discovery. [Link]
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Application Notes and Protocols for the Analytical Characterization of 6-amino-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-ol (CAS 672310-00-8)
Prepared by: Gemini, Senior Application Scientist
Introduction
This document provides a comprehensive guide to the analytical methods for the characterization of 6-amino-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-ol, a substituted pyrazolopyrimidine. The pyrazolopyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Accurate and robust analytical methods are therefore essential for the identity, purity, and stability assessment of such compounds in research and development settings.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are based on established analytical principles for heterocyclic compounds of similar structure and are intended to serve as a detailed starting point for method development and validation.[2][3][4][5]
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of 6-amino-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-ol is crucial for analytical method development. While experimental data for this specific molecule is not widely published, its structure suggests the following characteristics that influence analytical strategy:
-
Polarity: The presence of multiple nitrogen atoms, an amino group, and a hydroxyl group imparts significant polarity. This suggests good solubility in polar solvents like water, methanol, and DMSO, and dictates the choice of chromatographic conditions.
-
UV Chromophore: The fused aromatic ring system is expected to possess strong ultraviolet (UV) absorbance, making UV-based detection in liquid chromatography a suitable quantification method.
-
Ionizability: The amino and pyrazole functionalities are basic and can be readily protonated, making the molecule amenable to analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
Analytical Workflow
A typical analytical workflow for the comprehensive characterization of 6-amino-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-ol would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, and assess its purity and structural integrity.
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Application Notes and Protocols for Evaluating the Efficacy of Pyrrolidine Analogs in Drug Discovery
Introduction: The Versatility of the Pyrrolidine Scaffold in Modern Therapeutics
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This saturated scaffold's prevalence in numerous natural products, alkaloids, and pharmacologically active agents underscores its significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a rich three-dimensional exploration of chemical space, contributing to the stereochemical complexity and target specificity of drug candidates.[3] Consequently, pyrrolidine analogs have emerged as a versatile class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5]
The therapeutic potential of these analogs stems from their ability to modulate a diverse array of biological targets, such as enzymes, G-protein coupled receptors (GPCRs), and critical signaling pathways.[6] For researchers and drug development professionals, a robust and systematic evaluation of these compounds is paramount. Cell-based assays serve as the frontline tools for this evaluation, providing critical insights into a compound's efficacy, mechanism of action, and potential cytotoxicity in a biologically relevant context.
This comprehensive guide provides detailed application notes and validated protocols for a suite of cell-based assays tailored to assess the therapeutic efficacy of novel pyrrolidine analogs. As a self-validating system, this collection of assays is designed to deliver reproducible and translatable data, empowering researchers to make informed decisions in the progression of promising lead compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of in vitro pharmacological profiling.
Part 1: Oncology Applications - Targeting Cancer Hallmarks with Pyrrolidine Analogs
Pyrrolidine derivatives have shown considerable promise as anticancer agents, primarily by inducing programmed cell death (apoptosis), halting cell cycle progression, and inhibiting metastasis.[6][7] A multi-parametric approach is essential to fully characterize the anticancer profile of a novel pyrrolidine analog.
Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay remains a widely used, robust, and cost-effective method for this purpose.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9][10] This allows for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
| A549 | Lung Carcinoma | 5,000 - 8,000 |
| MCF-7 | Breast Adenocarcinoma | 8,000 - 12,000 |
| HCT116 | Colorectal Carcinoma | 7,000 - 10,000 |
| Jurkat | T-cell Leukemia | 20,000 - 40,000 (suspension) |
| PC-3 | Prostate Adenocarcinoma | 6,000 - 9,000 |
Elucidating the Mechanism of Cell Death: Apoptosis Induction
A hallmark of an effective anticancer agent is its ability to induce apoptosis. Several assays can be employed to detect and quantify apoptosis, each targeting different stages of this programmed cell death pathway.
The Apoptotic Signaling Cascade: Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[12] Both pathways converge on the activation of a family of cysteine proteases called caspases.[12][13] Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3 and caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8][14]
Caption: The G1/S Cell Cycle Checkpoint and a potential mechanism of action for pyrrolidine analogs. [11][15] Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Culture and treat cells with the pyrrolidine analog as previously described.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI in PBS) containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out doublets and aggregates.
-
Data Interpretation: Generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1 (2N DNA content), S (>2N to <4N DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Part 2: Anti-Inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Pyrrolidine derivatives have been identified as potent anti-inflammatory agents, often by inhibiting key inflammatory mediators and signaling pathways such as NF-κB. [16][17][18]
Inhibition of Pro-Inflammatory Cytokine Production
Scientific Rationale: A hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Macrophages stimulated with lipopolysaccharide (LPS) are a standard in vitro model to screen for anti-inflammatory compounds that can inhibit the release of these cytokines. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants. [19] Protocol: Cytokine Release ELISA
-
Cell Culture: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24- or 48-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidine analog for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. [19][20]6. Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC₅₀ for cytokine inhibition.
Targeting Key Inflammatory Enzymes: COX-2 Inhibition
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. [21]Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development. The efficacy of pyrrolidine analogs as COX-2 inhibitors can be assessed using commercially available enzyme inhibition assay kits. [22][23] Protocol: COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme as per the kit instructions. [4]2. Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Add the test pyrrolidine analog at various concentrations. Incubate for a defined period (e.g., 10 minutes) at 37°C. [4]3. Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic co-substrate (e.g., TMPD). [23]4. Absorbance Measurement: Incubate for a short period (e.g., 2-5 minutes) at 37°C and measure the absorbance at the appropriate wavelength (e.g., 590 nm). [23]5. Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the pyrrolidine analog and determine the IC₅₀ value.
Part 3: Antiviral Applications
The pyrrolidine scaffold is present in several approved antiviral drugs, highlighting its importance in this therapeutic area. [24]Pyrrolidine analogs can target various stages of the viral life cycle, including viral entry and replication, by inhibiting key viral enzymes like neuraminidase or proteases. [7][21][22]
Neuraminidase Inhibition Assay
Scientific Rationale: Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed viral particles from infected host cells. [25]Inhibition of neuraminidase prevents viral spread. The activity of this enzyme can be measured using a fluorometric assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product (4-methylumbelliferone), and the rate of its formation is proportional to the enzyme's activity. [26] Protocol: Fluorometric Neuraminidase Inhibition Assay
-
Reagent Preparation: Prepare a solution of recombinant influenza neuraminidase in assay buffer. Prepare a solution of the MUNANA substrate.
-
Compound Incubation: In a black 96-well plate, incubate the neuraminidase enzyme with various concentrations of the pyrrolidine analog for a specified time at 37°C.
-
Reaction Initiation: Add the MUNANA substrate to all wells to start the reaction.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.
Viral Entry Inhibition Assay (Pseudovirus-based)
Scientific Rationale: The first step of viral infection is the entry into the host cell. For enveloped viruses like SARS-CoV-2, this is often mediated by the interaction of a viral surface protein (e.g., Spike protein) with a host cell receptor (e.g., ACE2). [27]A safe and effective way to screen for entry inhibitors is to use a pseudovirus system. This typically involves a non-replicating viral core (e.g., from HIV-1 or VSV) that is engineered to express the surface protein of the target virus and a reporter gene (e.g., luciferase). Inhibition of viral entry is measured by a decrease in reporter gene expression. [27][28] Protocol: Pseudovirus Entry Assay
-
Cell Seeding: Seed host cells engineered to express the target receptor (e.g., HEK293T-hACE2) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the pyrrolidine analog for 1 hour.
-
Pseudovirus Transduction: Add the pseudovirus particles to the wells and incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle-treated control and calculate the percentage of entry inhibition. Determine the IC₅₀ value from the dose-response curve.
Part 4: Target Engagement - Validating Molecular Interactions
Confirming that a compound directly binds to its intended molecular target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.
Scientific Rationale: CETSA is based on the principle that the binding of a ligand (e.g., a pyrrolidine analog) can stabilize its target protein, leading to an increase in the protein's melting temperature. [18][25]In this assay, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve in the presence of the compound indicates target engagement. [18][25]
Caption: Workflow and Principle of the Cellular Thermal Shift Assay (CETSA). [18][25]
Conclusion
The pyrrolidine scaffold represents a privileged structure in drug discovery, offering a foundation for the development of novel therapeutics against a wide range of diseases. The successful translation of these compounds from the bench to the clinic hinges on a thorough and rigorous evaluation of their biological activity. The cell-based assays and protocols detailed in this guide provide a comprehensive framework for characterizing the efficacy of pyrrolidine analogs. By employing this multi-faceted approach, researchers can gain deep insights into the mechanisms of action, confirm on-target activity, and build a robust data package to support the advancement of the most promising candidates in the drug development pipeline.
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Application Notes & Protocols: A Guide to In Vivo Evaluation of Cyclohexyl-amines
Abstract
Cyclohexyl-amines represent a broad and complex class of chemical compounds, encompassing everything from industrial chemicals to novel psychoactive substances (NPS) and potential therapeutic agents. A significant subset, the arylcyclohexylamines, which includes compounds like phencyclidine (PCP) and ketamine, are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to profound dissociative and psychoactive effects.[1][2][3] Understanding the in vivo effects of this diverse chemical family is paramount for both toxicological assessment and therapeutic development. This guide provides a comprehensive overview of the principles, experimental designs, and detailed protocols for evaluating the physiological and behavioral effects of cyclohexyl-amines using established animal models. We will delve into the rationale for model selection, core behavioral and physiological assays, and advanced neurochemical techniques, ensuring a robust and reproducible preclinical evaluation.
Introduction: The Diverse World of Cyclohexyl-amines
The cyclohexyl-amine scaffold is a foundational structure in a variety of compounds with significant biological activity. The broader class includes industrial agents like cyclohexylamine itself, which is also a metabolite of the artificial sweetener cyclamate and has been studied for its systemic toxicity.[4] However, a principal focus in neuropharmacology and toxicology is on the arylcyclohexylamine derivatives.[2][3]
These compounds, characterized by a cyclohexyl ring attached to an amine group and an aryl group, are potent modulators of the central nervous system.[3] Their primary mechanism of action involves non-competitive antagonism at the NMDA receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate.[3] By binding to a site within the receptor's ion channel (the "PCP-binding site"), arylcyclohexylamines block the influx of calcium ions, thereby disrupting normal glutamatergic neurotransmission.[3] This action is the foundation for their anesthetic, analgesic, and, at sub-anesthetic doses, profound psychoactive and dissociative effects.[1][2]
The rise of new psychoactive substances (NPS) has led to the emergence of numerous ketamine and PCP analogs on the illicit market, posing significant public health challenges due to a lack of formal toxicity data.[1][2][3] Conversely, the unique pharmacology of compounds like ketamine has opened new avenues for rapid-acting antidepressants. This dual relevance makes the development of rigorous in vivo testing paradigms essential for predicting human safety, abuse liability, and therapeutic potential.
Strategic Selection of Animal Models
The choice of animal model is a critical first step that influences the translatability and relevance of preclinical findings. Rodents, particularly mice and rats, are the most common models due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.
| Factor | Mouse Models | Rat Models | Rationale & Justification |
| Genetic Manipulation | Excellent (transgenics, knockouts) | More limited | Mouse genetics are highly tractable, making them ideal for mechanistic studies involving specific genes or pathways. |
| Behavioral Complexity | Good for high-throughput screens | Excellent for complex cognitive tasks | Rats often exhibit a more complex behavioral repertoire, making them suitable for sophisticated cognitive and social interaction tests.[5] |
| Surgical Procedures | More challenging due to smaller size | More robust and suitable | The larger size of rats facilitates surgical procedures like stereotaxic implantation for microdialysis or electrophysiology.[6] |
| Metabolism | Faster metabolic rate | Closer to human metabolic rate | Rats can sometimes provide a more analogous pharmacokinetic profile to humans, though species differences are always a key consideration.[7] |
| Regulatory Acceptance | Widely accepted | Widely accepted | Data from both species are routinely accepted by regulatory bodies like the FDA for preclinical safety and toxicology packages.[8][9] |
Recommendation: For initial screening, toxicity, and basic behavioral profiling (e.g., locomotor activity), mouse models are often sufficient. For more complex cognitive assessments and neurochemical studies requiring surgery (e.g., in vivo microdialysis), rat models are often preferred.
Core Experimental Assays & Protocols
A multi-tiered approach is necessary to fully characterize the in vivo profile of a novel cyclohexyl-amine. This should encompass behavioral, physiological, and neurochemical endpoints.
Behavioral Assessment
Behavioral tests in rodents are designed to model specific aspects of human psychological states and drug effects, including stimulation, reward, anxiety, and cognitive disruption.[5][10]
-
Principle: This assay measures spontaneous exploratory and locomotor activity. Many arylcyclohexylamines induce hyperlocomotion at lower doses, reflecting their stimulant and psychotomimetic properties. This test serves as a fundamental screen for CNS activity.
-
Protocol:
-
Habituation: Place the animal in the testing arena (e.g., a 40x40 cm square box) for 30-60 minutes one day prior to testing to reduce novelty-induced anxiety.
-
Administration: Administer the test compound or vehicle control via the intended route (e.g., intraperitoneal, oral).
-
Testing: Immediately place the animal in the center of the open field arena.
-
Data Collection: Using an automated video-tracking system, record locomotor activity for 60-120 minutes. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Controls: A vehicle control group is essential. A positive control, such as PCP or MK-801, can validate the assay's sensitivity to NMDA receptor antagonists.[11]
-
-
Principle: CPP is a Pavlovian conditioning paradigm used to measure the motivational effects of a drug.[12] Animals learn to associate a specific environment with the rewarding effects of a substance. A preference for the drug-paired environment suggests abuse potential.[13][14]
-
Protocol: This protocol typically lasts several days and consists of three phases.[12][14]
-
Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the CPP apparatus (a box with two or more distinct compartments) and allow free exploration for 15-20 minutes. Record the time spent in each compartment to determine any innate preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.[13][15]
-
Conditioning Phase (4-8 days): This phase involves several conditioning sessions. On "drug" days, administer the test compound and confine the animal to one compartment. On "saline" days, administer vehicle and confine the animal to the other, distinct compartment. The order is counterbalanced across animals.[15]
-
Test Phase (Post-Conditioning): On the final day, place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment for 15-20 minutes.
-
Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline and/or the vehicle control group indicates a conditioned preference.
-
-
Principle: The EPM leverages the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it. NMDA receptor antagonists have shown anxiolytic-like effects in this model.[16]
-
Protocol:
-
Administration: Administer the test compound or vehicle control 30-60 minutes prior to testing.
-
Testing: Place the animal in the center of the plus-shaped maze, facing an open arm. The maze consists of two open arms and two enclosed arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Use a video-tracking system to record the number of entries into and the time spent in the open and closed arms.
-
Analysis: Key metrics are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures suggests an anxiolytic effect.
-
Physiological & Toxicological Assessment
Acute and chronic administration of cyclohexyl-amines can impact basic physiological functions. Monitoring these parameters is crucial for a comprehensive safety profile.
-
Cardiovascular Monitoring: Some cyclohexyl-amines can significantly affect blood pressure and heart rate.[4][17] In anesthetized or freely moving rodents equipped with telemetry implants, continuous monitoring of blood pressure, heart rate, and ECG can be performed following drug administration.
-
Thermoregulation: Changes in core body temperature are a common physiological response to psychoactive compounds. Rectal probes can be used to measure body temperature at baseline and at various time points after drug administration.
-
General Toxicity: Long-term toxicity studies involve repeated dosing over weeks or months.[18][19] Key endpoints include monitoring body weight, food and water intake, clinical signs of distress, and, at the end of the study, histopathological analysis of major organs (liver, kidney, heart, brain).[20][21]
Neurochemical Analysis (In Vivo Microdialysis)
-
Principle: In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.[6][22] For arylcyclohexylamines, this technique is invaluable for understanding how they modulate key neurotransmitter systems, such as dopamine and glutamate, in brain regions associated with reward and psychosis (e.g., the prefrontal cortex and nucleus accumbens).[22][23]
-
Protocol Overview:
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat and secured to the skull. Animals are allowed to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[6][24]
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The test compound is administered, and sample collection continues to measure changes in neurotransmitter concentrations over time.
-
Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS).[25]
-
Visualization of Key Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines a typical workflow for the in vivo characterization of a novel cyclohexyl-amine.
Caption: High-level workflow for preclinical in vivo studies.
Mechanism of Action: NMDA Receptor Antagonism
This diagram illustrates the primary mechanism of action for arylcyclohexylamines at the NMDA receptor.
Caption: Arylcyclohexyl-amines block the NMDA receptor ion channel.
Conclusion and Future Directions
The robust in vivo characterization of cyclohexyl-amines is a multi-faceted process that requires careful experimental design and a suite of validated assays. By combining behavioral, physiological, and neurochemical approaches, researchers can build a comprehensive profile of a compound's effects, informing its potential for therapeutic use or its risk as a substance of abuse. The protocols outlined here provide a foundational framework for these investigations. As new analogs continue to emerge, the systematic application of these animal models will remain critical for protecting public health and advancing neuropharmacology.
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Application Notes and Protocols for (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential neuropharmacological applications of the novel compound (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Due to the limited availability of specific research data on this molecule, this guide synthesizes information from structurally related compounds to propose a robust framework for its investigation. The protocols and methodologies outlined herein are designed to enable researchers to systematically characterize its receptor binding profile, mechanism of action, and potential therapeutic effects.
Introduction and Rationale
This compound is a synthetic compound featuring a cyclohexyl group, a pyrrolidine ring, and a methylamine side chain. Its chemical structure, as detailed by chemical suppliers, suggests potential interactions with key neurological targets.[1] The presence of the cyclohexyl and pyrrolidine moieties is common in a class of compounds known as arylcyclohexylamines, which are recognized for their diverse pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.[2] Furthermore, the pyrrolidine ring is a key feature in various neuroactive compounds, contributing to their binding affinity at dopamine and serotonin transporters.[3]
The structural similarities to known psychoactive agents suggest that this compound may act as a modulator of monoaminergic and glutamatergic systems. A structurally related compound, (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine, has demonstrated potential as a cognitive enhancer through modulation of NMDA receptors.[4] This precedent provides a strong rationale for investigating the neuropharmacological profile of this compound as a potential novel therapeutic agent.
Proposed Mechanism of Action
Based on its chemical structure, the primary hypothesized mechanism of action for this compound is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT).[5][6] This action would lead to an increase in extracellular dopamine concentrations in the synaptic cleft, thereby enhancing dopaminergic signaling. Additionally, potential interactions with serotonin (SERT) and norepinephrine (NET) transporters, as well as NMDA receptors, should be investigated to build a complete pharmacological profile.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed mechanism of action at the dopaminergic synapse.
In-Vitro Characterization Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as for D2 dopamine receptors.[7][8][9][10]
Protocol:
-
Membrane Preparation:
-
Homogenize rat striatal tissue (for DAT and D2 receptors) or appropriate cell lines expressing human transporters in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound or vehicle.
-
For DAT binding, use [³H]WIN 35,428. For SERT, use [³H]citalopram. For NET, use [³H]nisoxetine. For D2 receptors, use [³H]spiperone.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand, e.g., cocaine for DAT) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data for Structurally Related Compounds
| Target | Radioligand | Reference Compound | Ki (nM) |
| DAT | [³H]WIN 35,428 | Cocaine | 150-300 |
| SERT | [³H]Citalopram | Fluoxetine | 1-5 |
| NET | [³H]Nisoxetine | Desipramine | 0.5-2 |
| D2 Receptor | [³H]Spiperone | Haloperidol | 1-3 |
Neurotransmitter Uptake Inhibition Assays
Objective: To functionally assess the potency of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.[11][12]
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue (striatum for dopamine, cortex for serotonin and norepinephrine) in a sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding a low concentration of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity in the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the test compound.
-
In-Vivo Behavioral Pharmacology Protocols
Locomotor Activity Assessment
Objective: To evaluate the stimulant or sedative effects of this compound in rodents.[5]
Protocol:
-
Habituation:
-
Place mice or rats individually in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer various doses of the test compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Data Collection:
-
Immediately after injection, return the animals to the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Compare the total activity counts for each dose group to the vehicle control group using ANOVA followed by post-hoc tests.
-
Drug Discrimination Studies
Objective: To determine if the subjective effects of this compound are similar to those of a known drug of abuse, such as cocaine.[13]
Protocol:
-
Training:
-
Train rats to discriminate between injections of a training drug (e.g., 10 mg/kg cocaine, i.p.) and saline.
-
In a two-lever operant chamber, reinforce lever presses on one lever following cocaine administration and on the other lever following saline administration.
-
Continue training until the rats reliably press the correct lever (>80% accuracy).
-
-
Substitution Testing:
-
Administer various doses of the test compound and assess which lever the rats predominantly press.
-
A dose-dependent increase in pressing the drug-appropriate lever suggests that the test compound has subjective effects similar to the training drug.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.
-
Determine the ED₅₀ value (the dose that produces 50% drug-appropriate responding).
-
Experimental Workflow for In-Vivo Studies
Caption: A generalized workflow for in-vivo behavioral pharmacology studies.
Potential Therapeutic Applications and Future Directions
Based on the proposed mechanisms of action, this compound could be investigated for its potential therapeutic utility in a range of neurological and psychiatric disorders. If it demonstrates potent and selective dopamine reuptake inhibition, it could be a candidate for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) or narcolepsy. Should it exhibit a broader spectrum of activity, including effects on serotonin and norepinephrine, it might have applications as an antidepressant. Furthermore, its potential as a cognitive enhancer, suggested by structurally similar compounds, warrants investigation for conditions such as Alzheimer's disease or age-related cognitive decline.[4]
Future research should focus on a comprehensive characterization of its off-target effects, metabolic stability, and pharmacokinetic profile to assess its drug-like properties.[14][15][16]
References
- Principal component analysis differentiates the receptor binding profiles of three antipsychotic drug candidates from current antipsychotic drugs. PubMed.
- Dopamine transporter: transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. PubMed.
- Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. PubMed.
- Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors. PubMed.
- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed.
- Arylcyclohexylamine. Wikipedia.
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central.
- Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. PubMed.
- 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central.
- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central.
- Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed.
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Application Notes & Protocols: The Pyrrolidine Scaffold as a Master Key for Enzyme Inhibition
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold."[1] This guide provides an in-depth exploration of the pyrrolidine scaffold's application in designing potent and selective enzyme inhibitors. We will delve into the structural features that make it an ideal backbone, examine its successful implementation against critical enzyme targets, and provide detailed, field-tested protocols for the synthesis, characterization, and biological evaluation of novel pyrrolidine-based inhibitors.
The Pyrrolidine Scaffold: A Privileged Structure in Enzyme Inhibitor Design
The unique stereochemical and physicochemical properties of the pyrrolidine ring make it an exceptionally versatile scaffold for targeting enzyme active sites.
-
Stereochemical Richness: The non-planar, puckered nature of the saturated ring allows for the precise spatial arrangement of substituents.[1] This three-dimensional diversity is critical for creating compounds that can fit into the complex topography of an enzyme's active site with high affinity and specificity.
-
Scaffold Rigidity and Flexibility: While providing a degree of rigidity to minimize the entropic penalty of binding, the pyrrolidine ring can adopt various "pucker" conformations. This allows substituents at different positions to orient themselves optimally for interaction with key amino acid residues.
-
Chemical Tractability: The nitrogen atom provides a convenient handle for chemical modification, allowing for the introduction of a wide array of functional groups to probe interactions with the enzyme.[1] Furthermore, established synthetic methodologies, such as 1,3-dipolar cycloadditions, facilitate the creation of diverse pyrrolidine libraries.[1][3]
-
Mimicry of Natural Substrates: The pyrrolidine core can effectively mimic the structure of natural substrates, such as proline or carbohydrates (iminosugars), enabling it to act as a competitive inhibitor.[1][4][5] Polyhydroxylated pyrrolidines, for instance, are known as aza-sugars and can mimic the transition state of carbohydrate processing enzymes.[1]
Figure 2: Workflow for developing pyrrolidine-based enzyme inhibitors.
Protocol 1: General Synthesis of a Functionalized Pyrrolidine Scaffold
This protocol outlines a common synthetic route, such as the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, to generate a substituted pyrrolidine core. [1] Materials:
-
N-substituted glycine ester (azomethine ylide precursor)
-
Substituted alkene (dipolarophile)
-
Silver Acetate (AgOAc) or similar catalyst
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-substituted glycine ester (1.0 eq), the substituted alkene (1.2 eq), and the catalyst (e.g., AgOAc, 0.1 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux, depending on reactants) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The choice of catalyst and solvent is crucial for controlling the stereoselectivity of the cycloaddition. Lewis acids are often used to activate the dipolarophile.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification (QC Step): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product to confirm its structure and purity.
Protocol 2: Structural Characterization of Synthesized Inhibitors
It is imperative to confirm the identity and purity of each synthesized compound before biological testing.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure and stereochemistry.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). [6] 2. Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra. [6][7][8] 4. Perform 2D NMR experiments (e.g., COSY, HSQC, NOESY) as needed to assign protons and carbons and to determine relative stereochemistry.
-
-
Expected Outcome: The ¹H NMR spectrum of a pyrrolidine core will typically show aliphatic protons in the 1.5-4.0 ppm range. [9]The chemical shifts and coupling constants are highly dependent on the substituents and their stereochemical arrangement. [6] B. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Infuse the solution into a mass spectrometer (e.g., ESI-MS, HRMS).
-
-
Expected Outcome: The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), matching the calculated molecular weight. [7]High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Protocol 3: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme, using DPP-4 as an example. This method is adaptable for many enzymes that can process a fluorogenic substrate. [10][11] Materials:
-
Recombinant human DPP-4 enzyme [11][12]* Fluorogenic substrate (e.g., Gly-Pro-AMC) [13][14]* DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0) [13]* Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin) [10][11]* 96-well black, flat-bottom microplate [11]* Fluorescence microplate reader (Ex/Em = 360/460 nm) [11][13] Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 25 µL of each dilution to the wells of the 96-well plate.
-
Scientist's Note: Ensure the final DMSO concentration is consistent across all wells and typically ≤1% to avoid solvent effects on enzyme activity.
-
-
Controls (Self-Validation):
-
100% Activity Control (No Inhibitor): Add 25 µL of assay buffer containing the same percentage of DMSO as the compound wells.
-
0% Activity Control (Blank): Add assay buffer without the enzyme.
-
Positive Control: Add 25 µL of a known inhibitor (e.g., Sitagliptin) at a concentration expected to give >90% inhibition.
-
-
Enzyme Addition: Prepare a working solution of the DPP-4 enzyme in cold assay buffer. Add 50 µL of the enzyme solution to each well (except the blank wells).
-
Pre-incubation: Mix gently and pre-incubate the plate for 10 minutes at 37°C. [10][11][13] * Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a working solution of the substrate (Gly-Pro-AMC). Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 100 µL. [14]6. Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Ex/Em = 360/460 nm). [13]7. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank)] * 100.
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The pyrrolidine scaffold remains a highly valuable and versatile tool in the design of enzyme inhibitors. Its unique combination of stereochemical complexity, synthetic accessibility, and ability to mimic natural substrates ensures its continued prominence in drug discovery. Future efforts will likely focus on developing more complex and stereochemically diverse pyrrolidine libraries through novel synthetic methods and leveraging computational tools to design inhibitors with enhanced potency, selectivity, and improved pharmacokinetic properties.
References
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- Pokorná, J., et al. (n.d.). Combinatorial design of avian influenza neuraminidase inhibitors containing pyrrolidine core with a reduced susceptibility to viral drug resistance. PubMed. [Link]
- Kim, C. U., et al. (n.d.). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. American Chemical Society. [Link]
- Kim, C. U., et al. (2001). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry. [Link]
- Kim, C. U., et al. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Journal of Medicinal Chemistry, 44(8), 1192-201. [Link]
- Takahata, H., et al. (2010). Glycosidase-Inhibiting Pyrrolidines and Pyrrolizidines with a Long Side Chain in Scilla peruviana. Journal of Natural Products, 73(6), 1144-1147. [Link]
- Verma, S. K., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291. [Link]
- Liu, Y., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 25(15), 3488. [Link]
- Bacho, M. Z., et al. (2021). A Facile Synthesis of Pyrrolidine-Based Iminosugars as Potential Alpha-Glucosidase Inhibitors. Oriental Journal of Chemistry, 37(2), 334-341. [Link]
- Pro, B., & P, N. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 9(21). [Link]
- Kursun Aktar, B. S., et al. (2022).
- Bacho, M. Z. (2021). Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors. UiTM Institutional Repository. [Link]
- Verma, S. K., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799. [Link]
- Ali, S., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 6, 101139. [Link]
- Kursun Aktar, B. S., et al. (2022). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega, 7(40), 35681-35694. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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- (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- Zezin, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
- (n.d.). a Common substructures of structural classes of pyrrolidinebased DPP-IV...
- Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Letters in Drug Design & Discovery, 19(2), 116-131. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
- Rehman, A. U., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e135508. [Link]
- Zeng, W., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 896626. [Link]
- (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
- (n.d.). Pyrrolidine. PubChem. [Link]
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Application Notes & Protocols: A Guide to Preclinical Experimental Design for Novel Amines
Abstract
The journey of a novel amine from a promising chemical entity to a potential therapeutic agent is paved with rigorous preclinical evaluation. This guide provides an in-depth framework for designing and executing a comprehensive preclinical research program. Moving beyond a simple checklist of assays, we delve into the causal logic behind experimental choices, emphasizing a self-validating, tiered approach to characterization. Herein, we synthesize field-proven insights with established regulatory expectations to empower researchers to build a robust data package, de-risk their candidates, and make informed decisions on the path to clinical trials. We will cover critical stages from initial in vitro profiling for efficacy and liability to the design of informative in vivo pharmacology studies, complete with detailed protocols and data presentation strategies.
Foundational Pillars of Preclinical Study Design
Before embarking on any specific assay, a successful preclinical program must be built upon a foundation of sound scientific and regulatory principles. The primary goals of this phase are to establish a preliminary safety and efficacy profile, identify a safe starting dose for human trials, define potential target organs for toxicity, and select parameters for clinical monitoring.[1] Adherence to these principles is not merely procedural; it is essential for generating reproducible and translatable data.
Key Principles:
-
Hypothesis-Driven Research: Preclinical studies can be either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing).[2] While initial discovery may be exploratory, the formal preclinical development detailed here should be designed to rigorously test a clear hypothesis regarding the compound's therapeutic potential and safety.[2]
-
Regulatory Adherence: The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a comprehensive framework of guidelines for non-clinical safety studies.[3][4][5][6] Familiarity and alignment with guidelines such as ICH S6(R1) for biotechnology-derived products and M3(R2) for pharmaceuticals are critical for any program aiming for regulatory submission.[5][7] All studies intended for regulatory filings must be conducted under Good Laboratory Practice (GLP) regulations (21 CFR Part 58 for the FDA).[8][9]
-
The Three R's of Animal Research: When designing in vivo studies, the principles of R eplacement (using non-animal methods where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing animal distress) are paramount ethical and scientific considerations.
-
Statistical Rigor: Proper experimental design requires controlling variables, randomizing subjects to treatment groups, and replicating experiments to ensure reliability.[10] An a priori power analysis should be conducted to ensure that the group sizes are adequate to detect a statistically significant effect.[11]
The Preclinical Workflow: A Tiered Approach
A logical, tiered approach is essential for efficient drug development. This workflow begins with broad, high-throughput in vitro screening to select the most promising candidates and progressively moves to more complex and resource-intensive in vivo models.[12] This strategy allows for early identification of liabilities, enabling a "fail fast, fail cheap" philosophy that conserves resources for the most viable compounds.[13]
Caption: A logical progression from broad in vitro screening to focused in vivo testing.
Phase 1: Early In Vitro Profiling
This initial phase aims to characterize the fundamental properties of the novel amine, establishing its biological activity and identifying any major liabilities. Nearly 50% of drug candidates fail due to unacceptable efficacy and 40% fail due to safety issues, highlighting the importance of this early screening stage.[14]
Primary Efficacy and Mechanism of Action (MoA)
The first step is to confirm that the compound interacts with its intended biological target and elicits the desired functional response.
-
Target Binding Assays: Quantify the affinity of the amine for its target protein (e.g., receptor, enzyme, transporter). Techniques like radioligand binding assays or fluorescence polarization are commonly used.
-
Functional Assays: These cell-based assays measure the biological consequence of target engagement. For example, if the amine targets a G-protein coupled receptor (GPCR), one might measure changes in downstream second messengers like cAMP or calcium flux.
Caption: Illustrative signaling pathway for a novel amine targeting a GPCR.
Early Safety and Liability Assessment
Identifying potential safety issues early is crucial. For amine-containing compounds, several key areas warrant investigation.
-
Cytotoxicity: Does the compound kill cells? This is a fundamental question for any potential therapeutic. The MTT assay, which measures metabolic activity as a proxy for cell viability, is a workhorse for this assessment.[12][15]
-
Cardiovascular Safety (hERG Liability): A significant number of drugs have been withdrawn from the market due to cardiac toxicity.[4] The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[16][17][18] Therefore, screening for hERG channel inhibition is a mandatory part of safety pharmacology.[18]
-
Genotoxicity: This refers to a compound's ability to damage genetic material (DNA), which can lead to cancer.[19] The bacterial reverse mutation assay, or Ames test, is a common initial screen for mutagenic potential.[13][19]
Protocol 1: General Cytotoxicity Assessment by MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of a novel amine in a cultured mammalian cell line.[15][20]
1. Materials:
- 96-well flat-bottom sterile tissue culture plates[12]
- Adherent mammalian cell line of interest (e.g., HEK293, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Novel Amine stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[12]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
- Microplate reader with absorbance at 570 nm[12]
2. Experimental Procedure:
- Cell Seeding: Harvest cells in logarithmic growth phase. Count the cells and determine viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[12][15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
- Compound Treatment: Prepare serial dilutions of the novel amine in complete culture medium. A typical concentration range might be 0.1 nM to 100 µM.
- Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO as the highest drug concentration) and untreated controls.[12][20]
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
- MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12][15] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]
- Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes.[12]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][20]
3. Data Analysis & Presentation:
- Calculate percent viability for each concentration relative to the vehicle control.
- Plot percent viability versus the logarithm of the compound concentration.
- Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[20]
| Cell Line | Incubation Time (h) | Novel Amine IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HepG2 | 48 | 25.3 | 5.1 (Doxorubicin) |
| HEK293 | 48 | >100 | 8.9 (Doxorubicin) |
| MCF-7 | 48 | 15.8 | 2.4 (Doxorubicin) |
| Caption: Example table summarizing cytotoxicity data for a novel amine. |
Preliminary ADME/Tox Profiling
ADME stands for Absorption, Distribution, Metabolism, and Excretion.[21] These properties determine the pharmacokinetic profile of a drug. Early in vitro ADME screening helps to identify compounds with favorable drug-like properties.[14][22]
-
Aqueous Solubility: Poor solubility can hinder absorption.
-
Permeability: The ability to cross biological membranes (e.g., the gut wall) is assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[23]
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine how quickly it is metabolized.[23][24]
-
CYP450 Inhibition: Cytochrome P450 enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.[23]
Phase 2: In Vivo Pharmacology and Efficacy
Once a compound shows a promising in vitro profile, the investigation moves into animal models. The goal is to demonstrate efficacy in a disease-relevant model and establish a relationship between dose, exposure (pharmacokinetics, PK), and effect (pharmacodynamics, PD).
Key Considerations for In Vivo Study Design
-
Animal Model Selection: The chosen model must be relevant to the human disease state. For CNS disorders, this might involve transgenic models or models induced by neurotoxins.[25][26][27] The test material should be pharmacologically active in the selected species.[28]
-
Pharmacokinetics (PK): Before an efficacy study, a PK study is essential to understand how the amine is absorbed, distributed, metabolized, and excreted in the animal model. This data informs dose selection and frequency for subsequent studies.
-
Dose-Range Finding & Tolerability: These studies determine the doses that will be used in the main efficacy study. They aim to identify a range from a no-effect level to a maximum tolerated dose (MTD).[26]
-
Efficacy Endpoints: Endpoints must be objective and quantifiable. In CNS models, these are often behavioral tests (e.g., Morris Water Maze for memory, Forced Swim Test for depression-like behavior).[25]
Protocol 2: Outline of an In Vivo Efficacy Study for a CNS-Active Amine
This protocol outlines a hypothetical study to assess the efficacy of a novel amine in a mouse model of anxiety.
1. Objective: To evaluate the anxiolytic-like effects of Novel Amine "X" in the Elevated Plus Maze (EPM) test in mice.
2. Animals and Housing:
- Species/Strain: C57BL/6J mice (male, 8-10 weeks old).
- Housing: Standard conditions (12h light/dark cycle, food and water ad libitum). Acclimatize animals for at least 7 days before the experiment.
3. Experimental Design:
- Groups (n=10-12 per group):
- Vehicle Control (e.g., Saline or 5% DMSO in saline, i.p.)
- Novel Amine X (1 mg/kg, i.p.)
- Novel Amine X (5 mg/kg, i.p.)
- Novel Amine X (10 mg/kg, i.p.)
- Positive Control (e.g., Diazepam, 1 mg/kg, i.p.)
- Randomization: Assign animals to groups using a simple randomization method.[10] The order of testing should also be randomized.[11]
- Blinding: The experimenter conducting the behavioral test and analyzing the data should be blind to the treatment conditions.[10]
4. Procedure:
- Dosing: Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
- Elevated Plus Maze (EPM) Test: The apparatus consists of two open arms and two closed arms.
- Place a mouse at the center of the maze, facing an open arm.
- Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera.
- Behavioral Endpoints:
- Time spent in the open arms (primary endpoint for anxiolytic effect).
- Number of entries into the open arms.
- Total number of arm entries (a measure of general locomotor activity).
5. Data Analysis:
- Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the amine-treated groups and the positive control group to the vehicle control group.
- Present data as mean ± SEM.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 35.2 ± 4.1 | 8.1 ± 1.2 | 25.4 ± 2.3 |
| Novel Amine X | 1 | 40.1 ± 5.3 | 9.5 ± 1.5 | 26.1 ± 2.8 |
| Novel Amine X | 5 | 65.8 ± 6.2 | 14.3 ± 1.8 | 24.9 ± 2.1 |
| Novel Amine X | 10 | 72.4 ± 7.5 | 15.9 ± 2.0 | 25.8 ± 2.5 |
| Diazepam | 1 | 85.3 ± 8.1 | 18.2 ± 2.2 | 22.1 ± 1.9 |
| Caption: Example data from an EPM study. *p<0.05, **p<0.01 vs. Vehicle. |
Concluding Remarks and Future Directions
The successful completion of the described in vitro and in vivo studies provides a foundational data package for a novel amine. This package allows for an informed decision on whether to advance the compound into the more extensive, costly, and highly regulated IND-enabling toxicology studies.[6] These formal safety studies, conducted under GLP, are required to assess the full toxicological profile before a compound can be administered to humans.[8] By following a logical, tiered, and scientifically rigorous approach, researchers can maximize the chances of translating a novel chemical entity into a safe and effective therapy.
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Application Notes & Protocols for the Purification of N-Substituted Pyrrolidine Compounds
Introduction: The Critical Role of Purity in Pyrrolidine-Based Drug Discovery
The N-substituted pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] From antiviral agents to central nervous system drugs, the precise three-dimensional arrangement of substituents on the pyrrolidine ring dictates biological activity.[3] Achieving a high degree of chemical and stereochemical purity is therefore not merely a matter of quality control, but a fundamental prerequisite for reliable pharmacological evaluation and clinical success. Impurities can lead to misleading biological data, undesirable side effects, and complications in downstream processing.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust techniques for the purification of N-substituted pyrrolidine compounds. Moving beyond a simple listing of methods, this document delves into the underlying principles of each technique, offering field-proven insights and step-by-step protocols to empower chemists to select and execute the optimal purification strategy for their specific target molecule.
Navigating the Purification Maze: A Logic-Based Approach
The selection of an appropriate purification technique is dictated by the physicochemical properties of the target N-substituted pyrrolidine and the nature of the impurities. Key considerations include the compound's polarity, volatility, basicity (pKa), stability, and whether it is a racemic mixture or a single enantiomer.
Below is a decision-making workflow to guide the selection of a suitable purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Acid-Base Extraction: The First Line of Defense
For N-substituted pyrrolidines, which are inherently basic, acid-base extraction is a powerful and often essential first purification step.[4][5] This technique leverages the differential solubility of the amine in its neutral and protonated (salt) forms.[5][6]
Principle of Operation: By washing an organic solution of the crude product with an aqueous acid, the basic pyrrolidine is protonated, forming a water-soluble salt that partitions into the aqueous phase.[4][6] Neutral and acidic impurities remain in the organic layer. Subsequently, the aqueous layer is basified to regenerate the neutral, water-insoluble amine, which can then be extracted back into an organic solvent.[4]
Protocol: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate, dichloromethane, or ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl or 10% acetic acid).[5][6] The optimal acid depends on the basicity of the pyrrolidine and the stability of the product.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated pyrrolidine salt. Repeat the acidic wash if necessary.
-
Basification: Combine the aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH 9-10, confirmed with pH paper).[4] The free amine may precipitate or form an oil.
-
Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified N-substituted pyrrolidine.
Expert Tip: For weakly basic pyrrolidines, a stronger acid may be required for efficient protonation. Conversely, for compounds sensitive to strong acids, a milder acid like acetic acid is preferable.[7]
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is the most common method for purifying organic compounds, including N-substituted pyrrolidines.[8][9] However, the basic nature of these amines can lead to challenges when using standard silica gel.
The Challenge with Silica Gel: Silica gel is acidic and can strongly interact with basic amines, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound.[10][11]
Strategies for Successful Flash Chromatography of Amines:
| Strategy | Principle | Typical Application |
| Addition of a Basic Modifier | A volatile amine (e.g., triethylamine, TEA) is added to the mobile phase to neutralize the acidic silanol groups on the silica surface, reducing tailing.[10][11] | For moderately basic pyrrolidines where tailing is an issue. |
| Use of Amino-Functionalized Silica | The stationary phase is chemically modified with aminopropyl groups, creating a basic surface that repels basic analytes, leading to improved peak shape.[11] | Ideal for strongly basic or sensitive pyrrolidines. |
| Reversed-Phase Chromatography | A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][10] | Effective for polar N-substituted pyrrolidines. The mobile phase pH can be adjusted to control retention.[10] |
Protocol: Flash Chromatography on Silica Gel with a Basic Modifier
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides an Rf value of ~0.2-0.3 for the target compound.[12]
-
Mobile Phase Preparation: To the chosen solvent system, add 0.1-2% (v/v) of triethylamine or another volatile base.[10][11]
-
Column Packing: Pack a flash column with silica gel using the prepared mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, perform a solid load by adsorbing the compound onto a small amount of silica gel.[12]
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. The volatile basic modifier will co-evaporate.
Recrystallization and Salt Formation: The Path to High Purity
For solid N-substituted pyrrolidines, recrystallization can be an excellent final purification step to achieve high purity and obtain crystalline material suitable for structural analysis.
Principle of Operation: This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the less soluble target compound crystallizes out, leaving the more soluble impurities in the mother liquor.
An alternative and highly effective method for purifying and handling basic pyrrolidines is through the formation of a crystalline salt.[13] By reacting the free base with an acid (e.g., HCl, HBr, or tartaric acid), a stable, often highly crystalline salt can be formed and purified by recrystallization.[13][14] The pure salt can then be neutralized to regenerate the free base if required.
Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified (by extraction or chromatography) N-substituted pyrrolidine free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[13] The hydrochloride salt will typically precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether) and allow it to cool slowly to form crystals.
-
Final Product: Collect the pure crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Distillation: Purifying Volatile Liquid Pyrrolidines
For liquid N-substituted pyrrolidines, distillation is a viable purification method, particularly for removing non-volatile impurities.[15][16]
Principle of Operation: Distillation separates liquids based on differences in their boiling points.[15] When a mixture is heated, the component with the lower boiling point will vaporize preferentially. This vapor is then condensed and collected as the purified distillate.
-
Simple Distillation: Suitable for separating liquids with boiling points that differ by more than 70 °C or for separating a liquid from a non-volatile solid.[16]
-
Fractional Distillation: Used for separating liquids with closer boiling points.[15]
-
Vacuum Distillation: Essential for high-boiling compounds (>150 °C at atmospheric pressure) or those that are thermally sensitive, as it lowers the boiling point by reducing the pressure.[15][16]
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.[15]
-
Sample and Boiling Chips: Place the liquid pyrrolidine and a few boiling chips or a magnetic stir bar in the distilling flask.
-
Vacuum Application: Gradually apply vacuum from a vacuum pump or water aspirator.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Collection: Collect the fraction that distills over at a constant temperature. It is advisable to collect a forerun, the main fraction, and a tail fraction in separate receiving flasks.[17]
-
Completion: Once the distillation is complete, cool the apparatus before slowly releasing the vacuum.
Advanced Chromatographic Techniques for Challenging Separations
For difficult separations, including the resolution of enantiomers, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable.
Preparative HPLC
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to purify milligram to gram quantities of material.[18][19] Both normal-phase and reversed-phase modes can be employed for N-substituted pyrrolidines. For chiral separations, specialized chiral stationary phases (CSPs) are used.[][21]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[22][23] It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[][23]
Advantages of SFC:
-
Faster Separations: The low viscosity of the mobile phase allows for higher flow rates and faster run times.[23][24]
-
Reduced Solvent Consumption: Drastically reduces the use of organic solvents.[23][25]
-
Easier Sample Recovery: The CO₂ vaporizes upon depressurization, simplifying the isolation of the purified compound.[25]
SFC is highly effective for both achiral and chiral purification of basic compounds, often providing superior resolution and speed compared to HPLC.[24][25][26] The addition of basic modifiers to the mobile phase can further improve peak shape for amines.[26]
Caption: Comparison of SFC and Preparative HPLC.
Conclusion
The purification of N-substituted pyrrolidine compounds is a multifaceted task that requires a thoughtful, property-driven approach. By understanding the principles behind fundamental techniques like acid-base extraction, flash chromatography, and distillation, and by leveraging the power of advanced methods such as preparative HPLC and SFC for more challenging separations, researchers can confidently achieve the high levels of purity essential for advancing drug discovery and development. The protocols and strategies outlined in this guide provide a robust framework for tackling the diverse purification challenges presented by this important class of molecules.
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- Polar Compounds. SIELC Technologies. [Link]
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Application Notes and Protocols for the Structural Elucidation of Cyclohexyl-Pyrrolidine Derivatives by NMR and Mass Spectrometry
Introduction
The cyclohexyl-pyrrolidine scaffold is a significant structural motif in medicinal chemistry and drug development, appearing in a range of compounds with diverse pharmacological activities. As synthetic methodologies for creating libraries of these derivatives become more sophisticated, the need for robust, reliable, and efficient analytical techniques for their structural characterization is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of cyclohexyl-pyrrolidine structures. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a practical and authoritative resource.
The inherent flexibility of the cyclohexyl ring and the presence of a basic nitrogen atom in the pyrrolidine ring present unique challenges and opportunities in spectral analysis. This guide will navigate these complexities, offering insights into predictable fragmentation patterns in mass spectrometry and characteristic chemical shifts and coupling constants in NMR spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For cyclohexyl-pyrrolidine derivatives, ¹H and ¹³C NMR are indispensable for confirming the integrity of the carbon skeleton and defining the stereochemical relationships of substituents.
Theoretical Basis for NMR Analysis of Cyclohexyl-Pyrrolidine Structures
The chemical shifts observed in the NMR spectra of cyclohexyl-pyrrolidine derivatives are governed by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atom in the pyrrolidine ring significantly influences the chemical shifts of adjacent protons and carbons. Furthermore, the conformational dynamics of the cyclohexyl ring, which typically exists in a chair conformation, leads to distinct signals for axial and equatorial protons.
Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclohexylpyrrolidine
While experimental spectra are the gold standard, predicted chemical shifts serve as a valuable starting point for spectral assignment. Based on data from similar structures, such as N-cyclohexyl-2-pyrrolidone, and general principles of NMR spectroscopy, the following are the anticipated chemical shift ranges for the parent 1-cyclohexylpyrrolidine molecule.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclohexylpyrrolidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Pyrrolidine Ring | |||
| N-CH₂ (α) | 2.4 - 2.6 | 50 - 55 | Deshielded by the adjacent nitrogen atom. |
| C-CH₂-C (β) | 1.7 - 1.9 | 23 - 26 | |
| Cyclohexyl Ring | |||
| N-CH (α') | 2.2 - 2.4 | 60 - 65 | The methine proton is significantly deshielded by the nitrogen. |
| C-CH₂-C (β') | 1.6 - 1.8 (eq), 1.1 - 1.3 (ax) | 32 - 35 | Distinct signals for axial and equatorial protons due to conformational rigidity. |
| C-CH₂-C (γ') | 1.5 - 1.7 (eq), 1.0 - 1.2 (ax) | 26 - 28 | |
| C-CH₂-C (δ') | 1.2 - 1.4 | 25 - 27 |
Note: These are estimated ranges and will be influenced by the solvent and any substituents present on the rings.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is a validated starting point for the analysis of cyclohexyl-pyrrolidine derivatives.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified cyclohexyl-pyrrolidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[3][4]
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range H-C correlations, which is invaluable for confirming the connectivity of the cyclohexyl and pyrrolidine rings.[5]
-
Data Interpretation Workflow
A systematic approach to spectral interpretation is crucial for accurate structure elucidation.
Caption: A logical workflow for the interpretation of NMR data.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer valuable clues about the underlying chemical structure. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of cyclohexyl-pyrrolidine derivatives.
Theoretical Basis for Mass Spectrometry of Cyclohexyl-Pyrrolidine Structures
The fragmentation of cyclohexyl-pyrrolidine derivatives in the mass spectrometer is primarily dictated by the presence of the nitrogen atom and the cyclic structures. The "nitrogen rule" is a useful initial diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The most common fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atom, a process driven by the stabilization of the resulting cation by the lone pair of electrons on the nitrogen.[7][8]
Key Fragmentation Pathways
For 1-cyclohexylpyrrolidine (Molecular Weight: 153.27 g/mol ), the following fragmentation pathways are anticipated under electron ionization (EI) conditions:
-
α-Cleavage (Ring Opening of Pyrrolidine): Loss of an ethyl radical from the pyrrolidine ring is a common fragmentation pathway for N-alkylpyrrolidines.
-
α-Cleavage (Loss of the Cyclohexyl Ring): Cleavage of the bond between the nitrogen and the cyclohexyl ring can lead to the formation of a pyrrolidinyl cation.
-
Ring Fission of the Cyclohexyl Group: The cyclohexyl ring can undergo fragmentation, leading to the loss of neutral alkene fragments.
Caption: Predicted major fragmentation pathways for 1-cyclohexylpyrrolidine.
Experimental Protocols: GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS will depend on the volatility and thermal stability of the cyclohexyl-pyrrolidine derivatives.
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, with a temperature of 250 °C.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 50 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range should be set to scan from m/z 40 to 400.
-
Protocol 3: LC-MS/MS Analysis
This method is particularly useful for less volatile or thermally labile derivatives.[9][10][11][12][13]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, typically a mixture of water and acetonitrile or methanol, to a concentration of 1-10 µg/mL.
-
-
LC-MS/MS Parameters:
-
LC System: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being water with 0.1% formic acid and mobile phase B being acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the basic nature of the pyrrolidine nitrogen.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) allows for fragmentation of a selected precursor ion to generate a product ion spectrum, which is highly specific for the analyte.
-
Part 3: Integrated Data Analysis and Structure Confirmation
The most confident structural assignments are made when NMR and MS data are used in a complementary fashion.
Caption: An integrated workflow combining NMR and MS for structure confirmation.
By following this integrated approach, researchers can confidently elucidate the structures of novel cyclohexyl-pyrrolidine derivatives, ensuring the integrity of their data and accelerating the drug discovery and development process.
References
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- LCGC International. Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon.
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- PubMed. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry.
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- ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- NIH. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer.
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Protocol for Assessing the Blood-Brain Barrier Penetration of Pyrrolidine Derivatives
An Application Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Brain's Gatekeeper
The blood-brain barrier (BBB) is a formidable and highly selective interface that protects the central nervous system (CNS) from toxins and pathogens, while strictly regulating the passage of essential molecules.[1][2] This protective function, however, presents a major obstacle in CNS drug development, as it is estimated that over 98% of small-molecule drugs are unable to cross the BBB in therapeutic concentrations.[3][4] For novel chemical entities, such as pyrrolidine derivatives, which represent a versatile scaffold in medicinal chemistry, a thorough and early assessment of BBB penetration is critical to the success of any CNS-targeted drug discovery program.
This guide provides a comprehensive, tiered strategy for evaluating the BBB penetration potential of pyrrolidine derivatives. It is designed to guide researchers from high-throughput early screening to definitive, low-throughput in vivo validation. The protocols and insights herein emphasize the causality behind experimental choices, ensuring a robust and self-validating assessment framework.
A Tiered Strategy for BBB Penetration Assessment
A successful screening cascade for BBB penetration balances throughput, cost, and physiological relevance. The goal is to eliminate compounds with poor potential early and invest resources in the most promising candidates. This tiered approach ensures that decisions are data-driven and efficient.
Caption: Bidirectional transport across a polarized MDCK-MDR1 cell monolayer.
Detailed Protocol: MDCK-MDR1 Bidirectional Permeability Assay
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells according to the supplier's recommendations.
-
Seed cells onto semi-permeable filter inserts (e.g., 1.0 µm polycarbonate Transwells) at a high density (e.g., >100,000 cells/cm²).
-
Culture the cells on the inserts for 3-5 days to allow them to form a confluent, polarized monolayer.
-
-
Monolayer Integrity Check (Self-Validation):
-
Trustworthiness: Before the transport experiment, monolayer integrity must be confirmed.
-
Measure the Trans-Epithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm² for MDCK-MDR1 cells). [5] * Alternatively, measure the permeability of a paracellular marker like Lucifer Yellow. The Papp should be very low (<0.5 x 10-6 cm/s).
-
-
Bidirectional Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
A→B Transport (Apical to Basolateral): Add the test compound (e.g., 1-10 µM) to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
B→A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 60-120 minutes with gentle shaking.
-
Take samples from the receiver chamber at specified time points. A sample from the donor chamber is also taken at the beginning and end to calculate mass balance (% Recovery).
-
-
Confirmation with P-gp Inhibitor (Self-Validation):
-
To confirm that efflux is P-gp mediated, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 1 µM elacridar or cyclosporin A). [6]
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both directions (A→B and B→A).
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) .
-
Calculate % Recovery to check for issues like cell binding or metabolism. Recovery should ideally be between 80-120%.
-
| Efflux Ratio (ER) | Interpretation | Action |
| < 2.0 | Not a significant P-gp substrate | Proceed if Papp (A→B) is high |
| ≥ 2.0 | Potential P-gp substrate | Confirm with P-gp inhibitor |
| ER ≥ 2.0, and ER is reduced to ~1 with inhibitor | Confirmed P-gp substrate | High risk for poor brain penetration. Consider chemical modification or co-dosing strategies. |
Caption: Interpretation of MDCK-MDR1 efflux ratio data.
Caption: P-glycoprotein (P-gp) actively transports substrates from the endothelial cell back into the blood.
Tier 3: In Situ Brain Perfusion - Bridging In Vitro and In Vivo
The in situ brain perfusion technique is a powerful method for measuring the rate of drug entry into the brain under controlled conditions while maintaining a physiologically intact BBB. [7][8][9]In this procedure, an animal (typically a rat or mouse) is anesthetized, and the carotid artery is cannulated. A precisely formulated perfusion fluid containing the test compound is then infused, replacing the animal's blood supply to the brain for a short period (e.g., 5-300 seconds). [10][11] Causality: This technique offers superior control over the composition and concentration of the infused fluid, eliminating confounding factors like plasma protein binding and systemic metabolism. [11]It directly measures the unidirectional influx constant (Kin) or the permeability-surface area (PS) product, providing a clear measure of the transport rate across the BBB. [12] Application: This method is ideal for confirming in vitro findings, studying carrier-mediated transport, and accurately quantifying the rate of brain uptake for lead candidates before committing to full-scale in vivo pharmacokinetic studies.
Tier 4: In Vivo Studies - The Gold Standard
Ultimately, the BBB penetration of a pyrrolidine derivative must be confirmed in vivo. [12][13]These studies provide the most physiologically relevant data, integrating all factors including BBB transport, plasma protein binding, metabolism, and distribution within the brain. [14]
Key In Vivo Parameters
-
Brain-to-Plasma Concentration Ratio (Kp):
-
Protocol: The test compound is administered to an animal (e.g., via intravenous or oral dosing). At a specific time point (often at steady-state), blood and brain tissue are collected. [12]The brain is homogenized, and the total drug concentration is measured in both plasma and brain homogenate using LC-MS/MS. [15][16] * Calculation: Kp = Cbrain / Cplasma
-
Interpretation: Kp measures the extent of brain penetration. A Kp > 1 suggests accumulation in the brain, while Kp < 0.1 suggests poor penetration. However, Kp can be misleading as it measures total (bound and unbound) drug.
-
-
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu):
-
Causality: The "free drug hypothesis" states that only the unbound drug is able to cross membranes and interact with its pharmacological target. [17]Therefore, Kp,uu is the most relevant parameter for predicting CNS target engagement. [18] * Protocol: In addition to measuring total concentrations, the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) must be determined, typically via equilibrium dialysis.
-
Calculation: Kp,uu = Kp * (fu,plasma / fu,brain)
-
Interpretation:
-
Kp,uu ≈ 1: Net transport across the BBB is dominated by passive diffusion.
-
Kp,uu > 1: Suggests active influx into the brain.
-
Kp,uu < 0.3: Suggests active efflux from the brain (e.g., by P-gp).
-
-
Protocol: Brain Homogenate Preparation for LC-MS/MS Analysis
-
Following euthanasia and decapitation, rapidly excise the whole brain and place it on ice.
-
Weigh the brain tissue.
-
Add a 3-4 fold volume of ice-cold buffer (e.g., PBS) to the tissue.
-
Homogenize the brain tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
To extract the drug, perform a protein precipitation step by adding a volume of organic solvent (e.g., acetonitrile) containing an internal standard. [19][20]6. Vortex the mixture vigorously and then centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Integrated Data Interpretation and Decision Making
No single assay can fully predict the CNS disposition of a compound. A successful strategy relies on integrating data from the entire cascade:
-
Early Stage: Pyrrolidine derivatives with poor in silico profiles and low PAMPA-BBB permeability (Papp < 2.0 x 10-6 cm/s) should be deprioritized.
-
Lead Optimization: For compounds with good passive permeability, the MDCK-MDR1 assay is crucial. An efflux ratio ≥ 2 that is reversed by an inhibitor is a significant red flag, indicating that in vivo brain penetration is likely to be low. [21]* Preclinical: Compounds that are not P-gp substrates and show good passive permeability should be advanced to in situ or in vivo studies. The ultimate goal is to identify candidates with a Kp,uu that is sufficient to achieve the required target occupancy for pharmacological effect.
By following this structured, evidence-based protocol, researchers can confidently assess the BBB penetration of pyrrolidine derivatives, enabling the efficient discovery and development of novel CNS therapeutics.
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Application Notes and Protocols for the In Vitro ADME Profiling of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Introduction: The Critical Role of Early ADME Profiling in Drug Discovery
In the journey of drug discovery and development, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a pivotal step.[1][2] A promising candidate with high target potency can ultimately fail if it cannot reach its site of action in sufficient concentration, is metabolized too quickly, or causes harmful drug-drug interactions (DDIs).[1][3] Therefore, a comprehensive in vitro ADME profile provides essential insights that guide lead optimization, predict in vivo pharmacokinetic (PK) behavior, and mitigate the risk of late-stage attrition.[1][2]
This guide provides a detailed framework and validated protocols for the in vitro ADME characterization of the novel chemical entity, (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (designated as "Compound X" for these notes). As a Senior Application Scientist, the following sections are designed not just to provide procedural steps, but to instill a deep understanding of the causality behind each experimental choice, ensuring robust and interpretable data for drug development professionals. The protocols are grounded in recommendations from regulatory bodies like the FDA and EMA to ensure the generation of decision-enabling data.[4][5][6][7][8][9][10]
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes, located in the microsomal fraction, being responsible for the clearance of approximately 60% of marketed drugs.[11] The microsomal stability assay measures the rate at which Compound X is metabolized by these enzymes. This allows for the calculation of its intrinsic clearance (Clint), a crucial parameter for predicting in vivo hepatic clearance and drug half-life.[12][13][14] Early identification of high metabolic liability allows medicinal chemists to make structural modifications to improve the compound's metabolic profile.[15]
Experimental Workflow: Metabolic Stability
Caption: Workflow for the HLM metabolic stability assay.
Detailed Protocol: Metabolic Stability
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. From this, create a 100 µM intermediate stock in acetonitrile.[13]
-
Reaction Mixture Preparation: In a 96-well plate, for each time point, prepare a reaction mixture containing:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)[12]
-
Compound X (final concentration 1 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13] A "minus cofactor" control, where buffer is added instead of the regenerating system, must be included to account for non-enzymatic degradation.[11]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard to precipitate the proteins.[11][13]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Compound X at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Compound X remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Data Presentation: Metabolic Stability of Compound X
| Parameter | Value | Interpretation |
| In Vitro t½ (min) | 25 | Moderate Stability |
| Clint (µL/min/mg) | 55.4 | Moderate Clearance |
| Control (No NADPH) | >95% remaining after 45 min | Degradation is NADPH-dependent |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions.[16] If Compound X inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic accumulation.[3][16] Regulatory agencies recommend screening for inhibition of the five major isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[3][4] This assay determines the concentration of Compound X required to inhibit 50% of a specific CYP enzyme's activity (IC50).
Detailed Protocol: Fluorogenic CYP Inhibition
-
Compound Preparation: Perform serial dilutions of Compound X in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Enzyme/Substrate Mixture: Use a commercially available kit containing recombinant human CYP enzymes and corresponding fluorogenic probe substrates (e.g., Vivid® CYP450 Screening Kits).[17] Prepare a mixture of the specific CYP isoform and its probe substrate in buffer.
-
Incubation: Add the enzyme/substrate mixture to the wells containing Compound X and known specific inhibitors (positive controls). Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Fluorescence Reading: Incubate the plate for a predetermined time, then measure the fluorescent signal using a plate reader. The signal is directly proportional to the enzyme activity.[17][18]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound X relative to a vehicle control (0% inhibition) and a potent known inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: CYP Inhibition Profile of Compound X
| CYP Isoform | Probe Substrate | IC50 (µM) | Risk Potential |
| CYP1A2 | CEC | > 50 | Low |
| CYP2C9 | DFC | > 50 | Low |
| CYP2C19 | EOMCC | > 50 | Low |
| CYP2D6 | AMMC | 8.5 | Moderate |
| CYP3A4 | BFC | 22.1 | Low-Moderate |
IC50 values > 10 µM are generally considered to have a lower risk of causing clinical DDIs, but this must be interpreted in the context of expected clinical plasma concentrations.
Plasma Protein Binding (PPB)
Scientific Rationale: Once in systemic circulation, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[19] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[3][20] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[19][21] The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for this purpose.[20][22][23]
Experimental Workflow: Plasma Protein Binding (RED)
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 6. fda.gov [fda.gov]
- 7. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. eptri.eu [eptri.eu]
- 9. EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS [raps.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methylated Pyrrolidines
Welcome to the technical support center for the synthesis of N-methylated pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this common but often challenging synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles of the reactions, helping you to diagnose issues, optimize conditions, and ensure the integrity of your results.
Part 1: Foundational Troubleshooting & General FAQs
Before diving into method-specific issues, it's crucial to address the foundational parameters that govern the success of any chemical reaction. An oversight in these basics is often the root cause of a failed experiment.
Question: My N-methylation reaction has failed or is giving very low yields. What are the first things I should check?
Answer: Before scrutinizing the reaction mechanism, always validate your starting conditions. A systematic, logical approach to troubleshooting is paramount. We recommend a tiered approach to diagnose the issue, starting with the most common and easily rectified problems.
Caption: Initial troubleshooting workflow for N-methylation reactions.
1. Reagent Integrity:
-
Formaldehyde Source: Commercial formaldehyde solutions (formalin) contain methanol as a stabilizer and can exist as various oligomers (paraformaldehyde). The reactivity can vary. For consistency, freshly preparing formaldehyde from paraformaldehyde by heating is a reliable but hazardous method that must be performed with appropriate ventilation. Alternatively, using paraformaldehyde directly with a catalyst can be effective.[1]
-
Reducing Agent Activity: Hydride sources like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade with improper storage. NaBH(OAc)₃ is particularly moisture-sensitive. Always use freshly opened reagents or those stored in a desiccator.
-
Pyrrolidine Starting Material: Ensure the purity of your starting pyrrolidine. Contaminants can interfere with the reaction. Distillation may be necessary for older stock materials.
2. Stoichiometry and Order of Addition:
-
Excess Reagents: Reactions like the Eschweiler-Clarke require an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure the formation of the tertiary amine.[2][3]
-
Reductive Amination: In reductive amination, the relative rates of iminium ion formation and reduction are critical. Adding the reducing agent portion-wise or after a pre-incubation period of the amine and aldehyde can sometimes prevent side reactions, such as the reduction of the aldehyde itself.
3. Reaction Conditions:
-
Temperature: The Eschweiler-Clarke reaction is typically run at or near boiling temperatures to facilitate the irreversible loss of CO₂.[2] In contrast, reductive aminations with borohydride reagents are often performed at lower temperatures (0 °C to room temperature) to control reactivity and selectivity.
-
pH Control: The formation of the key iminium ion intermediate in reductive amination is pH-dependent. The reaction is often mildly acidic. Using acetic acid as a catalyst or NaBH(OAc)₃, which releases acetic acid, helps maintain an optimal pH range.[4]
Part 2: Method-Specific Troubleshooting
Section 2.1: The Eschweiler-Clarke Reaction
This classic reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. It is robust but can present specific challenges.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Question: My Eschweiler-Clarke reaction has stalled, leaving significant amounts of the starting secondary amine. Why is this happening?
Answer: This is a common issue stemming from insufficient driving force. The mechanism relies on the formation of an iminium ion, which is then reduced by a hydride transfer from a formate ion.[1][2] The reaction is rendered irreversible by the loss of carbon dioxide.
-
Causality: A stall indicates that the equilibrium is not being sufficiently pushed towards the products. This is almost always due to an inadequate excess of the reagents.
-
Solution: Increase the molar equivalents of both formaldehyde and formic acid. A 2- to 5-fold excess of each is standard. Ensure the reaction is heated sufficiently (typically 90-100 °C) to promote the decarboxylation step, which makes the reaction irreversible.[2]
Question: I am observing a significant amount of a foul-smelling side product. What is it and how do I prevent it?
Answer: The likely culprit is the formation of N-formylpyrrolidine. This occurs if the iminium ion intermediate is attacked by a formate anion at the carbonyl carbon instead of undergoing hydride transfer.
-
Causality: This side reaction can become competitive if the hydride transfer step is slow.
-
Solution: Ensure a sufficient concentration of formic acid is present to act as the hydride donor. Running the reaction at a higher temperature can favor the desired hydride transfer and decarboxylation pathway.
Section 2.2: Reductive Amination
Reductive amination is a versatile and widely used method for N-methylation, offering milder conditions than the Eschweiler-Clarke reaction. It involves the reaction of the pyrrolidine with formaldehyde to form an iminium ion in situ, which is then reduced by a hydride reagent.[5]
Question: My reductive amination with NaBH₄ and formaldehyde is giving me N-methylpyrrolidine, but also a significant amount of methanol. What is happening?
Answer: You are observing the competitive reduction of your carbonyl source (formaldehyde) by the reducing agent.
-
Causality: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both the iminium intermediate and the starting aldehyde. If the rate of aldehyde reduction is comparable to or faster than the rate of iminium ion formation, you will consume your reagents to produce methanol.
-
Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[5] It is less reactive and selectively reduces the protonated iminium ion over the aldehyde. This allows for a one-pot procedure where all reagents can be mixed together.[6][7][8]
Table 1: Comparison of Common Reducing Agents for N-Methylation
| Reducing Agent | Formula | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 0 °C to RT, CH₂Cl₂ or DCE | High selectivity for iminium ions; mild conditions; one-pot procedure.[5] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH 5-6), MeOH | Selective for iminium ions.[2] | Highly toxic (releases HCN gas in strong acid); requires careful pH control. |
| Sodium Borohydride | NaBH₄ | 0 °C, MeOH | Inexpensive; readily available. | Low selectivity; can reduce the starting aldehyde.[4] Requires careful order of addition. |
| Hydrogen (H₂) with Catalyst | H₂ / Pd, Pt, or Ni | Pressurized H₂, various solvents | "Green" byproduct (water); scalable. | Requires specialized high-pressure equipment; catalyst can be expensive. |
Question: I am attempting to N-methylate a pyrrolidine that contains a hydroxyl group, but my yield is poor. What is the issue?
Answer: The presence of other functional groups, particularly those that can be reduced or can coordinate to reagents, can decrease reaction efficiency.
-
Causality: For substrates containing hydroxyl groups, a decrease in reaction efficiency has been observed.[6][8] This could be due to side reactions or chelation effects with the borohydride reagent.
-
Solution:
-
Protecting Groups: The most robust solution is to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before the N-methylation and deprotect it afterward.
-
Alternative Methods: Consider greener, solvent-free methods like mechanochemical (ball-milling) reductive amination, which has shown high efficiency for many substrates, though a decrease in yield for hydroxyl-containing compounds was still noted.[6][7][8]
-
Part 3: Purification and Final Product Isolation
A successful reaction is only half the battle. Isolating the pure N-methylated pyrrolidine can be challenging due to its physical properties.
Question: My N-methylated pyrrolidine is highly water-soluble. How can I efficiently extract it from the aqueous workup?
Answer: The basicity and polarity of N-methylated pyrrolidines make them prone to staying in the aqueous layer, especially if salts are present.
-
Solution 1: pH Adjustment: Before extraction, basify the aqueous layer to a pH > 11 with 2-6M NaOH. This ensures the amine is in its freebase form, which is more soluble in organic solvents.
-
Solution 2: Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the polarity of the aqueous phase and forces the amine into the organic layer.
-
Solution 3: Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be used to exhaustively extract the product over several hours.
-
Solution 4: Alternative Solvents: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol, which is more effective at solvating polar amines.
Question: How can I purify my final product? It seems to co-distill with other impurities.
Answer: N-methyl-2-pyrrolidone (NMP), a related compound, is often purified by distillation, but this requires care to avoid decomposition and co-distillation.[9]
-
Fractional Distillation: For volatile N-methylated pyrrolidines, careful fractional distillation under atmospheric or reduced pressure is the primary method of purification. Use a fractionating column (e.g., Vigreux) to improve separation efficiency.
-
Acid/Base Treatment: Some impurities can be removed by treating the crude product with alkali (like KOH or NaOH) followed by distillation.[10][11] This can help remove acidic impurities or hydrolyze certain byproducts.
-
Chromatography: While possible, column chromatography on silica gel can be difficult for small, basic amines due to strong binding to the acidic silica. It is often better to use alumina or a silica gel that has been "deactivated" by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. Ion-exchange resins can also be employed to capture and release the amine, effectively removing neutral impurities.[12]
Part 4: Detailed Experimental Protocols
Protocol 1: Eschweiler-Clarke N-Methylation of Pyrrolidine
This protocol is a representative example and should be adapted for specific substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyrrolidine (1.0 eq).
-
Reagent Addition: Add 97% formic acid (3.0 eq) to the flask, followed by the slow addition of 37% aqueous formaldehyde (2.5 eq). The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 95-100 °C using an oil bath. Vigorous gas evolution (CO₂) should be observed. Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup (Quenching): Cool the mixture to room temperature. Carefully add 6M sodium hydroxide (NaOH) solution until the pH is >11. Caution: This is highly exothermic and may cause splashing.
-
Extraction: Transfer the mixture to a separatory funnel. Saturate the aqueous layer with solid NaCl. Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to yield the pure N-methylated pyrrolidine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative example and should be adapted for specific substrates.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrrolidine (1.0 eq) and an anhydrous solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).
-
Aldehyde Addition: Add 37% aqueous formaldehyde (1.2 eq).
-
Reducer Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or chromatography on deactivated silica gel as required.
References
- NMP Purification by Ion Exchange. (n.d.). Tulsion.
- Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. (n.d.). Google Patents.
- Purification method of N-methyl-2-pyrrolidone. (n.d.). Google Patents.
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office.
- Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.Scientific Reports.
- Mortaheb, H. R., et al. (2016). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant.
- Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.
- Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction.Molecules.
- Wang, X., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.ACS Omega.
- Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.
- Eschweiler–Clarke reaction. (n.d.). Wikipedia.
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2008). ResearchGate.
- Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. (n.d.). ChemRxiv.
- Khaskin, E., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.Organic Letters.
- Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.
- Green Organic Synthesis of N-Methylpyrrolidine. (2020). ResearchGate.
- Wang, C., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals.ChemSusChem.
- Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive amination with [11C]formaldehyde. (2011). Journal of Nuclear Medicine.
- Organic Letters Ahead of Print. (n.d.). ACS Publications.
- GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (n.d.). VAST JOURNALS SYSTEM.
- Reductive amination of amines with formaldehyde? (2018). ResearchGate.
- Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2018). ResearchGate.
- Eschweiler–Clarke methylation reaction with formic acid substitutes.... (n.d.). ResearchGate.
- Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube.
- Zhou, X., et al. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction.PubMed.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). ACS Publications.
- Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate.
- Reductive amination of excess formaldehyde with a primary amine leads t\l.. (2025). Filo.
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijcea.org [ijcea.org]
- 10. KR950017953A - Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment - Google Patents [patents.google.com]
- 11. JP2007099690A - Purification method of N-methyl-2-pyrrolidone. - Google Patents [patents.google.com]
- 12. NMP Purification by Ion Exchange [ionxchng.com]
Technical Support Center: Optimization of Cyclohexyl-pyrrolidine Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl-pyrrolidine. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.
Core Synthesis Strategy: Reductive Amination
The most prevalent and efficient method for synthesizing 1-cyclohexylpyrrolidine is the reductive amination of cyclohexanone with pyrrolidine.[1][2] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1][3] The reaction proceeds in two main stages:
-
Iminium Ion/Enamine Formation: Cyclohexanone reacts with pyrrolidine under mildly acidic conditions to form a key intermediate. With a secondary amine like pyrrolidine, this intermediate is typically an enamine.[4][5][6] This is a condensation reaction where a molecule of water is eliminated.
-
Reduction: The intermediate is then reduced in situ to the final saturated amine, 1-cyclohexylpyrrolidine.
The choice of reducing agent is critical, as it must selectively reduce the iminium ion/enamine without significantly reducing the starting ketone.[3]
Visualizing the Reaction Pathway
Caption: General workflow for cyclohexyl-pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of reducing agent for this reaction?
Answer: The ideal reducing agent selectively reduces the enamine or its corresponding iminium ion faster than it reduces the starting cyclohexanone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild enough not to reduce the ketone but is highly effective for reducing the protonated imine/enamine intermediate. It does not require strict pH control.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice that works best under slightly acidic conditions (pH ~5-6), which are also favorable for enamine formation.[3][7] Its key advantage is its selectivity for the iminium ion over the ketone. However, it poses a toxicity risk due to the potential generation of hydrogen cyanide gas if the pH becomes too acidic.[3]
-
Sodium Borohydride (NaBH₄): While a powerful and common reducing agent, it can readily reduce the starting cyclohexanone, leading to cyclohexanol as a major byproduct and lowering the yield.[3] It is generally used by first allowing the enamine to form completely before adding the reducing agent, rather than in a one-pot procedure.[2]
-
Catalytic Hydrogenation (H₂/Pd, Pt): This is a "greener" alternative and can be very effective.[1] However, it requires specialized equipment (hydrogenator) and careful handling of the catalyst.
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ | High selectivity, mild, no pH control needed. | Higher cost. | One-pot, ambient temp.[3] |
| NaBH₃CN | High selectivity, cost-effective. | Toxic (cyanide), requires pH control. | One-pot, pH 5-6.[3][7] |
| NaBH₄ | Inexpensive, readily available. | Low selectivity, can reduce ketone. | Step-wise addition after imine formation.[2] |
| H₂/Catalyst | Green, high yield. | Requires specialized pressure equipment. | H₂, Pd/C or PtO₂, various pressures.[1] |
Q2: Why is a mild acid catalyst necessary?
Answer: Acid catalysis is crucial for the first step of the reaction: the formation of the enamine intermediate.[4] The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen of pyrrolidine.[7] However, using a strong acid or too much acid is counterproductive, as it will protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction. A common choice is a few drops of acetic acid.[8]
Q3: How can I drive the initial condensation reaction to completion?
Answer: The formation of the enamine from cyclohexanone and pyrrolidine is a reversible equilibrium reaction that produces water. To maximize the yield of the intermediate, this water must be removed as it forms, thereby driving the equilibrium forward according to Le Châtelier's principle. Common methods include:
-
Azeotropic Distillation: Refluxing the reaction in a solvent like toluene or cyclohexane with a Dean-Stark apparatus to physically remove water.[1]
-
Chemical Dehydrating Agents: Adding a substance that reacts with or sequesters water. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves are effective choices.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause A: Incomplete Enamine Formation. The initial condensation is the foundation of the reaction.
-
Solution: Ensure water is being effectively removed. If using a dehydrating agent like MgSO₄, ensure it is truly anhydrous and used in sufficient molar excess (e.g., 2 equivalents).[9] If using azeotropic removal, ensure the reflux temperature is appropriate for the solvent and that the Dean-Stark trap is functioning correctly.
-
-
Potential Cause B: Incorrect pH. The reaction requires a delicate pH balance.
-
Potential Cause C: Reducing Agent Degradation or Inactivity. Hydride-based reducing agents can decompose upon exposure to moisture or if stored improperly.
-
Solution: Use a fresh bottle of the reducing agent. Add it to the reaction mixture portion-wise to control the reaction rate and temperature.
-
Problem 2: Presence of Cyclohexanol Byproduct
-
Potential Cause: Non-selective Reduction. The reducing agent is reacting with the starting cyclohexanone.
-
Solution: This is a common issue when using NaBH₄ in a one-pot synthesis.[3] Switch to a more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is known for its excellent selectivity for imines/enamines in the presence of ketones.[3] Alternatively, if using NaBH₄, modify the procedure to be sequential: first, ensure complete formation of the enamine (confirm with TLC or NMR if possible), then add the NaBH₄ at a reduced temperature (e.g., 0 °C) to minimize ketone reduction.
-
Problem 3: Reaction Stalls or is Sluggish
-
Potential Cause: Insufficient Activation. The electrophilicity of the ketone may not be high enough for the reaction to proceed at a reasonable rate at the chosen temperature.
-
Solution: Ensure a catalytic amount of acid (e.g., acetic acid) is present.[8] You can also consider using a Lewis acid like Ti(iPrO)₄, which can act as both a catalyst for imine formation and a dehydrating agent.[1] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but monitor for potential side reactions.
-
Troubleshooting Workflow Diagram
Caption: A logical guide to diagnosing and solving common synthesis problems.
Detailed Experimental Protocol
The following protocol is a robust starting point for the synthesis of 1-cyclohexylpyrrolidine via one-pot reductive amination using sodium triacetoxyborohydride.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq).
-
Dissolve the cyclohexanone in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add pyrrolidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial enamine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography or distillation to yield pure 1-cyclohexylpyrrolidine.
References
- Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine.
- National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. PMC, NIH.
- Homework.Study.com. (n.d.). What are the mechanism steps in the synthesis of the enamine of 2,2-dimethylcyclohexanone and pyrrolidine?
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- The Organic Chemistry Tutor. (2020, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
- Organic Chemistry Division, ACS. (n.d.). Reductive Amination. Wordpress.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube.
- Michigan State University Department of Chemistry. (n.d.). Enamine Formation.
- The Synthetic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube.
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- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. youtube.com [youtube.com]
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- 4. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 5. homework.study.com [homework.study.com]
- 6. Enamine Formation [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Pyrrolidine Derivative Synthesis
Welcome to the technical support center for pyrrolidine derivative synthesis. The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to the stereochemical complexity it can introduce, with the potential for up to four stereogenic centers.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable scaffolds. Here, we will delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around common synthetic methodologies for constructing the pyrrolidine ring. Each section addresses specific side reactions and provides detailed protocols for their mitigation.
Section 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely used method for pyrrolidine synthesis.[3][4][5] However, control of regio- and stereoselectivity can be challenging, and several side reactions can occur.
Q1: My 1,3-dipolar cycloaddition is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: Regioisomer formation is a common issue dictated by the electronic and steric properties of both the azomethine ylide and the dipolarophile.[6]
-
Mechanistic Insight: The regioselectivity is governed by the frontier molecular orbital (FMO) interactions.[7] Typically, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled. The terminal carbons of the azomethine ylide have different orbital coefficients, leading to preferential bonding with one of the carbons of the dipolarophile's double bond.
-
Troubleshooting Strategies:
-
Modify the Dipolarophile: The use of electron-withdrawing groups on the dipolarophile can enhance the regioselectivity by lowering the LUMO energy and increasing the difference in the coefficients of the two carbons.[4]
-
Alter the Azomethine Ylide: Substitution on the azomethine ylide can also influence the orbital coefficients and steric interactions, thereby directing the cycloaddition to a single regioisomer.
-
Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the dipolarophile, further polarizing it and enhancing the regioselectivity.
-
Q2: I am observing poor diastereoselectivity in my cycloaddition reaction. What factors control the stereochemical outcome?
A2: The diastereoselectivity of the 1,3-dipolar cycloaddition is influenced by the geometry of the azomethine ylide and the approach of the dipolarophile (endo vs. exo).[8][9]
-
Mechanistic Insight: Azomethine ylides can exist as different stereoisomers (E/Z and U/S shapes). The relative orientation of the substituents on the ylide and the dipolarophile during the transition state determines the stereochemistry of the final pyrrolidine ring.[3] The endo approach is often favored due to secondary orbital interactions, but steric hindrance can favor the exo pathway.[8][9]
-
Troubleshooting Strategies:
-
Solvent Effects: The polarity of the solvent can influence the stability of the different transition states. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Lowering the reaction temperature can increase the energy difference between the endo and exo transition states, often leading to higher diastereoselectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary on either the dipolarophile or the azomethine ylide can effectively control the facial selectivity of the cycloaddition.[8]
-
Experimental Protocol: Improving Diastereoselectivity via Temperature Optimization
-
Set up three parallel reactions in a suitable solvent (e.g., toluene).
-
Run the reactions at three different temperatures: room temperature, 0 °C, and -20 °C.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, analyze the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.
| Temperature | Typical Diastereomeric Ratio (endo:exo) |
| Room Temp. | 50:50 to 70:30 |
| 0 °C | 75:25 to 85:15 |
| -20 °C | >90:10 |
Q3: My reaction is sluggish, and I'm getting low yields. How can I accelerate the reaction without promoting side reactions?
A3: Low reactivity can be due to a poorly matched dipole and dipolarophile or suboptimal reaction conditions.
-
Troubleshooting Strategies:
-
Activation of Dipolarophile: As mentioned, electron-withdrawing groups on the dipolarophile accelerate the reaction.
-
In Situ Generation of Azomethine Ylide: Generating the azomethine ylide in situ from an aldehyde and an amino acid ester can be a highly effective method.[9]
-
Use of Catalysts: Lewis acids or metal catalysts can be employed to activate the dipolarophile.[10]
-
Section 2: Reductive Amination and Intramolecular Cyclization
Reductive amination of 1,4-dicarbonyl compounds or γ-amino ketones is a classical and efficient method for pyrrolidine synthesis.[11][12]
Q1: I am observing the formation of enamines and other incompletely cyclized products. How can I drive the reaction to completion?
A1: The formation of stable enamine intermediates can sometimes stall the reaction.[13][14]
-
Mechanistic Insight: The reaction proceeds through the initial formation of an imine or enamine, which then undergoes intramolecular cyclization followed by reduction. If the cyclization is slow, the enamine can be a significant byproduct.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: Use a reducing agent that is effective for both the iminium ion and the enamine. Sodium triacetoxyborohydride is often a good choice.
-
pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 4-6) is generally optimal for imine formation and subsequent reduction.
-
Water Removal: The initial condensation step produces water. Using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine/enamine formation.
-
DOT Diagram: Reductive Amination Pathway and Side Reactions
Caption: Reductive amination pathway and potential enamine side product formation.
Q2: Over-alkylation is leading to quaternary ammonium salts. How can I prevent this?
A2: Over-alkylation can be a problem, especially when using reactive alkylating agents in subsequent functionalization steps.[15]
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the amine component relative to the alkylating agent.[15]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[15]
-
Protecting Groups: If possible, use a protecting group on the nitrogen that can be removed after the alkylation step.
-
Section 3: Aza-Michael Addition followed by Cyclization
The aza-Michael addition of an amine to an α,β-unsaturated ester or ketone, followed by intramolecular cyclization, is a versatile route to functionalized pyrrolidines.[16][17]
Q1: I am observing the formation of a bis-adduct from a double Michael addition. How can I favor the mono-addition product?
A1: The formation of a bis-adduct is a common side reaction when using primary amines.[18]
-
Mechanistic Insight: The initial Michael adduct is a secondary amine, which can react with a second molecule of the Michael acceptor.
-
Troubleshooting Strategies:
-
Slow Addition of Michael Acceptor: This maintains a low concentration of the acceptor, favoring the initial mono-addition.[18]
-
Stoichiometric Control: Using the amine as the limiting reagent can help, although this may lead to incomplete conversion of the acceptor.[18]
-
Promote Rapid Cyclization: The key is to have the intramolecular cyclization occur much faster than the intermolecular second Michael addition. The formation of the stable five-membered ring is often thermodynamically favorable and can be accelerated by the choice of solvent and temperature.[18]
-
Q2: The retro-aza-Michael reaction is leading to low yields. How can I make the reaction irreversible?
A2: The reversibility of the aza-Michael addition can be a significant issue, especially at elevated temperatures.
-
Troubleshooting Strategies:
-
Irreversible Cyclization: Design the substrate so that the initial Michael addition is followed by a rapid and irreversible intramolecular cyclization.[18]
-
Temperature Control: Since the retro-reaction is often favored at higher temperatures, running the reaction at a lower temperature can help.[18]
-
Section 4: Transition-Metal-Catalyzed Cyclizations
Palladium- and other transition-metal-catalyzed reactions offer powerful methods for pyrrolidine synthesis, often with high stereocontrol.[1][19][20]
Q1: My palladium-catalyzed hydroarylation is giving significant amounts of redox side products. How can I improve the selectivity for the desired pyrrolidine?
A1: Redox side reactions can be a significant issue in palladium-catalyzed processes.[21]
-
Mechanistic Insight: In some cases, the substrate itself can act as a hydride source, leading to the formation of reduced and oxidized byproducts.[21]
-
Troubleshooting Strategies:
-
Choice of Ligand: The ligand on the palladium catalyst can have a profound effect on the reaction outcome. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Additive Effects: The addition of specific reagents can suppress side reactions. For example, the use of a mild oxidant or reductant in the reaction mixture can sometimes control the redox chemistry.
-
Substrate Modification: Modifying the substrate, for instance by changing the N-substituent, can alter the reaction pathway and suppress the formation of unwanted byproducts.[21]
-
DOT Diagram: Troubleshooting Palladium-Catalyzed Hydroarylation
Caption: Troubleshooting strategies for redox side reactions in palladium-catalyzed hydroarylation.
References
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ChemRxiv. (2018).
- Organic Chemistry Portal. (2024). Pyrrolidine synthesis. [Link]
- Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- BenchChem. (2025). Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine.
- ResearchGate. (2025). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. [Link]
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- BenchChem. (2025).
- PubMed. (2012). Palladium(II)
- ResearchGate. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
- Semantic Scholar. (2018).
- Lancaster University. (n.d.).
- ACS Publications. (2022).
- ACS Meetings. (n.d.). Pyrrolidine ring formation through the Michael addition of haloethylamines to beta-nitrostyrenes. [Link]
- National Institutes of Health. (2024).
- National Institutes of Health. (n.d.).
- Cambridge University Press. (n.d.).
- Michigan State University. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
- Frontiers. (n.d.).
- PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
- ResearchGate. (n.d.).
- MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]
- ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. [Link]
- ResearchGate. (n.d.). Computationally analyzed Michael addition reactions. [Link]
- ResearchGate. (n.d.). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
- BenchChem. (2025). Minimizing side product formation during Michael addition reactions for pyrroline synthesis.
- DiVA portal. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. [Link]
- ACS Omega. (n.d.). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
- Frontiers. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
- Wikipedia. (n.d.). Azomethine ylide. [Link]
- Semantic Scholar. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
- ACS Publications. (n.d.).
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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- 9. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing the Synthesis of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Welcome to the technical support center for the synthesis of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the yield and purity of this tertiary amine. We will explore common synthetic challenges, provide in-depth troubleshooting guides, and present optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this target molecule: Reductive Amination and Direct N-Alkylation.
-
Reductive Amination: This is the most recommended route for achieving high yields. It involves reacting the precursor ketone, 1-Cyclohexyl-2-pyrrolidin-1-yl-ethanone , with methylamine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine. This method offers excellent control and minimizes common side reactions.[1][2]
-
Direct N-Alkylation: This route involves treating the secondary amine precursor, (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-amine , with a methylating agent like methyl iodide. While seemingly more direct, this method is notoriously difficult to control and often suffers from low yields due to over-alkylation, which produces the undesired quaternary ammonium salt.[3][4][5]
Q2: Why is Reductive Amination the preferred method for yield optimization?
Reductive amination avoids the primary pitfall of direct alkylation: polyalkylation.[4] The tertiary amine product of an N-alkylation reaction is often more nucleophilic than the secondary amine starting material, leading to a competitive reaction that forms a quaternary ammonium salt byproduct.[3] The one-pot nature of reductive amination, where the imine intermediate is formed and immediately reduced, provides a more selective and efficient pathway to the desired tertiary amine.[1][2]
Q3: How critical is the purity of starting materials?
The purity of your precursors is paramount. Impurities in the starting ketone (1-Cyclohexyl-2-pyrrolidin-1-yl-ethanone) or the amine can introduce competing side reactions, poisoning the catalyst or complicating the purification process, all of which will negatively impact the final yield.[6] Similarly, the quality and dryness of the reducing agent and solvents are critical, especially when using water-sensitive reagents.[6][7]
Q4: What are the most critical parameters to control during the reductive amination reaction?
Several factors significantly influence the reaction's success:
-
pH: Imine/iminium ion formation is catalyzed by mild acid (typically pH 4-5).[4] If the reaction is too acidic, the amine nucleophile becomes protonated and non-reactive. If too basic, the carbonyl is not sufficiently activated.
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reason.[2][7]
-
Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize side product formation.[6]
-
Stoichiometry: Precise measurement of reactants is essential. A slight excess of the amine and reducing agent can be used to drive the reaction to completion.
Synthesis Workflow: Recommended Path via Reductive Amination
Caption: Recommended synthesis workflow via reductive amination.
Troubleshooting Guide: Low Yield Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low yield or incomplete conversion in Reductive Amination.
Potential Cause A: Inefficient Iminium Ion Formation The equilibrium between the carbonyl starting material and the imine intermediate can be unfavorable.[2]
-
Solution:
-
Optimize pH: Add a catalytic amount of acetic acid to the reaction mixture to maintain a pH between 4 and 5, which facilitates imine formation without deactivating the amine nucleophile.[4]
-
Remove Water: The formation of the imine from the hemiaminal intermediate involves the elimination of water. Using a dehydrating agent like anhydrous MgSO₄ or employing a Dean-Stark apparatus (if thermally stable) can shift the equilibrium toward the imine.
-
Increase Pre-Stir Time: Allow the ketone, amine, and acid catalyst to stir together for 30-60 minutes before adding the reducing agent to ensure sufficient iminium ion has formed.[3]
-
Potential Cause B: Ineffective Reduction The choice and handling of the reducing agent are critical.
-
Solution:
-
Select the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended as it is a mild reductant that selectively reduces the iminium ion in the presence of the ketone.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but can release toxic cyanide gas during acidic workup.[2] Sodium borohydride (NaBH₄) can also work but may reduce the starting ketone if not used carefully.[4][7]
-
Verify Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. STAB, in particular, is moisture-sensitive.[7]
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.5 equivalents) of the reducing agent to ensure the reaction goes to completion.
-
Problem 2: Significant side-product formation, especially in N-Alkylation.
Potential Cause: Over-alkylation This is the most common issue with direct N-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[3][5]
-
Solution:
-
Use Excess Secondary Amine: Employ a large excess of the starting secondary amine relative to the methylating agent. This statistically favors the alkylation of the starting material over the product.[3]
-
Control Reagent Addition: Add the methylating agent (e.g., methyl iodide) slowly and in a dropwise manner to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of a second alkylation.[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity, favoring the desired mono-alkylation, although this may require longer reaction times.[3]
-
Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (Hünig's base) instead of bases like triethylamine. This base is effective at scavenging the acid byproduct without competing in the alkylation reaction.[8]
-
Problem 3: Difficulty with product isolation and purification.
Potential Cause A: Mixture of Primary, Secondary, and Tertiary Amines Incomplete reactions or side reactions can lead to a complex mixture that is difficult to separate using standard column chromatography.
-
Solution: Buffer-Based Liquid-Liquid Extraction This elegant method leverages the different pKa values of primary, secondary, and tertiary amines to achieve separation without chromatography.[9][10]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a pH ~3 buffer (e.g., 1.0 N NaH₂PO₃). This will protonate and extract any remaining primary and secondary amines into the aqueous layer, leaving the desired tertiary amine in the organic layer.
-
Wash the organic layer with a pH ~8 buffer to remove any acidic impurities.
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the purified tertiary amine.[9]
-
Potential Cause B: Product Streaking on Silica Gel Chromatography The basic nature of amines causes strong interaction with the acidic silica gel, leading to poor separation and low recovery.
-
Solution:
-
Basic Alumina: Use basic alumina as the stationary phase instead of silica gel.
-
Treated Silica: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide, before loading your sample.[11] This neutralizes the acidic sites on the silica surface.
-
Troubleshooting Logic Flowchart
Caption: A logic diagram for troubleshooting common low-yield issues.
Optimized Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is optimized for high yield and purity.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Cyclohexyl-2-pyrrolidin-1-yl-ethanone (1.0 eq.) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Amine Addition: Add methylamine (a 2.0 M solution in THF is convenient, 1.2 eq.) to the mixture, followed by glacial acetic acid (0.1 eq.).
-
Iminium Formation: Stir the reaction mixture at room temperature for 45-60 minutes. This allows for the formation of the iminium ion intermediate.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture portion-wise over 10 minutes to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone has been consumed (typically 4-12 hours).
-
Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary amine. The product can then be further purified if necessary.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing unreacted starting materials and polar byproducts.[9][12]
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The desired tertiary amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 4M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine, causing it to separate, often as an oil.
-
Back-Extraction: Extract the basified aqueous layer three times with fresh portions of diethyl ether or ethyl acetate.
-
Final Wash and Drying: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale | Potential Impact of Deviation |
| Methylamine Stoichiometry | 1.2 - 1.5 equivalents | Drives the imine formation equilibrium forward. | < 1.0 eq: Incomplete reaction. > 2.0 eq: Can complicate purification. |
| Reducing Agent Stoichiometry | 1.5 equivalents | Ensures complete reduction of the iminium intermediate. | < 1.2 eq: Incomplete reaction. > 2.0 eq: Wasteful and can complicate workup. |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate with stability of reagents and intermediates. | Higher Temp: Potential for side reactions/decomposition.[6] Lower Temp: Slower reaction rate. |
| Reaction pH | ~4-5 (Catalytic Acetic Acid) | Optimal for iminium ion formation.[4] | Too Acidic: Protonates amine, stopping the reaction. Too Basic: Carbonyl activation is insufficient. |
References
- EP0007983A1 - Process for the purification of tertiary amines - Google P
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
- Troubleshooting low conversion rates in tertiary amine synthesis
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Troubleshooting low yield in hCAXII-IN-7 chemical synthesis - Benchchem
- Efficient Synthesis of Tertiary Amines
- Reductive Amin
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchG
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Reductive amin
- Reductive Amination, and How It Works - Master Organic Chemistry
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - N
- 21.
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH
- Product ratios a and yields obtained after reductive amination b...
- US3337630A - Process for the purification of amines - Google P
- Synthesis of N-(1-cyclohexyl methyl-2-pyrrolidinyl-methyl)-2-methoxy-4-amino-5-ethylsulphonyl-benzamide - PrepChem.com
- Amine workup : r/Chempros - Reddit
- (PDF)
- Reductive aminations by imine reductases:
- 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride - Benchchem
- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Public
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Technical Support Center: Overcoming Solubility Issues with Cyclohexyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of cyclohexyl-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices.
Understanding the Challenge: The Cyclohexyl Group
The cyclohexyl group, a six-carbon saturated ring, is a common moiety in many active pharmaceutical ingredients (APIs) and research compounds. While it can contribute to desirable pharmacological properties, its nonpolar and hydrophobic nature often leads to poor aqueous solubility.[1][2] This can be a significant hurdle in drug development, affecting everything from in vitro assays to bioavailability. This guide will walk you through systematic approaches to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do my cyclohexyl-containing compounds have such low water solubility?
A1: The cyclohexyl group is a nonpolar, aliphatic ring structure.[1][3] This makes it hydrophobic, or "water-fearing." In an aqueous environment, water molecules prefer to interact with each other through hydrogen bonds, effectively excluding the nonpolar cyclohexyl moiety. This leads to the aggregation of the compound and poor solubility.[1] The presence of a cyclohexyl group significantly increases the lipophilicity of a molecule, which can be a major contributor to low aqueous solubility.[4][5]
Q2: What is the first step I should take when I encounter a solubility issue with a new cyclohexyl-containing compound?
A2: The first step is to characterize the physicochemical properties of your compound, specifically its pKa and LogP. The pKa will tell you if the compound is ionizable, which opens up pH modification and salt formation as potential solubilization strategies.[6][7] The LogP will give you a quantitative measure of its lipophilicity. This information will guide your selection of an appropriate solubilization technique.
Q3: Are there any "quick and dirty" methods to get my compound into solution for initial screening assays?
A3: For early-stage screening, using a co-solvent like dimethyl sulfoxide (DMSO) is a common practice.[8][9] However, be mindful of the final concentration of the co-solvent in your assay, as it can have its own biological effects. Another approach for initial studies is the use of surfactants or cyclodextrins at laboratory scale to create a stock solution.[10][11]
Q4: Can the conformation of the cyclohexyl ring affect its solubility?
A4: Yes, the conformation of the cyclohexyl ring can influence the overall shape and crystal packing of the molecule, which in turn can affect its solubility. The chair conformation is the most stable and common.[2] Substituents on the ring can exist in either axial or equatorial positions, and this can impact how the molecule interacts with solvent molecules and with itself in the solid state.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
This guide provides a structured approach to tackling solubility problems with your cyclohexyl-containing compounds. We will explore various techniques, from simple adjustments to more advanced formulation strategies.
Problem 1: My compound is a weak acid or base and is insoluble in neutral aqueous buffers.
This is a common scenario for ionizable compounds. The key is to manipulate the pH of the solution to favor the more soluble, ionized form of the molecule.
Step-by-Step Protocol: pH Adjustment
-
Determine the pKa of your compound: This can be done experimentally or through in silico prediction tools.
-
Prepare a series of buffers: For a weakly acidic compound, prepare buffers with pH values above the pKa. For a weakly basic compound, prepare buffers with pH values below the pKa. A good starting point is to test buffers at pH units of 1, 2, and 3 units away from the pKa.
-
Conduct solubility studies: Add an excess of your compound to each buffer and equilibrate (typically with agitation for 24-48 hours).
-
Quantify the solubility: Separate the undissolved solid (e.g., by centrifugation or filtration) and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Causality: By adjusting the pH, you are shifting the equilibrium towards the ionized form of the drug, which is generally more water-soluble than the neutral form.[12][] For a weak acid (HA), increasing the pH deprotonates it to its conjugate base (A-). For a weak base (B), decreasing the pH protonates it to its conjugate acid (BH+).
Diagram: pH Effect on Ionization
Caption: Effect of pH on the ionization and solubility of weak acids and bases.
Problem 2: pH adjustment is not sufficient or my compound is non-ionizable.
For non-ionizable compounds or when pH modification alone is inadequate, several other strategies can be employed.
Strategy 1: Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound.[14][15]
Common Co-solvents:
| Co-solvent | Properties | Typical Starting Concentration |
| Ethanol | Biocompatible, volatile | 5-20% (v/v) |
| Propylene Glycol | Less volatile than ethanol, good solubilizer | 10-40% (v/v) |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, good for parenteral formulations | 10-50% (v/v) |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, potential for toxicity | <1% for in vitro, higher for stock solutions |
Experimental Workflow:
-
Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.
-
Prepare a range of co-solvent/water mixtures: Start with low percentages of the co-solvent and incrementally increase the concentration.
-
Measure solubility: Determine the solubility of your compound in each mixture as described in the pH adjustment protocol.
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the nonpolar cyclohexyl group.[16][17] This reduces the interfacial tension between the solute and the solvent, allowing for greater solubilization.[18]
Strategy 2: Salt Formation
For ionizable compounds, forming a salt can be a highly effective way to improve both solubility and dissolution rate.[6][7][19] This is a widely used strategy in the pharmaceutical industry, with approximately 50% of marketed small molecule drugs being administered as salts.[19]
Considerations for Salt Selection:
-
pKa difference: A general rule of thumb is that the pKa difference between the drug and the counter-ion should be at least 2-3 units to ensure a stable salt.
-
Counter-ion properties: The choice of counter-ion can impact the salt's solubility, stability, and hygroscopicity.
Experimental Protocol: Salt Screening
-
Select a range of counter-ions: For an acidic drug, choose various bases (e.g., sodium, potassium, calcium, tromethamine). For a basic drug, select different acids (e.g., hydrochloride, sulfate, mesylate, tartrate).
-
Attempt salt formation: This can be done through various methods, including solution crystallization or slurry conversion.
-
Characterize the resulting solid: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess its physical properties.
-
Evaluate solubility and dissolution: Compare the aqueous solubility and dissolution rate of the salt forms to that of the free acid or base.
Strategy 3: Use of Excipients - Cyclodextrins and Surfactants
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][20] They can encapsulate the hydrophobic cyclohexyl group of your compound, forming an inclusion complex that is more water-soluble.[][22]
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size | Key Features |
| α-Cyclodextrin | Small | Suitable for smaller guest molecules. |
| β-Cyclodextrin | Medium | Most commonly used, but has lower aqueous solubility. |
| γ-Cyclodextrin | Large | Can accommodate larger molecules.[] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Medium | Modified to have much higher aqueous solubility than β-CD.[20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Medium | Anionic derivative with high water solubility. |
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in solution.[11][23] The hydrophobic core of these micelles can solubilize your cyclohexyl-containing compound.[24][25]
Types of Surfactants:
-
Anionic: e.g., Sodium dodecyl sulfate (SDS)
-
Cationic: e.g., Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: e.g., Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series)
-
Zwitterionic: e.g., CHAPS
Experimental Approach for Excipients:
-
Prepare stock solutions of the excipient: Make a series of concentrations of the chosen cyclodextrin or surfactant in your desired aqueous buffer.
-
Conduct phase solubility studies: Add an excess of your compound to each excipient solution and equilibrate.
-
Analyze the results: Plot the concentration of your dissolved compound against the concentration of the excipient. A linear increase in solubility with increasing excipient concentration is indicative of complex formation or micellar solubilization.
Diagram: Solubilization Mechanisms
Caption: Mechanisms of solubility enhancement by cyclodextrins and surfactants.
Summary and Decision-Making Workflow
The choice of solubility enhancement technique depends on the properties of your compound and the requirements of your experiment. The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
By systematically applying these principles and techniques, you can overcome the solubility challenges posed by cyclohexyl-containing compounds and advance your research and development goals.
References
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
- Salt formation to improve drug solubility - PubMed. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. [Link]
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]
- Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- Cosolvency | PPTX - Slideshare. [Link]
- Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]
- Solubility enhancement techniques: A comprehensive review - WJBPHS. [Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. [Link]
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review. [Link]
- Co-solvency: Significance and symbolism. [Link]
- Cosolvent - Wikipedia. [Link]
- Cyclohexylbenzene - Solubility of Things. [Link]
- What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. [Link]
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. [Link]
- Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applic
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. [Link]
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.[Link]
- Cyclohexyl Definition - Organic Chemistry Key Term - Fiveable. [Link]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. [Link]
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]
- Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - PubMed Central - NIH. [Link]
- How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. [Link]
- The Role of Surfactants in Compounded Prepar
- Cyclohexylamine - Solubility of Things. [Link]
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Public
- Cyclohexane - Wikipedia. [Link]
- Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Cheméo. [Link]
- hexyl cyclohexane, 4292-75-5 - The Good Scents Company. [Link]
- Evaluation of the Lipophilicity and Prediction of Biological Activity of Some N-Cyclohexyl-N-Substituted-2- Phenylacetamide Deriv
- How to select organic solvent for mobile phase prepar
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. [Link]
- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
- How to determine the solubility of cyclohexane - Quora. [Link]
- Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchG
- Phencyclidine - Wikipedia. [Link]
- Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Deriv
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Technical Support Center: Purification of Chiral Pyrrolidine Analogs
Welcome to the Technical Support Center for the purification of chiral pyrrolidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the unique challenges encountered during the purification of these critical chiral building blocks. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and achieving high enantiomeric purity is paramount for clinical success and regulatory approval.[1][2][3][4] This guide offers in-depth, field-proven insights to help you navigate the complexities of chiral pyrrolidine purification.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chiral separation of pyrrolidine analogs.
Q1: What are the primary methods for the chiral purification of pyrrolidine analogs?
A1: The most prevalent and effective methods for chiral purification of pyrrolidine derivatives are chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs).[5][6] Diastereoselective crystallization is another viable method, particularly for larger-scale separations.[5]
Q2: How do I select the most suitable chiral stationary phase (CSP) for my specific pyrrolidine analog?
A2: CSP selection is a critical first step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad success in resolving a wide range of chiral compounds, including pyrrolidine analogs.[6][7] The choice often depends on the specific functional groups present on the pyrrolidine ring. For N-Boc protected pyrrolidinols, both polysaccharide-based and macrocyclic glycopeptide-based CSPs can be effective.[7]
Q3: My chromatographic peaks are tailing significantly. What is the likely cause and how can I fix it?
A3: Peak tailing with basic compounds like many pyrrolidine analogs is often due to strong secondary interactions between the amine functional groups and acidic residual silanols on the silica surface of the CSP.[8] This can be mitigated by:
-
Adding a basic modifier: Incorporating a small amount (0.1-0.5%) of an amine such as diethylamine (DEA) or triethylamine (TEA) into the mobile phase can effectively mask these silanol groups and improve peak shape.[8]
-
Using an end-capped column: These columns have their residual silanols chemically deactivated, reducing unwanted interactions.[8]
Q4: I am observing inconsistent retention times in my HPLC analysis. What are the potential causes?
A4: Fluctuating retention times can compromise the reproducibility of your purification. Common causes include:
-
Unstable column temperature: Chiral separations are often highly sensitive to temperature variations. Employing a column oven to maintain a constant temperature is crucial.[8]
-
Mobile phase instability: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent can alter elution strength and lead to shifts in retention time.[8]
-
Insufficient column equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before initiating a series of injections.[6][8]
Q5: When should I consider derivatization for my chiral pyrrolidine analog?
A5: Derivatization can be a powerful strategy when direct separation proves difficult. By reacting the enantiomers with a chiral derivatizing agent, you form diastereomers which can often be separated on a standard achiral column, such as a C18 reversed-phase column.[5][8] This indirect method can be particularly useful for compounds that lack a strong chromophore for UV detection, as the derivatizing agent can introduce one.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of chiral pyrrolidine analogs.
Chiral HPLC & SFC Purification
Problem: Poor or No Enantiomeric Resolution
This is one of the most frequent challenges in chiral separations. A logical, step-by-step approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate the Chiral Stationary Phase (CSP): The initial choice of CSP is paramount. If you are not seeing any separation, it's possible the chosen phase does not offer sufficient stereoselective interactions with your analyte. Polysaccharide-based columns are a good starting point due to their broad applicability.[6][7]
-
Optimize the Mobile Phase:
-
Normal Phase: For polysaccharide CSPs, a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) is common. Systematically vary the alcohol percentage.[5]
-
Additives: For acidic or basic analytes, the addition of a small amount of a corresponding acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can dramatically improve resolution and peak shape.[5][8]
-
-
Adjust the Temperature: Temperature can significantly impact chiral recognition. Evaluating a range of temperatures (e.g., 10°C to 40°C) can sometimes be the key to achieving separation.[8]
-
Modify the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, which may enhance resolution.
-
Consider Derivatization: If direct methods fail, converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard achiral column.[5][8]
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape can hinder accurate quantification and reduce purification efficiency.
Corrective Actions:
-
Tailing Peaks: As mentioned in the FAQs, this is common for basic pyrrolidine analogs due to silanol interactions. The primary solution is the addition of a basic modifier to the mobile phase.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.[6]
-
Inappropriate Injection Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[6]
Data Summary: Recommended Starting Conditions for Chiral HPLC
The following table provides recommended starting conditions for method development for the chiral separation of pyrrolidine analogs on polysaccharide-based CSPs.
| Parameter | Normal Phase | Reversed Phase |
| Chiral Stationary Phase | CHIRALPAK® or Lux® Cellulose/Amylose based | CHIRALPAK® or Lux® Cellulose/Amylose based |
| Mobile Phase | n-Hexane/Alcohol (Ethanol or Isopropanol) | Acetonitrile/Water or Methanol/Water |
| Typical Ratio | 90:10 (v/v) | 50:50 (v/v) |
| Additive (if needed) | 0.1% DEA for basic analytes; 0.1% TFA for acidic analytes | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV (e.g., 210-254 nm) | UV (e.g., 210-254 nm) |
Note: These are starting points and will likely require optimization for your specific analyte.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation
This protocol outlines a general procedure for the direct separation of a racemic pyrrolidine analog using a polysaccharide-based CSP.
Instrumentation: Standard HPLC system with a UV detector and a column oven.
Methodology:
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, IC, etc.).
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., 90:10 n-Hexane:Isopropanol with 0.1% DEA for a basic analyte). Ensure thorough mixing and degassing.
-
Column Equilibration: Install the column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.[8]
-
Sample Preparation: Dissolve the racemic pyrrolidine analog in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample and acquire the chromatogram.
-
Optimization: If separation is not optimal, systematically adjust the mobile phase composition (alcohol percentage), temperature, and flow rate as described in the troubleshooting guide.
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol describes the separation of a racemic pyrrolidine carboxylic acid after derivatization to form diastereomers.
Methodology:
-
Derivatization:
-
React the racemic pyrrolidine carboxylic acid with a chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine) in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.[5]
-
Monitor the reaction for completion and purify the resulting diastereomeric mixture if necessary.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[5]
-
Procedure: Dissolve the diastereomeric mixture in the mobile phase, inject onto the equilibrated C18 column, and run the gradient. The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.[5]
-
Logical Relationships in Method Development
The following diagram illustrates the decision-making process when developing a chiral separation method for a novel pyrrolidine analog.
Caption: Decision tree for chiral purification method development.
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021-08-10).
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. Benchchem.
- Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives. Benchchem.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. (2017-01-26).
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Pyrrolidine-Based Compounds for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-based compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to ensure the stability and integrity of your compounds throughout your in vitro assays. Pyrrolidine scaffolds are invaluable in medicinal chemistry, but their inherent reactivity can sometimes lead to challenges in experimental reproducibility.[1][2][3] This resource offers practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine-based compound is showing decreasing potency over the course of my multi-day cell-based assay. What could be the cause?
A1: A decline in potency over time strongly suggests compound instability in the assay medium. The primary culprits are typically hydrolysis and oxidation. The pyrrolidine ring, particularly if substituted, can be susceptible to degradation under physiological conditions (aqueous medium, 37°C, presence of oxygen and light).[4]
-
Hydrolysis: The lactam ring in 2-pyrrolidinone derivatives is prone to hydrolysis under acidic or alkaline conditions.[4] While less common for the pyrrolidine ring itself, certain substituents can activate the ring for cleavage.
-
Oxidation: The nitrogen atom in the pyrrolidine ring is a key site for oxidation, potentially forming N-oxides which may have different biological activities.[5] Tertiary amines within the pyrrolidine structure are particularly susceptible to this.[5]
-
Assay Component Interaction: Your compound might be reacting with components in your culture medium, such as serum proteins or other additives.
To diagnose the issue, we recommend performing a stability study of your compound in the assay medium under the exact experimental conditions (temperature, CO₂, light exposure) but in the absence of cells. Monitor the concentration of the parent compound over time using an appropriate analytical method like HPLC or LC-MS.[6]
Q2: I am observing unexpected or variable results in my enzyme inhibition assay. Could my pyrrolidine compound be interfering with the assay?
A2: Yes, this is a distinct possibility. Pyrrolidine-containing compounds can sometimes interfere with assay readouts through mechanisms unrelated to specific target inhibition. This is a known challenge in drug discovery.
-
Chemical Reactivity: Some pyrrolidine derivatives can be chemically reactive and non-specifically modify proteins, including the target enzyme or assay components. This can lead to false-positive results.
-
Impurity-Driven Effects: Degradation products or impurities from the synthesis of your compound may be responsible for the observed activity or interference. It is crucial to ensure the purity of your compound stock.
-
Assay-Specific Interference: The compound may interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement, inhibition of a reporter enzyme like luciferase).
To troubleshoot, consider running control experiments, such as monitoring the assay signal in the absence of the target enzyme but in the presence of your compound. Additionally, re-purifying your compound and re-testing can help rule out impurity-related issues.
Q3: What are the optimal storage and handling conditions for pyrrolidine-based compounds to ensure their long-term stability?
A3: Proper storage and handling are critical for maintaining the integrity of your pyrrolidine compounds.
-
Storage of Solids: Solid compounds should be stored in tightly sealed containers, protected from light and moisture. Storage at low temperatures (-20°C or -80°C) is generally recommended.
-
Solution Storage: Prepare stock solutions in a suitable anhydrous solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solutions at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment.
-
General Handling: Always use personal protective equipment, including gloves and safety glasses, when handling pyrrolidine compounds. Work in a well-ventilated area.
Troubleshooting Guides
Problem: Appearance of Unknown Peaks in HPLC Analysis of a Pyrrolidine Compound During a Stability Study.
Possible Causes:
-
Degradation: The new peaks are likely degradation products of your parent compound.[4]
-
Excipient Interaction: If formulated, the compound may be reacting with excipients.[4]
-
Contamination: The sample may have been inadvertently contaminated.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Detailed Steps:
-
Characterize the Unknown Peaks: Use HPLC coupled with mass spectrometry (LC-MS) to determine the molecular weights of the impurities. This will provide initial clues about the degradation mechanism (e.g., an increase of 16 amu suggests oxidation).[4]
-
Perform Forced Degradation Studies: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. This can help to confirm the identity of the degradation products seen in your stability study.
-
Compare Degradation Profiles: Compare the chromatograms from the forced degradation studies with your stability sample to see if the unknown peaks match any of the induced degradants.
-
Identify Degradation Pathway: Based on the characterization of the degradants, you can propose a degradation pathway.
-
Develop Mitigation Strategy: Once the degradation pathway is understood, you can implement strategies to minimize it, such as adjusting the pH of your formulation, adding antioxidants, or protecting your compound from light.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Pyrrolidine-Based Compound
Objective: To identify the potential degradation products and degradation pathways of a pyrrolidine-based compound and to establish a stability-indicating analytical method.[5]
Materials:
-
Your pyrrolidine-based compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours.[5] Then, prepare a 1 mg/mL solution.
-
Photostability: Expose the solid compound and a 1 mg/mL solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[5]
-
Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
Illustrative Degradation Pathways:
Caption: Potential degradation pathways for pyrrolidine derivatives.
Data Presentation
Table 1: Illustrative Stability Data for a Hypothetical Pyrrolidine Derivative Under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 95.2 | Ring-opened product |
| 0.1 M NaOH | 24 | 60 | 92.5 | Ring-opened product |
| 3% H₂O₂ | 24 | 25 | 75.8 | N-oxide, Ring-opened product |
| Thermal | 48 | 80 | 98.1 | Minor unknown peaks |
| Photolytic | - | 25 | 88.4 | N-oxide, Ring-opened product |
Note: This data is for illustrative purposes only. Actual degradation will depend on the specific structure of the pyrrolidine derivative.
References
- A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
- Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regul
- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
- The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. Benchchem.
- Strategies for Resolving Stability Issues in Drug Formul
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.
- Extended Stability Evaluation of Selected Cathinones.
- Protocols & Troubleshooting Guides. R&D Systems.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
- Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Royal Society of Chemistry.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- A protocol for testing the stability of biochemical analytes. Technical document. PubMed.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- GUIDELINES AND LABOR
- Recent Advances in the Synthesis of Pyrrolidines.
- Pyrrolidine | C4H9N | CID 31268. PubChem.
- Resources for developing reliable and reproducible in vitro toxicological test methods.
- Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for Complex Amine Mixtures
Welcome to the technical support center for the analysis of complex amine mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to provide not just solutions, but also a foundational understanding of the principles behind them.
General Troubleshooting for Amine Analysis
This section addresses overarching issues that can manifest across different analytical platforms when working with complex amine mixtures.
Q1: Why are my amine peaks consistently showing significant tailing?
A1: Peak tailing is a common issue when analyzing amines, which are basic and polar compounds. The primary cause is often strong interactions with active sites within your analytical system.[1][2] These active sites are typically acidic silanol groups present on the surfaces of glass inlet liners, column packing materials (silica-based), and even glass wool.[1] The amine's basic nature leads to strong adsorption to these sites, resulting in a delayed and slow release of the analyte, which causes the characteristic peak tailing.[1]
Troubleshooting Protocol:
-
System Inertness Check:
-
GC: Use a deactivated inlet liner and inert-coated consumables.[1] Consider using a base-deactivated column specifically designed for amine analysis.[3]
-
HPLC: Employ a modern, high-purity, end-capped silica column or a column with a stationary phase designed to shield silanol activity.[4] Using a guard column can also protect your analytical column from sample matrix components that could create active sites.[4]
-
-
Mobile/Carrier Gas and Sample pH Adjustment:
-
GC: While less common, ensure your carrier gas is of high purity and dry.
-
HPLC: Adjusting the mobile phase pH is a critical step.[4] For basic amines, decreasing the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) protonates the residual silanol groups, minimizing their interaction with the protonated amine analyte.[4] Conversely, increasing the mobile phase pH to a point where the amine is not ionized can also improve peak shape, though this may reduce retention on reversed-phase columns.
-
-
Derivatization:
Logical Troubleshooting Flow for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing in amine analysis.
Q2: I am seeing poor reproducibility in retention times for my amine analytes. What are the likely causes?
A2: Poor retention time reproducibility can stem from several factors, often related to the reactive nature of amines and the stability of the chromatographic system.
Troubleshooting Protocol:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is especially critical in HPLC when using mobile phase modifiers or ion-pairing agents. A stable baseline is a good indicator of equilibration.
-
Mobile Phase/Carrier Gas Stability:
-
HPLC: Ensure the mobile phase is well-mixed and degassed. For buffered mobile phases, check for pH drift over time. Buffers should be included in both aqueous and organic mobile phase components during gradient analysis to mitigate tailing and ensure consistent retention.[7]
-
GC: Verify that the carrier gas flow and pressure are stable and not fluctuating.[8]
-
-
Sample Matrix Effects: Complex sample matrices can introduce variability. Ensure your sample preparation is robust and effectively removes interfering components.[9]
-
Temperature Control: Both GC oven temperature and HPLC column compartment temperature must be stable and consistent between runs. Fluctuations in temperature will directly impact retention times.
Gas Chromatography (GC) Specific FAQs
Q3: Why is direct GC analysis of my complex amine mixture yielding poor results?
A3: Direct gas chromatography of free amines is often unsatisfactory due to their polarity and reactivity.[5] This leads to issues like strong adsorption on the column, resulting in peak tailing, and even decomposition of the analytes.[5]
Troubleshooting Protocol:
-
Column Selection:
-
Use a column specifically designed for amine analysis. These are typically base-deactivated to minimize interactions with the acidic silanol groups on the support material.[3]
-
Porous layer open tubular (PLOT) columns can be used for volatile amines, but may also lead to peak tailing due to strong adsorption.[10]
-
-
Derivatization: This is often the most effective solution. Derivatization reduces the polarity of the amines, making them more volatile and less likely to interact with active sites in the GC system.[5][6]
Derivatization Reagent Target Amines Key Advantages Acylating Agents (e.g., TFAA, PFPA) Primary, Secondary Forms stable, volatile derivatives. Silylating Agents (e.g., BSTFA, TMCS) Primary, Secondary Effective for a wide range of amines. Chloroformates (e.g., FMOC-Cl) Primary, Secondary Adds a chromophore for UV detection if needed.[11] -
Inlet and System Maintenance:
Experimental Workflow for GC Analysis of Amines via Derivatization:
Caption: A typical workflow for the GC analysis of complex amine mixtures.
High-Performance Liquid Chromatography (HPLC) Specific FAQs
Q4: How can I improve the retention of polar amines on a reversed-phase HPLC column?
A4: Polar amines often have limited retention on traditional C18 columns, especially in acidic mobile phases where they are protonated and highly water-soluble.[14]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Increase the mobile phase pH to be above the pKa of the amine. This will suppress its ionization, making it less polar and increasing its retention on a reversed-phase column. Be sure to use a column that is stable at higher pH values.
-
-
Use of Ion-Pairing Reagents:
-
Ion-pair chromatography is a powerful technique for retaining ionic analytes.[15] An anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added to the mobile phase.[15][16] It forms a neutral ion pair with the protonated amine, which is then retained by the non-polar stationary phase.[17]
Cationic Analyte (Amine) Ion-Pair Reagents Common Examples Alkyl Sulfonates Sodium 1-Hexanesulfonate, Sodium 1-Heptanesulfonate[16][18] Perfluorinated Carboxylic Acids Trifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA)[15] -
-
Alternative Stationary Phases:
-
Consider using a column with a different stationary phase, such as one with embedded polar groups or a phenyl-hexyl phase, which can offer different selectivity for amines.[4]
-
Q5: My LC-MS sensitivity for amines is low and inconsistent. What could be the problem?
A5: Low and inconsistent sensitivity in LC-MS analysis of amines can be due to poor ionization, matrix effects, or mobile phase incompatibility with the mass spectrometer.
Troubleshooting Protocol:
-
Mobile Phase Optimization for MS:
-
Use volatile buffers like ammonium formate or ammonium acetate, which are compatible with mass spectrometry.[15] Non-volatile buffers like phosphate can contaminate the ion source.
-
The choice of mobile phase pH affects not only chromatography but also ionization efficiency. While a high pH may be good for retention, it may not be optimal for electrospray ionization (ESI) in positive mode. It's important to experiment to find the best balance.
-
-
Matrix Effect Evaluation:
-
Ion Source Cleaning:
-
Amines and their counter-ions can contaminate the ion source over time, leading to a gradual decrease in sensitivity. Regular cleaning of the ion source is crucial.
-
Capillary Electrophoresis (CE) Specific FAQs
Q6: I'm having trouble with migration time reproducibility in the CE analysis of amines. What should I investigate?
A6: Poor migration time reproducibility in CE is often due to fluctuations in the electroosmotic flow (EOF).[22] The EOF is sensitive to changes in the capillary surface, buffer composition, and temperature.[23]
Troubleshooting Protocol:
-
Capillary Conditioning and Rinsing:
-
Implement a rigorous and consistent capillary conditioning and rinsing protocol between runs. This helps to maintain a consistent charge on the capillary inner surface, which in turn stabilizes the EOF.
-
-
Buffer Management:
-
Ensure the buffer pH is stable and consistent. Small variations in pH can significantly impact the EOF.[23]
-
Replenish the buffer vials in the CE instrument regularly to prevent changes in composition due to electrolysis or evaporation.
-
-
Use of an Internal Standard:
-
Adding an internal standard and reporting relative migration times can compensate for minor fluctuations in the EOF.
-
-
Capillary Surface Modification:
-
For persistent issues, consider using capillaries with a modified internal surface (coated capillaries) to control or suppress the EOF, leading to more reproducible migration times.[22]
-
References
- Tsuneo Y. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Płotka-Wasylka, J. (2016). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Environmental Science and Pollution Research. [Link]
- Feibush, B., & Gil-Av, E. (1967). Gas Chromatography with Optically Active Stationary Phases. Resolution of Primary Amines.
- Siti Z. S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
- Saad, B., & Tofalo, R. (Eds.). (2019). Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry. [Link]
- Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
- Phenomenex. (2025).
- Waite, S., Cummings, A., & Smith, G. (2013).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- ResearchGate. (n.d.). Analysis of Amines.
- JoVE. (2024).
- Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
- Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- University of Helsinki. (2017). Chromatographic determination of amines in food samples. HELDA - University of Helsinki. [Link]
- Patel, A. R., Patel, I., & Banerjee, S. (2024). Importance and Green Synthesis of Amines: A Review. Current Organic Chemistry. [Link]
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]
- Patel, A. R., Patel, I., & Banerjee, S. (2024). Importance and Green Synthesis of Amines: A Review. Bentham Science Publishers. [Link]
- SIELC. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. [Link]
- Saad, B., & Tofalo, R. (Eds.). (2019). Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry. [Link]
- McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. [Link]
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
- ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food.
- Agilent. (n.d.).
- Chemistry For Everyone. (2025). What Are The Limitations Of Capillary Electrophoresis? YouTube. [Link]
- Restek. (2020). Overview of Methods and Considerations for Handling Complex Samples. Restek. [Link]
- Agilent. (2019).
- Chromatography Today. (2014). Advantages and Disadvantages of Capillary Electrophoresis.
- Phenomenex. (2025). Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. Phenomenex. [Link]
- National Institutes of Health. (2019). Challenging Bioanalyses with Capillary Electrophoresis.
- Phenomenex. (n.d.). HPLC Testing Procedure. Phenomenex. [Link]
- Michalska, A., & Szultka-Młyńska, M. (2017). Improving repeatability of capillary electrophoresis—a critical comparison of ten different capillary inner surfaces and three criteria of peak identification. Analytical and Bioanalytical Chemistry. [Link]
- Torontech. (2024).
- MDPI. (n.d.). Advances and Challenges in Flow Analysis and Capillary Electrophoresis. MDPI. [Link]
- LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Chemical derivatization processes applied to amine determination in samples of different matrix composition. | Semantic Scholar [semanticscholar.org]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Video: Gas Chromatography: Types of Columns and Stationary Phases [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. welch-us.com [welch-us.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. km3.com.tw [km3.com.tw]
- 18. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 19. resolvemass.ca [resolvemass.ca]
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- 21. Sample Preparation Techniques | Phenomenex [phenomenex.com]
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- 23. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing Stereoselectivity in Pyrrolidine Synthesis
A Guide for Research, Development, and Application Scientists
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to navigate the complexities of stereoselective pyrrolidine synthesis. The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making stereochemical control paramount.[1] This center is structured to address the specific, nuanced challenges you encounter at the bench, moving beyond simple protocols to explain the underlying principles that govern selectivity.
Troubleshooting Guide: From Sub-optimal to High-Fidelity Stereocontrol
This section addresses common experimental failures in a direct question-and-answer format. Each answer provides a systematic approach to diagnose and resolve the issue.
Q1: My 1,3-dipolar cycloaddition is yielding a poor mixture of diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity in [3+2] cycloadditions often points to an insufficiently differentiated energetic landscape for the competing transition states (e.g., exo vs. endo). The key is to systematically modify reaction parameters to increase this energy gap.
Causality-Driven Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: The catalyst is the primary architect of the transition state.
-
Metal Catalysts (Ag, Cu, Pd): The ligand sphere around the metal center dictates facial selectivity. For azomethine ylides generated from iminoesters, switching from a simple catalyst like AgOAc or Cu(I) to a complex with a bulky phosphine or phosphoramidite ligand can create a more sterically demanding chiral pocket, forcing one approach of the dipolarophile over the other.[2][3] For instance, novel phosphoramidite ligands in palladium-catalyzed [3+2] cycloadditions have demonstrated excellent control.[2]
-
Lewis Acids: In some systems, the presence of a Lewis acid can promote a highly diastereoselective process, sometimes with opposite stereochemistry to the uncatalyzed reaction.[3]
-
-
Systematically Screen Solvents: Solvent polarity and coordinating ability can dramatically influence transition state geometry and stability.[4][5] A non-coordinating, non-polar solvent often provides the highest selectivity by minimizing interference with the catalyst-substrate complex.
-
Start with: Toluene or Dichloromethane (DCM).
-
Screen: Tetrahydrofuran (THF), Dioxane, and Methylcyclohexane.[6]
-
Rationale: Polar solvents can sometimes chelate to the metal center or form hydrogen bonds that disrupt the precise organization required for high selectivity.
-
-
Optimize Reaction Temperature: Temperature is a critical control element.
-
General Principle: Lowering the reaction temperature often enhances stereoselectivity.[7] This is because the reaction will more readily follow the pathway with the lower activation energy barrier, amplifying the energetic difference between the two diastereomeric transition states.
-
Actionable Step: If your reaction is running at room temperature or elevated temperatures, attempt the reaction at 0 °C, -20 °C, or even -78 °C. Monitor reaction progress carefully, as kinetics will be slower.
-
-
Modify the Substrates:
-
N-Substituent on the Ylide: The bulk of the N-substituent on the amino acid precursor to the azomethine ylide can have a profound impact. A bulkier group can create steric repulsion that favors one diastereomeric outcome.
-
Dipolarophile Electronics: The electronic nature of the dipolarophile influences the reaction rate and can impact selectivity. While less direct than steric control, it's a variable to consider, especially if other methods fail.[8]
-
Q2: I'm running an organocatalyzed Michael addition to form a pyrrolidine precursor, but the enantiomeric excess (% ee) is low. What are the primary factors to investigate?
Low enantioselectivity in aminocatalysis, where pyrrolidine-based catalysts are pillars of the field, suggests an issue with the formation or stability of the key enamine or iminium ion intermediates, or a poorly organized transition state.[6][9]
Troubleshooting Workflow for Low % ee:
The following workflow, presented as a decision tree, provides a systematic path for diagnosing the root cause.
Troubleshooting workflow for low enantioselectivity.
Detailed Explanation of Workflow Steps:
-
Catalyst Integrity is Paramount:
-
Purity: Ensure the enantiomeric purity of your organocatalyst is >98%. An impure catalyst introduces the opposing enantiomer, directly eroding your final % ee.[4]
-
Handling: Many diarylprolinol silyl ether catalysts are sensitive to moisture, which can cleave the silyl ether and reveal a free hydroxyl group, altering the catalytic activity and selectivity. Handle under an inert atmosphere.
-
-
Systematic Condition Screening:
-
Solvent: The choice of solvent is critical. For enamine catalysis, non-polar solvents like methylcyclohexane or toluene often give the best results.[6] Screening a range is highly recommended.[7]
-
Temperature: As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity.[7] An initial screen at room temperature, 0 °C, and -20 °C is a good starting point.
-
Additives: Some reactions benefit from acidic or basic additives. For example, weak acids can facilitate the turnover of the catalyst by promoting hydrolysis of the product-catalyst iminium ion.
-
-
Re-evaluate the Catalyst Structure: If optimization of conditions fails, the catalyst itself may not be suitable for the specific substrate combination.
-
Steric Shielding: The fundamental principle of many pyrrolidine-based organocatalysts is steric shielding of one face of the enamine intermediate.[9] If your substrates are small, a catalyst with greater steric bulk (e.g., moving from a simple prolinol to a bulky diarylprolinol silyl ether) may be required to enforce selectivity.[10][11]
-
Hydrogen Bonding: For some reactions, secondary interactions like hydrogen bonding are crucial for organizing the transition state. Bifunctional catalysts, such as prolinamides with thiourea or sulfonamide groups, can co-locate the substrate and reagent through non-covalent interactions, dramatically enhancing enantioselectivity.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader, foundational topics relevant to designing a stereoselective pyrrolidine synthesis.
Q3: What are the main strategic approaches to synthesizing chiral pyrrolidines?
There are two primary strategic paradigms for accessing enantiopure pyrrolidines. The choice depends on the desired substitution pattern, scalability, and the availability of starting materials.
Primary strategies for chiral pyrrolidine synthesis.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiopure starting materials. The pyrrolidine ring is often pre-formed or formed from a precursor that already contains the necessary stereochemical information.
-
Advantages: Highly reliable stereocontrol, often straightforward transformations.
-
Common Precursors: L-proline and 4-hydroxy-L-proline are the most common starting points.[12][13] Their derivatives are used extensively in the synthesis of pharmaceuticals.[12]
-
Limitation: The diversity of achievable structures is limited by the inherent structure of the starting material.
-
-
Asymmetric Catalysis: This approach constructs the chiral pyrrolidine ring from achiral or racemic acyclic precursors using a substoichiometric amount of a chiral catalyst.
-
Advantages: High versatility and modularity, allowing access to a vast range of substitution patterns.
-
Key Methods:
-
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: A powerful method for creating multiple stereocenters in a single step.[9][14]
-
Organocatalytic Michael Additions/Annulations: Often used to form polysubstituted pyrrolidines with high stereocontrol.[6][15]
-
Transition-Metal-Catalyzed C-H Amination: An emerging, atom-economical strategy that forms the N-C bond via intramolecular insertion into a C-H bond.[16][17]
-
-
Q4: How do I decide between a metal catalyst, an organocatalyst, or a biocatalyst?
The optimal catalyst class depends on the specific transformation, desired functional group tolerance, and process constraints (e.g., cost, metal contamination limits).
Table 1: Comparison of Major Catalytic Systems for Pyrrolidine Synthesis
| Catalyst Class | Advantages | Disadvantages | Typical Applications & Key Considerations |
| Metal Catalysts | - High turnover numbers (low catalyst loading) - Broad substrate scope - Well-established reactivity (e.g., Pd, Cu, Rh, Ir)[1][18] | - Potential for product contamination with toxic metals - Often sensitive to air and moisture - Ligand synthesis can be complex and costly | Ideal for: [3+2] Cycloadditions, C-H functionalization, allylic amination.[2][18] Consider: Rigorous exclusion of air/moisture; post-reaction metal scavenging may be required for pharmaceutical applications. |
| Organocatalysts | - Metal-free, avoiding contamination issues - Generally stable to air and moisture - Mechanistic principles are well-understood (enamine/iminium)[9][11] | - Often require higher catalyst loadings (1-20 mol%) - Substrate scope can be narrower than metal catalysts - Product isolation can sometimes be challenging | Ideal for: Michael additions, Aldol reactions, Mannich reactions leading to pyrrolidine precursors.[6][15] Consider: Catalyst structure is key; small changes can dramatically alter selectivity. |
| Biocatalysts (Enzymes) | - Extremely high selectivity (enantio- and regio-) - Operate in mild, aqueous conditions - Environmentally benign ("Green Chemistry") | - Substrate scope can be very narrow - Enzyme stability can be an issue (temperature, solvent) - Requires specialized knowledge (e.g., directed evolution) | Ideal for: Intramolecular C-H amination, reductions.[16][19] Consider: An emerging field. Directed evolution can broaden substrate scope but is resource-intensive. |
Validated Experimental Protocols
The following protocols are provided as robust starting points for common, stereoselective transformations.
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from established methodologies for the synthesis of highly substituted pyrrolidines via the reaction of an azomethine ylide with an electron-deficient alkene.[20]
Objective: To synthesize an enantioenriched polysubstituted pyrrolidine with high diastereo- and enantioselectivity.
Materials:
-
Glycine iminoester (azomethine ylide precursor)
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral Ligand (e.g., (R)-Ph-BPE)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Assembly: To the catalyst solution, add the electron-deficient alkene (1.0 mmol, 1.0 equiv).
-
In a separate vial, dissolve the glycine iminoester (1.2 mmol, 1.2 equiv) in anhydrous toluene (3.0 mL).
-
Add the iminoester solution and triethylamine (1.2 mmol, 1.2 equiv) to the reaction flask via syringe pump over 4 hours. The slow addition is crucial to maintain a low concentration of the ylide and suppress side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours after the addition is finished.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pyrrolidine product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
- Technical Support Center: Asymmetric Synthesis C
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Semantic Scholar.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis. Benchchem.
- Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC - NIH.
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing).
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. NIH.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
- Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper C
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE.
- improving enantioselectivity in asymmetric synthesis of ethynylpyrrolidines. Benchchem.
- Asymmetric Catalysis (Enantioselective Catalysis)
- Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.
- Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry (RSC Publishing).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Cell Viability in Assays with Test Compounds
Introduction
A common and frustrating challenge in drug discovery and biomedical research is encountering poor or inconsistent cell viability in assays involving test compounds. Unexpected cytotoxicity can mask the true biological effects of a compound, lead to misleading structure-activity relationships (SAR), and waste valuable resources. This guide provides a systematic, experience-driven approach to diagnosing and resolving the root causes of poor cell viability. Our goal is to move beyond simple checklists and explain the causal relationships behind experimental observations and troubleshooting choices, empowering you to generate reliable, reproducible data.
This technical center is structured to help you first diagnose the general category of your problem and then dive into specific, actionable solutions.
Initial Diagnosis: Where is the Problem Originating?
The first step in troubleshooting is to determine the source of the unexpected cell death by carefully examining your control wells. Use the following diagnostic flowchart to navigate to the most relevant troubleshooting module.
Caption: Diagnostic flowchart for troubleshooting poor cell viability.
Module 1: True Cytotoxicity vs. Physicochemical Artifacts
Q: My vehicle controls look healthy, but my compound kills cells, even at concentrations where I don't expect to see on-target effects. How can I differentiate true cytotoxicity from experimental artifacts?
A: This is a critical question. Not all observed drops in viability are due to a specific biological mechanism. The compound's own properties can be the culprit.
Causality:
-
Poor Solubility & Precipitation: Many organic compounds are poorly soluble in aqueous media. When a compound precipitates out of solution, it can form micro- or nanocrystals. These particles can cause physical damage to cells, leading to membrane disruption and death, which is often misinterpreted as pharmacological cytotoxicity. This can also lead to inconsistent results between replicates, as the precipitation may not be uniform.[1]
-
Compound Reactivity: Some chemical moieties are inherently reactive and can non-specifically modify proteins or lipids on the cell surface or within the cell, leading to toxicity that is independent of the intended target.
-
Bioavailability in Culture: Only the unbound, free fraction of a drug is available to interact with cells.[2] Components in the culture medium, particularly fetal bovine serum (FBS), contain proteins like albumin that can bind to your compound.[3] If a compound is highly protein-bound, the actual concentration exposed to the cells is much lower than the nominal concentration you added.[4][5] This can sometimes explain why a seemingly high concentration has little effect, but it can also be misleading if solubility is the primary issue.
Troubleshooting Steps & Solutions:
-
Visual Inspection: Before adding your compound to cells, prepare the final dilution in cell culture medium and hold it up to the light. Look for cloudiness, particulates, or a color change. Check it again under a microscope. If you see precipitates, solubility is your primary suspect.
-
Perform an Orthogonal Assay: Confirm your findings using a viability assay that relies on a different biological principle.[1] For example:
-
If you used a metabolic assay (e.g., MTT, MTS, resazurin, CellTiter-Glo®), which measures cellular redox potential or ATP levels, validate the results with a membrane integrity assay (e.g., LDH release or a dye-exclusion assay like Trypan Blue/Propidium Iodide).[6][7]
-
Rationale: A compound might interfere with the chemistry of a metabolic assay (e.g., by directly reducing the tetrazolium salt) without actually killing the cells.[6][8] Seeing the same cytotoxic effect in two mechanistically different assays provides strong evidence that the cell death is real.
-
-
"Serum Shift" IC50 Assay: Run your dose-response experiment in parallel with different concentrations of FBS (e.g., 1% vs. 10%).
-
Interpretation: If the compound's apparent IC50 value increases significantly in the presence of higher serum concentrations, it indicates that the compound binds to serum proteins, reducing its free concentration.[4][5] This helps you understand the compound's bioavailability in your specific assay conditions.
-
Module 2: The Vehicle Control is Not Benign
Q: My vehicle control wells (e.g., 0.5% DMSO) show significant cell death. What's happening?
A: The vehicle control is essential for determining if the solvent used to dissolve your compound is itself toxic.[9][10] While solvents like Dimethyl Sulfoxide (DMSO) are invaluable, they are not biologically inert.[11]
Causality: High concentrations of organic solvents can be directly cytotoxic. DMSO, for instance, can increase cell membrane permeability, disrupt protein structure, and induce cell stress or differentiation at concentrations that are often higher than recommended.[12][13][14] The sensitivity to solvents is highly dependent on the cell type; primary cells and stem cells are often much more sensitive than robust, immortalized cell lines.[15][16]
Troubleshooting Steps & Solutions:
-
Determine the Solvent's EC50: Before starting your compound screens, you must run a "Solvent Tolerance Assay." This involves treating your cells with a serial dilution of the solvent alone (e.g., DMSO from 5% down to 0.01%) and measuring viability after the intended experiment duration (e.g., 24, 48, or 72 hours).[17][18]
-
Establish a "No-Observed-Adverse-Effect Level" (NOAEL): From the tolerance curve, identify the highest solvent concentration that results in no statistically significant decrease in cell viability compared to the "cells only" control. This concentration should be your maximum final solvent concentration for all future experiments with that cell line.
-
Optimize Compound Stock Concentration: If your current protocol results in a toxic final solvent concentration, you need to increase the concentration of your compound stock solution. This allows you to add a smaller volume to your assay wells to reach the desired final compound concentration, thereby keeping the final solvent concentration below the NOAEL.[15]
Data Presentation: Recommended Maximum Solvent Concentrations
| Solvent | Cell Type | Recommended Max Final Conc. (v/v) | Rationale & Notes |
| DMSO | Immortalized Cell Lines | ≤ 0.5% | Many lines tolerate up to 1%, but 0.5% is a safer starting point to avoid subtle effects on cell physiology.[13][15] |
| Primary Cells / Stem Cells | ≤ 0.1% | These cells are highly sensitive to solvent-induced stress and differentiation.[13] | |
| Ethanol | Most Cell Lines | ≤ 0.5% | Can cause viability loss at ≥0.5% in 24h assays and may induce inflammatory responses at lower doses.[19] |
Module 3: It Starts with Healthy Cells
Q: All of my wells, including the "cells only" negative control, show poor viability. What's wrong with my culture?
A: If your untreated cells are not healthy and happy at the start of the experiment, you cannot trust any data you generate. The principle of "Garbage In, Garbage Out" is paramount.[20]
Causality:
-
Inconsistent Seeding: An uneven distribution of cells across the plate is a primary source of variability.[1][21] If cells are clumped or not in a single-cell suspension, wells will start with different numbers of viable cells, leading to inconsistent results.
-
Passage Number & Senescence: Cell lines change over time in continuous culture. At high passage numbers, they can experience genetic drift, changes in morphology, altered growth rates, and different responses to stimuli.[22]
-
Suboptimal Culture Conditions: Cells that are overgrown (over-confluent) or have depleted the nutrients in their media are stressed and will have higher rates of spontaneous cell death.[23][24]
Troubleshooting Steps & Solutions:
-
Standardize Seeding Protocol:
-
Ensure you have a homogenous, single-cell suspension before plating. For adherent cells, this means proper trypsinization. For clumpy cells, gentle pipetting or passing through a cell strainer may be needed.[1]
-
During plating, gently swirl the cell suspension reservoir frequently to prevent cells from settling.
-
-
Monitor and Control Passage Number:
-
Always use cells within a defined, low-passage number range. Thaw a new, early-passage vial from your frozen stock after a set number of passages (e.g., 20-30).
-
Record the passage number for every experiment. This is a critical variable.[22]
-
-
Plate Cells at Optimal Density: Never use cells from a flask that is 100% confluent. Always passage cells when they are in the logarithmic growth phase (typically 70-85% confluency). This ensures they are healthy and metabolically active.[23]
Module 4: Assay Interference and Unexpected Dose-Response Curves
Q: My viability assay gives a 'U'-shaped or bell-shaped dose-response curve. At high concentrations, the compound appears less toxic than at intermediate concentrations. Is this a real biological effect?
A: While complex biological phenomena like hormesis can exist, the more common cause in cell viability assays is direct interference of the test compound with the assay chemistry or readout.[25]
Causality: Many viability assays rely on optical measurements (absorbance or fluorescence).[26] Test compounds can interfere with these readouts in several ways:
-
Optical Interference: Colored compounds can absorb light at the same wavelength as the assay product, artificially increasing or decreasing the signal. Fluorescent compounds can directly add to the fluorescence signal.[27]
-
Chemical Interference: Compounds can directly interact with the assay reagents. For example, a strong reducing agent could convert a tetrazolium dye (like MTT or MTS) to its colored formazan product in the absence of any cellular metabolism, making it seem like cells are healthier than they are.[8]
-
Enzyme Inhibition/Activation: Some assays measure the activity of a specific enzyme (e.g., LDH release). A test compound could directly inhibit the LDH enzyme, masking the fact that it has been released from dying cells and leading to a false-negative result for cytotoxicity.[26]
Troubleshooting Steps & Solutions:
-
Run a Cell-Free Interference Control: This is the most critical experiment to perform. Prepare a plate with your compound dilutions in media without any cells. Add the viability reagent and perform the readout as usual.
-
Interpretation: Any signal generated in these cell-free wells is due to direct interference. This background signal must be subtracted from your experimental wells. If the interference is strong and concentration-dependent, the assay may be unsuitable for your compound.
-
-
Visualize the Endpoint: For assays that produce an insoluble product (like MTT formazan), look at the wells under a microscope before adding the solubilization agent. If you see precipitate in your high-concentration wells that doesn't look like the typical formazan crystals, your compound may be precipitating and interfering.
Caption: Workflow for identifying compound-assay interference.
Module 5: The "Edge Effect" and Other Plate-Based Artifacts
Q: I consistently see higher cell death in the outer wells of my 96-well plate compared to the inner wells, even in my controls. What causes this "edge effect"?
A: The "edge effect" is a well-documented phenomenon where the wells on the perimeter of a microplate behave differently from the interior wells.[28][29] This creates significant variability and can ruin an experiment.
Causality: The primary cause of the edge effect is evaporation .[30] The outer wells have greater exposure to the external environment and thermal gradients, leading to a higher rate of media evaporation during incubation.[31] This evaporation concentrates salts, nutrients, and any added compounds in the media, altering the osmolarity and creating a hypertonic environment that is toxic to cells.[28][30]
Troubleshooting Steps & Solutions:
-
Create a Hydration Barrier (The Easiest Fix): Do not use the 36 outer wells of a 96-well plate for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or cell culture medium. This creates a humidified buffer zone that significantly reduces evaporation from the inner 60 wells.[1][30]
-
Use Low-Evaporation Lids: Some manufacturers produce lids with deeper skirts and condensation rings designed to minimize fluid loss.[28]
-
Seal the Plates: For biochemical assays or endpoint cell-based assays, using an adhesive plate seal is a highly effective way to prevent evaporation.[29] For longer-term cell culture experiments, use sterile, breathable sealing films that allow for proper gas exchange while minimizing evaporation.[28]
-
Ensure Incubator Humidity: Verify that your cell culture incubator's humidification system is working correctly and that the water pan is full. A dry incubator will dramatically worsen edge effects.[31]
Experimental Protocols
Protocol 1: Solvent Tolerance Assay
This protocol determines the highest non-toxic concentration of a solvent (e.g., DMSO) for a specific cell line.
Materials:
-
Cells of interest in logarithmic growth phase.
-
96-well, clear-bottom, tissue culture-treated plates.
-
Cell culture medium, appropriate for the cell line.
-
Solvent (e.g., cell culture grade DMSO).
-
Cell viability reagent (e.g., MTS, resazurin, or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed cells into a 96-well plate at the density planned for your compound screening assay. Leave columns 1 and 12 empty to act as a hydration barrier (fill with sterile PBS).
-
Incubation: Allow cells to adhere and recover by incubating overnight (or for a period typical for your cell line).
-
Solvent Dilution Series:
-
In a separate plate or in tubes, prepare 2X final concentrations of your solvent in culture medium. For example, to test a final range of 2% to 0.015%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, 0.062%, and 0.03% DMSO solutions.
-
Include a "medium only" control (0% solvent).
-
-
Treatment: Add an equal volume of the 2X solvent dilutions to the appropriate wells of the cell plate. This will dilute the solvent to the 1X final concentration. Add fresh medium to the "cells only" control wells.
-
Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 48 hours).
-
Viability Assessment: Add the chosen cell viability reagent according to the manufacturer's protocol and read the plate on a suitable plate reader.
-
Data Analysis:
-
Subtract the average background signal (from media-only wells).
-
Normalize the data by setting the average signal of the "cells only" (0% solvent) wells to 100% viability.
-
Plot % Viability vs. Solvent Concentration to determine the NOAEL.
-
References
- Corning Incorporated. (2013). Preventing edge effect in microplates. YouTube.
- ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?.
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (n.d.). How to prevent the "edge effect" in 96-well microplates?.
- paasp network. (2019). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?.
- WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect.
- Olympus Life Science. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Ng, C. T., et al. (2014). Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing. PLoS ONE, 9(3), e90650.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
- Medical Matters. (2024). Intra- and Inter-assay variability of cytotoxicity testing.
- Kroll, A., et al. (2012). Interference of engineered nanoparticles with in vitro toxicity assays. Archives of toxicology, 86(7), 1123-36.
- Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Frontage Laboratories. (n.d.). Protein Binding.
- Sager, S., et al. (2020). Deriving protein binding‐corrected chemical concentrations for in vitro testing. CPT: Pharmacometrics & Systems Pharmacology, 9(12), 707-716.
- ResearchGate. (n.d.). Interference of engineered nanoparticles with in vitro toxicity assays.
- ResearchGate. (n.d.). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays.
- Kumar, A., et al. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 23(22), 14274.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Reddit. (n.d.). I don't understand what the vehicle control is for.
- National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual.
- Dennis, M., et al. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Bioorganic & medicinal chemistry letters, 14(9), 2309-12.
- Atay, S. (2022). From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies. PLoS ONE, 17(2), e0263123.
- ResearchGate. (2015). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?.
- McCarrick, S., et al. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology Mechanisms and Methods, 1-13.
- ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [https://www.researchgate.net/post/How_do_you_exactly_calculate_the_effect_of_a_vehicle_control_in_a_MTT_drug_cytotoxicity_assay]([Link]_ cytotoxicity_assay)
- Biology Stack Exchange. (2017). Why is a DMSO-only Control Important?.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and National Center for Advancing Translational Sciences.
- National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Hansen, M. B., et al. (2008). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 3(10), e3573.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Bohnert, T., & Gan, L. S. (2013). Plasma/serum protein binding determinations. Methods in molecular biology, 947, 115-30.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- National Center for Advancing Translational Sciences. (n.d.). NCATS AGM Preclinical Translational Science Webinar Series.
- ResearchGate. (2016). Troubleshooting resazurin cell viability assay using HepG2 cells?.
- ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?.
- Eppendorf SE. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube.
- Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
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- 31. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make critical decisions in your in vivo studies. This guide is structured to address the common challenges and questions that arise during the crucial phase of optimizing drug dosage and administration, moving from foundational concepts to specific troubleshooting scenarios.
Part 1: Foundational Concepts & Initial Dose Determination
This section addresses the initial, and often most challenging, questions when planning an in vivo experiment.
Q1: What is the fundamental difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why must I consider both?
A1: Understanding the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) is central to designing effective in vivo studies.[1] In simple terms:
-
Pharmacokinetics (PK) is what the body does to the drug. It describes the journey of the compound through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] PK studies help you understand how much of your drug gets to the target tissue, for how long, and at what concentration.
-
Pharmacodynamics (PD) is what the drug does to the body. It describes the relationship between the drug concentration at the site of action and the resulting biological or physiological effect.[3][4]
Synthesizing PK and PD data is crucial for selecting a rational dose and schedule.[1] A compound with excellent in vitro potency (good PD) is useless if it's cleared by the body in minutes and never reaches its target (poor PK). PK/PD modeling helps bridge this gap, improving the predictive value of your preclinical data.[1]
Caption: Relationship between Dose, PK, PD, and Effect.
Q2: How do I determine a starting dose for my in vivo study from in vitro data (e.g., IC50)?
A2: There is no direct formula to convert an in vitro concentration to an in vivo dose.[5] The transition requires a multi-faceted approach that accounts for the complex biological system of a whole organism. The recommended strategy involves three key steps:
-
Literature Review: Begin by researching compounds with similar mechanisms or structures to identify a potential dose range used in previous studies.[5][6]
-
Allometric Scaling: This is a widely used method to estimate an equivalent dose between species based on body surface area, which correlates more closely with metabolic rate than body weight alone.[7][8][9] This provides a more refined starting point than a simple weight-based conversion. The Human Equivalent Dose (HED) is often used as a reference point, and from there, an Animal Equivalent Dose (AED) can be calculated.[10][11] The calculation uses Km factors, which are derived by dividing the average body weight by the body surface area for a given species.[12]
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[11]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Source: Data compiled from TargetMol and other sources.[12] |
-
Maximum Tolerated Dose (MTD) Study: This is a critical initial in vivo experiment. Its purpose is to determine the highest dose of your compound that can be administered without causing unacceptable toxicity or mortality.[5][13] The MTD study establishes the safe upper limit for your subsequent efficacy studies and is essential for animal welfare.[14]
Caption: Workflow from In Vitro Data to In Vivo Efficacy Study.
Part 2: Route of Administration
The choice of administration route is a critical decision that directly impacts your compound's bioavailability and, ultimately, the study's outcome.
Q3: What is the most appropriate route of administration for my compound, and what are the trade-offs?
A3: The optimal route depends on your experimental goals, the compound's physicochemical properties, and the target organ.[5] The route determines how quickly and how much of the active drug reaches systemic circulation.[15]
| Route | Description | Advantages | Disadvantages | Best For |
| Intravenous (IV) | Direct injection into a vein (e.g., tail vein in mice). | 100% bioavailability, rapid onset, precise dose control.[16] | Technically challenging, requires restraint, potential for embolism, not suitable for oily solutions. | PK studies, compounds with poor absorption, acute effect models. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Easier than IV, allows for larger volumes, rapid absorption (though slower than IV).[15] | Potential for injection into organs (e.g., cecum, bladder), first-pass metabolism in the liver, may cause local irritation.[15][17] | Routine dosing in rodents, proof-of-concept studies. |
| Subcutaneous (SC) | Injection into the loose skin, typically on the back. | Simple, allows for slow and sustained absorption, suitable for suspensions and implants.[16] | Slower absorption, smaller volumes, potential for local irritation and sterile abscesses.[17] | Sustained release formulations, biologics (e.g., antibodies). |
| Oral (PO) / Gavage | Administration by mouth, typically using a gavage needle. | Clinically relevant for orally administered drugs, convenient for repeat dosing.[18] | Variable bioavailability, subject to first-pass metabolism, potential for stress or injury with improper technique.[19] | Testing orally available drugs, chronic dosing studies. |
Q4: Are there established limits for injection volumes in laboratory animals?
A4: Yes, and adhering to them is critical for animal welfare and data integrity. Injecting excessive volumes can cause pain, distress, and physiological changes that confound experimental results. Volumes should always be justified in your animal protocol.
| Route | Mouse (25g) | Rat (250g) | Rabbit (3kg) |
| IV (bolus) | 5 mL/kg (0.125 mL) | 5 mL/kg (1.25 mL) | 5 mL/kg (15 mL) |
| IP | 10 mL/kg (0.25 mL) | 10 mL/kg (2.5 mL) | 5 mL/kg (15 mL) |
| SC | 5 mL/kg (0.125 mL) | 5 mL/kg (1.25 mL) | 5 mL/kg (15 mL) |
| IM | 0.05 mL/site | 0.25 mL/site | 0.3 mL/kg |
| PO (Gavage) | 10 mL/kg (0.25 mL) | 10 mL/kg (2.5 mL) | 10 mL/kg (30 mL) |
| Source: Data compiled from Drexel University, Washington State University, and other institutional guidelines.[20][21] Note: These are general guidelines; always consult your institution's IACUC policies. For volumes near the maximum, administration should be slow.[20] |
Part 3: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This section provides a framework for diagnosing and solving common problems.
Q5: I'm observing high variability in results between animals in the same treatment group. What's going on?
A5: High variability is a frequent and frustrating issue that can mask true biological effects. The cause is often procedural rather than biological.[2]
-
Potential Cause 1: Inconsistent Administration. The technique of administration, especially for challenging routes like IV, can significantly impact bioavailability.[2] An incomplete tail vein injection, for example, delivers a partial dose subcutaneously, altering the PK profile.
-
Potential Cause 2: Formulation Instability. If your compound is not fully dissolved or is precipitating out of solution before or during injection, each animal will receive an inconsistent dose.
-
Potential Cause 3: Animal-Specific Factors. While you should use age- and weight-matched animals, inherent biological differences still exist.[2][23]
-
Solution: Increase the sample size (n) per group to enhance statistical power.[2] Randomize animals to treatment groups to avoid selection bias.
-
Q6: My compound was highly effective in vitro but shows no therapeutic effect in vivo. What should I do?
A6: This is a common hurdle in drug development, often pointing to a PK problem.[2]
-
Potential Cause 1: Poor Pharmacokinetics. The compound may have a very short half-life due to rapid clearance or enzymatic degradation.[2][5]
-
Solution: Conduct a pharmacokinetic study to determine the compound's ADME profile.[2][3] This is non-negotiable. The results will tell you if the drug is reaching the target tissue at a sufficient concentration and for a sufficient duration. Based on the half-life, you may need to increase the dosing frequency (e.g., from once daily to twice daily).[5]
-
-
Potential Cause 2: Low Bioavailability/Target Penetration. The compound may be poorly absorbed via the chosen route or may not effectively penetrate the target tissue (e.g., crossing the blood-brain barrier).[2][24]
-
Solution: Re-evaluate your administration route. If you used oral gavage, an IP or IV injection might provide better exposure. If target penetration is the issue, you may need to consider formulation strategies to enhance permeability or, in the longer term, medicinal chemistry efforts to modify the molecule.[2]
-
-
Potential Cause 3: Inadequate Dose. The dose you selected, even if it was the MTD, may not be high enough to achieve a therapeutic concentration at the target site.
-
Solution: Review your PK/PD data. Is the concentration achieved in vivo at the MTD near the in vitro IC50? If your plasma concentrations are well below the effective concentration, you may be facing an exposure issue that prevents you from reaching a therapeutic dose before toxicity occurs.
-
Q7: I observed sudden mortality or unexpected toxicity at a dose that was previously tolerated. What happened?
A7: This is a serious issue that requires immediate action to ensure animal welfare.
-
Potential Cause 1: Error in Dose Calculation or Preparation. This is the most common cause. A simple decimal point error can be lethal.
-
Potential Cause 2: Formulation Issues. The vehicle itself could be causing toxicity, or the compound may have degraded into a more toxic substance. High concentrations of solvents like DMSO can cause irritation or toxicity.[25]
-
Potential Cause 3: Rapid Injection. For IV administration, injecting a bolus too quickly can cause acute cardiac or respiratory distress, leading to death.
Part 4: Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as planned for the efficacy study.
-
Dose Selection: Based on allometric scaling and literature review, select a starting dose. Subsequent doses should be escalated, for example, by a factor of 2x or 3x, in new cohorts of animals.[2]
-
Group Size: Use a small group size, typically 3-5 animals per dose group.
-
Administration: Administer the compound via the intended clinical route (e.g., IV, IP, SC).[2]
-
Monitoring: Monitor animals daily for a minimum of 7-14 days for clinical signs of toxicity. This includes, but is not limited to:
-
Body weight loss (a >15-20% loss is often considered a humane endpoint).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, aggression).
-
Any other adverse reactions.
-
-
Endpoint: The MTD is defined as the dose level just below the one that causes significant toxicity or mortality.
Protocol 2: Preparation of a Carboxymethylcellulose (CMC) Suspension for Oral Gavage
Objective: To prepare a uniform suspension for a poorly water-soluble compound.
Materials:
-
Test compound
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile water or saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
Methodology:
-
Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution. Slowly add the Na-CMC powder to the sterile water while stirring continuously to prevent clumping.[11] Continue stirring until the solution is clear and viscous. This may take several hours.
-
Compound Preparation: Accurately weigh the required amount of the test compound. If the particles are large, gently grind them to a fine powder using a mortar and pestle.[11]
-
Levigation: In a separate small container, add a small amount of the prepared CMC vehicle to the powdered compound to create a smooth paste. This process, known as levigation, is critical for uniformly dispersing the particles and preventing aggregation.[11]
-
Final Suspension: Gradually add the remaining CMC vehicle to the paste while stirring continuously.
-
Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. Keep the suspension stirring during the entire dosing procedure to prevent the compound from settling.
References
- ALS TDI. (2022-11-30). What are Pharmacokinetic and Pharmacodynamic Studies?[Link]
- Research A-Z.
- Allucent. What is Allometric Scaling & Its Role in Drug Development?[Link]
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy. [Link]
- Allucent. Preclinical Pharmacokinetics in Drug Development. [Link]
- Drexel University. (2024-09-17). Dosing Volume. [Link]
- Bivatec Ltd. (2025-08-28). Factors Affecting Drug Response in Animals. [Link]
- gv solas.
- Washington State University Institutional Animal Care and Use Committee. (2023-08-15).
- PPD. Preclinical Studies in Drug Development. [Link]
- Research & Innovation Office.
- BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
- Chemsafetypro. (2019-10-20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
- Vetscraft.
- Heffernan, A. J., et al. (2019). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical pharmacology and therapeutics, 105(6), 1434–1446. [Link]
- Pharmaceutical Technology. (2012-08-01).
- Wikipedia.
- Fiske, J., et al. (2015). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of pharmaceutical sciences, 104(2), 441–457. [Link]
- Faessel, H., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in molecular biology, 2795, 237–260. [Link]
- UCSB Office of Research. (2009-12-11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. [Link]
- Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Lab animal, 40(5), 132–133. [Link]
- Curatolo, W. (2013). Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. Molecular pharmaceutics, 10(9), 3567–3576. [Link]
- Barn World. (2024-02-04).
- Short, C. R., & Davis, L. E. (1992). Factors that affect drug disposition in food-producing animals during maturation. Journal of animal science, 70(11), 3635–3642. [Link]
- ResearchGate. Comparison of three different routes of drug administration: oral, intravenous injection and transdermal. [Link]
- CU Cancer Center. (2021-10-19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. [Link]
- Technology Networks. (2025-07-01).
- Let's learn. (2022-12-15).
- Walsh Medical Media. (2019). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
- QPS. (2019-10-15). Animal Welfare in Preclinical In Vivo Research. [Link]
- MSD Manual Consumer Version.
- European Pharmaceutical Review. (2017-12-15).
- Jain, R. K. (1999). Understanding Barriers to Drug Delivery: High Resolution in Vivo Imaging Is Key. Clinical cancer research, 5(7), 1605–1606. [Link]
- ResearchGate. (2016-02-29). How to calculate a right dose for in vivo study?. [Link]
- WOAH Regional Representation for the Americas. GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. [Link]
- Study.com. Identifying Potential Reasons for Inconsistent Experiment Results. [Link]
- Biocompare. (2022-06-21). Immunohistochemistry Troubleshooting. [Link]
- U.S. Food and Drug Administration. (2025-01-14).
- Boster Biological Technology. IHC Troubleshooting Guide. [Link]
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Mitigating degradation of (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine in solution
Welcome to the technical support center for (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in solution. Here, you will find answers to frequently asked questions and practical solutions to mitigate its degradation, ensuring the integrity and reliability of your results.
Introduction to (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine Stability
(1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine is a secondary amine that, like many amines, can be susceptible to degradation in solution. This degradation can lead to a loss of the active compound, the formation of impurities, and consequently, a potential impact on experimental outcomes. The primary routes of degradation for amines are typically oxidation and thermal breakdown.[1][2] The rate and extent of this degradation are influenced by several factors, including the storage conditions, the composition of the solution, and exposure to environmental stressors.
This guide will walk you through the potential degradation pathways, key factors influencing stability, and robust analytical methods for monitoring the compound and its potential degradants.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine in solution?
A1: The degradation of (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine in solution is primarily driven by two mechanisms:
-
Oxidative Degradation: This is a common pathway for amines and can be initiated by the presence of dissolved oxygen, metal ions (which can act as catalysts), and exposure to light.[3][4] For secondary amines, oxidation can lead to the formation of a variety of by-products, including hydroxylamines, nitrones, and cleavage products.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of many organic molecules, including amines.[5] In the presence of other reactants, such as carbon dioxide, thermal degradation can lead to the formation of carbamates and other adducts.[6]
Q2: I am observing a decrease in the concentration of my stock solution over time. What could be the cause?
A2: A decrease in the concentration of your stock solution is likely due to chemical degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Is the solution stored at the recommended temperature? Is it protected from light? Has the container been properly sealed to prevent exposure to air?
-
Solvent Purity: Were high-purity solvents used to prepare the solution? Impurities in the solvent, such as peroxides in ethers or metal contaminants, can initiate or catalyze degradation.
-
pH of the Solution: The stability of amines can be pH-dependent. At very high or low pH, hydrolysis or other degradation pathways may be favored.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the solution can lead to the formation of concentration gradients and potentially accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What are the potential degradation products of (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine?
A3: While specific degradation studies on (1-Cyclohexyl-2-pyrrolidin-1-yl)-methyl-amine are not extensively documented in publicly available literature, we can infer potential degradation products based on the chemical structure and known reactivity of secondary amines.
Potential degradation products could include:
-
N-oxide derivatives: From the oxidation of the pyrrolidine nitrogen or the secondary amine nitrogen.
-
Ring-opening products: The pyrrolidine ring could potentially undergo oxidative cleavage.
-
Dealkylation products: Loss of the cyclohexyl or methyl group.
-
Products of Hofmann Elimination: If the amine is quaternized, it could undergo Hofmann elimination, though this is less likely under typical storage conditions.[7]
The following diagram illustrates a hypothetical oxidative degradation pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. bre.com [bre.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (CAS 672310-00-8)
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the validation of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (CAS 672310-00-8). This tertiary amine presents unique analytical challenges, primarily due to its lack of a strong chromophore for conventional UV detection. This document will explore and contrast three robust analytical approaches: Reverse-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and RP-HPLC with UV detection following derivatization. The objective is to equip researchers with the rationale and practical protocols to select and validate a method that is fit for its intended purpose, be it for purity assessment, stability studies, or quality control.
The Analytical Challenge: Understanding the Molecule
This compound is a tertiary amine with a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol . Its structure, lacking any significant UV-absorbing functional groups, renders direct analysis by HPLC with UV detection highly problematic, especially for the determination of impurities at low levels. Furthermore, its potential for chirality at the carbon atom adjacent to the cyclohexyl and pyrrolidine groups necessitates consideration of stereoisomeric separation.
A Comparative Overview of Analytical Strategies
The selection of an appropriate analytical method hinges on a balance of specificity, sensitivity, accuracy, precision, and practicality. Here, we compare three viable strategies for the analysis of CAS 672310-00-8.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC-MS | Separation by hydrophobicity, detection by mass-to-charge ratio. | High specificity and sensitivity, no derivatization required, provides structural information. | Higher equipment cost and complexity, potential for matrix effects. | Identification, quantification, and purity analysis, especially in complex matrices. |
| GC-MS with Derivatization | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. | High resolution, excellent for volatile and semi-volatile compounds, sensitive detection. | Requires derivatization, potential for incomplete reactions or side products, thermal degradation of the analyte. | Analysis of volatile impurities, alternative to HPLC for quantification. |
| RP-HPLC-UV with Derivatization | Separation by hydrophobicity, UV detection of a chromophore-tagged derivative. | Widely available equipment, relatively lower cost, established validation protocols. | Derivatization can be complex and may not be quantitative for tertiary amines, potential for reagent interference. | Routine quality control where MS detection is not available or necessary. |
In-Depth Methodologies and Validation Protocols
The Gold Standard: RP-HPLC with Mass Spectrometry (LC-MS)
This approach is recommended for its high degree of specificity and sensitivity, circumventing the need for derivatization.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical compounds.[1][2] For a non-chromophoric tertiary amine like CAS 672310-00-8, MS detection provides the necessary selectivity and sensitivity for both assay and impurity profiling. The choice of a reversed-phase column allows for the separation of the main component from its non-polar and moderately polar impurities. The use of a volatile buffer in the mobile phase is crucial for compatibility with the mass spectrometer.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Selected Ion Monitoring (SIM): m/z 211.2 [M+H]+ for the parent compound.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
The validation of this method should adhere to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and by peak purity analysis using a photodiode array detector (if available) and by the mass spectrum. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that the method is stability-indicating.
-
Linearity: A minimum of five concentrations across the range of 50-150% of the expected working concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Six replicate injections of the standard solution. RSD should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay): Analysis performed by different analysts on different days. RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined by the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).
Caption: Workflow for RP-HPLC-MS analysis and validation.
The Alternative Approach: GC-MS with Derivatization
Gas chromatography requires the analyte to be volatile and thermally stable. While some tertiary amines can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens, but for a tertiary amine, this is not applicable. An alternative is the reaction with a chloroformate, such as ethyl chloroformate, to form a carbamate. This derivative is more volatile and exhibits good chromatographic properties.
-
Derivatization Procedure:
-
Dissolve 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of pyridine and 50 µL of ethyl chloroformate.
-
Vortex for 1 minute and let it react at room temperature for 30 minutes.
-
Wash the reaction mixture with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and inject into the GC-MS.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The validation parameters are similar to those for HPLC-MS, with a key addition:
-
Robustness of Derivatization: The derivatization reaction conditions (reagent concentration, reaction time, temperature) should be evaluated to ensure the reaction is complete and reproducible.
Caption: Workflow for GC-MS analysis with derivatization.
The Conventional Option: RP-HPLC with UV Detection after Derivatization
This method is presented as a more exploratory option due to the challenges associated with the derivatization of tertiary amines for UV detection.
To utilize a UV detector, a chromophore must be introduced into the analyte molecule.[8][9] Most derivatizing agents for amines, such as o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), readily react with primary and secondary amines, but their reaction with tertiary amines is often slow, incomplete, or non-existent.[10][11] However, some literature suggests that FMOC-Cl can react with certain tertiary amines, although the reaction conditions may need to be optimized. This approach requires careful validation to ensure the derivatization is quantitative and reproducible.
-
Derivatization Procedure (to be optimized):
-
To 100 µL of a standard or sample solution in acetonitrile, add 100 µL of a 10 mM solution of FMOC-Cl in acetonitrile and 100 µL of a 0.1 M borate buffer (pH 8.5).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and add 100 µL of 1% glycine solution to quench the excess FMOC-Cl.
-
Inject an aliquot into the HPLC system.
-
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 25 minutes.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 265 nm.
-
In addition to the standard validation parameters, a critical focus must be placed on:
-
Derivatization Yield and Reproducibility: The yield of the derivatization reaction should be determined and its reproducibility assessed.
-
Stability of the Derivative: The stability of the FMOC-derivative under the analytical conditions and over time should be established.
Caption: Derivatization and analysis workflow for HPLC-UV.
Chiral Separation Considerations
Given the potential for a stereocenter in the molecule, enantiomeric separation may be required. This can be achieved using chiral HPLC.
-
Scientific Rationale: Chiral Stationary Phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[12] Mobile phase additives, such as acids, can improve peak shape and resolution.[13]
-
Recommended Approach:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) or an acidic additive.
-
Detection: As the enantiomers will have the same response factor, any of the validated quantitative methods (LC-MS, GC-MS, or derivatized HPLC-UV) can be adapted for use with a chiral column.
-
Conclusion and Recommendations
For the comprehensive and reliable analysis of this compound (CAS 672310-00-8), RP-HPLC-MS is the superior and recommended method. It offers unparalleled specificity and sensitivity without the complications and potential for error associated with derivatization.
GC-MS with derivatization serves as a strong alternative, particularly for the analysis of volatile impurities. However, the development and validation of the derivatization step require careful attention.
RP-HPLC-UV with derivatization is the most challenging of the three approaches due to the low reactivity of tertiary amines with common derivatizing agents. This method should only be considered when MS detection is unavailable and after extensive optimization and validation of the derivatization procedure.
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and regulatory expectations. A thorough and well-documented method validation is paramount to ensure the quality and reliability of the analytical data generated for this compound.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
- Bansode, P. S., et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. 2012;4(1):335-341.
- Sankar, P. R., et al. Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research. 2020;11(3): 1041-1053.
- Slideshare. Related Substances-Method Validation-PPT_slide.
- YouTube. RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION.
- Chromatography Forum. Derivatization for aminoacids with a tertiary amine group.
- ACS Publications. A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines.
- NIH. A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines.
- SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
- PubMed. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Chemistry LibreTexts. Derivatization.
- ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
- Reddit. Derivatization of tertiary amine for GC/MS?.
- ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives.
- ResearchGate. We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- NIH. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Phenomenex. Derivatization for Gas Chromatography.
- News-Medical.Net. LC-MS Analysis of Pharmaceutical Drugs.
- SciSpace. Current developments in LC-MS for pharmaceutical analysis.
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- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. news-medical.net [news-medical.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Cyclohexyl-Pyrrolidine Analogs as Dopamine Transporter Ligands
This guide provides an in-depth comparative study of cyclohexyl-pyrrolidine analogs, a significant class of compounds targeting the dopamine transporter (DAT). For researchers, scientists, and drug development professionals, this document offers an objective comparison of the in vitro performance of various analogs, supported by experimental data, to elucidate their structure-activity relationships (SAR) and guide future research.
The cyclohexyl-pyrrolidine scaffold is a key pharmacophore in the development of central nervous system (CNS) active agents. Analogs of this structure have demonstrated considerable potential as inhibitors of monoamine transporters, which are integral to regulating neurotransmitter levels in the brain. This guide will focus on a comparative analysis of two prominent families of cyclohexyl-pyrrolidine derivatives: pyrovalerone analogs and benztropine (BZT) analogs. These compounds are recognized for their potent inhibitory activity at the dopamine transporter (DAT), with varying degrees of selectivity over the norepinephrine transporter (NET) and the serotonin transporter (SERT). A high affinity for DAT is a key characteristic of many psychostimulants and is a primary target for the development of treatments for conditions such as attention-deficit/hyperactivity disorder (ADHD) and substance abuse disorders.
The Dopamine Transporter: A Critical Target
The dopamine transporter is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic neurotransmission. This mechanism is the basis for the therapeutic effects of some medications and the reinforcing properties of psychostimulants. The potency and selectivity of DAT inhibitors are critical determinants of their pharmacological profile and therapeutic potential. A high DAT/SERT selectivity ratio has been associated with an increased abuse liability for psychoactive drugs.
Mechanism of Action: Inhibition of Dopamine Reuptake
The primary mechanism of action for the cyclohexyl-pyrrolidine analogs discussed herein is the competitive inhibition of the dopamine transporter. By binding to the transporter protein, these compounds block the reuptake of dopamine from the synaptic cleft.
Caption: Inhibition of Dopamine Reuptake by Cyclohexyl-Pyrrolidine Analogs.
Comparative In Vitro Activity of Cyclohexyl-Pyrrolidine Analogs
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of pyrovalerone and benztropine analogs against the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.
Pyrovalerone Analogs
Pyrovalerone and its derivatives are characterized by a β-keto-phenethylamine backbone with a pyrrolidine ring. Variations in the alkyl chain and substitutions on the phenyl ring significantly impact their activity and selectivity.
| Compound | α-Carbon Group | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| α-PPP | Methyl | 0.64 | 0.43 | >10 | >15.6 |
| α-PVP | Propyl | 0.02 | 0.03 | >10 | >500 |
| α-PHP | Butyl | 0.02 | 0.03 | >10 | >500 |
| Pyrovalerone | Propyl (with 4-methyl on phenyl) | 0.05 | 0.08 | 8.4 | 168 |
| MDPV | Propyl (with 3,4-methylenedioxy on phenyl) | 0.004 | 0.016 | 3.3 | 825 |
Data compiled from multiple sources.[1]
Analysis of Pyrovalerone Analogs: The data reveals that pyrovalerone analogs are potent inhibitors of both DAT and NET, with significantly lower activity at SERT, leading to high DAT/SERT selectivity ratios.[1] Lengthening the α-carbon alkyl chain from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP) enhances potency at DAT and NET.[1] The S-enantiomers of pyrovalerone and its analogs, such as MDPV, are substantially more potent than their R-enantiomers at DAT. The addition of a 3,4-methylenedioxy group to the phenyl ring, as seen in MDPV, further increases DAT affinity.
Benztropine Analogs
Benztropine analogs are tropane-based compounds that have been investigated for their potential as treatments for cocaine abuse. Modifications to the tropane nitrogen and the diphenylmethoxy moiety influence their interaction with monoamine transporters.
| Compound | N-Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Ratio |
| AHN 1-055 (4',4"-diF-BZT) | CH3 | 11 | 457 | 376 | 34.2 |
| AHN 2-005 | Allyl | 25 | 1230 | 1160 | 46.4 |
| JHW 007 | n-Butyl | 35 | 2150 | 2340 | 66.9 |
Data compiled from multiple sources.[2]
Analysis of Benztropine Analogs: Benztropine analogs exhibit high affinity for DAT.[2][3][4][5] N-substitutions on the tropane ring of 4',4"-diF-BZT can modulate affinity and selectivity. While these compounds are potent DAT ligands, they often display a behavioral profile distinct from typical psychostimulants like cocaine, which has been attributed to factors such as slower onset of DAT occupancy and potential interactions with other receptors.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the cyclohexyl-pyrrolidine analogs.
Radioligand Binding Assays for DAT, NET, and SERT
These assays determine the binding affinity (Ki) of the test compounds for the monoamine transporters. The protocol involves a competition binding experiment using a radiolabeled ligand that specifically binds to the transporter of interest.
Causality Behind Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are frequently used because they do not endogenously express significant levels of monoamine transporters, providing a "clean" background for expressing a single human transporter subtype (hDAT, hNET, or hSERT). This ensures that the measured binding is specific to the transporter of interest.
-
Radioligand: Radioligands like [³H]WIN 35,428 or [¹²⁵I]RTI-55 are chosen for their high affinity and selectivity for the dopamine transporter, allowing for sensitive detection of competitive binding.[6] [¹²⁵I]RTI-55, a cocaine analog, is particularly useful due to its high specific activity.[6]
-
Filtration: Rapid filtration is a critical step to separate the bound radioligand from the free radioligand before the binding equilibrium can re-establish. Glass fiber filters are used as they effectively trap the cell membranes while allowing the unbound ligand to pass through.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter to confluence.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (cyclohexyl-pyrrolidine analog).
-
-
Incubation and Filtration:
-
Allow the mixture to incubate to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
Causality Behind Experimental Choices:
-
Live Cells: Unlike binding assays that use membrane preparations, uptake assays are performed with intact cells to measure the functional activity of the transporter.
-
Radiolabeled Substrate: A radiolabeled substrate of the transporter (e.g., [³H]dopamine for DAT) is used to directly measure the rate of transport into the cells.
-
Short Incubation Time: The uptake is measured over a short period to ensure initial velocity kinetics, where the rate of uptake is linear and not limited by substrate depletion or product inhibition.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter in a multi-well plate and grow to confluence.
-
-
Pre-incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
-
Uptake Initiation:
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine).
-
-
Uptake Termination and Lysis:
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
-
Quantification:
-
Quantify the amount of radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
Caption: Monoamine Uptake Inhibition Assay Workflow.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the data, each assay should incorporate a self-validating system. This includes:
-
Positive Controls: Known potent and selective inhibitors for each transporter (e.g., GBR 12909 for DAT, nisoxetine for NET, and citalopram for SERT) should be run in parallel to confirm the assay is performing as expected.
-
Negative Controls: The use of untransfected cells or the inclusion of a high concentration of a known inhibitor to define non-specific binding or uptake is essential for accurate data interpretation.
-
Reproducibility: Experiments should be repeated multiple times to ensure the reproducibility of the results.
-
Quality Control of Reagents: The quality and consistency of cell lines, radioligands, and other reagents are critical. Regular validation of cell line expression levels and radioligand purity is necessary.
Conclusion
The in vitro characterization of cyclohexyl-pyrrolidine analogs reveals a class of potent dopamine transporter inhibitors with varying degrees of selectivity. The pyrovalerone series, in particular, demonstrates high potency at DAT and NET, with SAR studies indicating that the length of the α-alkyl chain and substitutions on the phenyl ring are key determinants of activity. Benztropine analogs also exhibit high affinity for DAT, with N-substitutions offering a handle to modulate their pharmacological profile. The detailed experimental protocols provided herein, along with the rationale behind the methodological choices, offer a robust framework for the continued investigation and development of novel monoamine transporter ligands.
References
- The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Deriv
- Localization and quantification of the dopamine transporter: comparison of [3H]WIN 35,428 and [125I]RTI-55. PubMed. [Link]
- Structure-Activity Relationships of Synthetic C
- In vitro assays for the functional characterization of the dopamine transporter (D
- Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP).
- IC 50 values for benztropine analogs at biogenic amine transporters and muscarinic receptors in rhesus monkeys and rats.
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
- Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
- Structure–Activity Relationship of Synthetic Cathinones: An Upd
- Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors. PubMed. [Link]
- Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substr
- N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands. PubMed. [Link]
- Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands. PubMed. [Link]
- Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter. PubMed. [Link]
Sources
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Efficacy Analysis of Novel Prolyl Oligopeptidase Inhibitor, (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, in Comparison to Established Benchmarks
A Technical Guide for Researchers in Neurotherapeutics
Authored by: A Senior Application Scientist
Introduction: Prolyl Oligopeptidase as a Therapeutic Target in Neurological Disorders
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), is a cytosolic serine protease that plays a critical role in the maturation and degradation of neuropeptides and peptide hormones by cleaving peptide bonds on the C-terminal side of proline residues.[1][2] This enzymatic activity is particularly relevant in the central nervous system, where POP influences the levels of signaling peptides involved in learning, memory, and mood regulation.[3][4] Altered POP activity has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[5][6] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy for these conditions.[5] This guide provides a comparative analysis of a novel investigational compound, (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, hereafter referred to as Compound X, against well-established POP inhibitors.
Comparative Efficacy of Compound X and Known Inhibitors
The therapeutic potential of a POP inhibitor is primarily determined by its potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. This guide compares Compound X to three extensively studied POP inhibitors: Z-Pro-Prolinal, ONO-1603, and S-17092.
| Inhibitor | Chemical Class | IC50 (nM) | Key Characteristics & Neuroprotective Effects |
| Compound X | Pyrrolidine Derivative | (Hypothetical) | Investigational compound with a novel chemical scaffold. |
| Z-Pro-Prolinal | Peptidomimetic | 0.4 - 4.2[7][8] | A potent, cell-permeable, and specific inhibitor of POP. Has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and reduce the production of reactive oxygen species (ROS) in cellular models of neurotoxicity.[9] |
| ONO-1603 | Pyrrolidine Derivative | ~30 (effective concentration)[5][6] | A novel prolyl endopeptidase inhibitor that has demonstrated neuroprotective effects by promoting neuronal survival and neurite outgrowth. It has also been shown to delay age-induced apoptosis in cultured neurons.[5][6] |
| S-17092 | Thiazolidine Derivative | 1.2 - 8.3[10] | A potent and orally active inhibitor that has shown cognition-enhancing properties in various animal models of memory impairment.[3][11][12] It has also been shown to elevate the concentrations of neuroprotective neuropeptides in the brain.[10] |
Experimental Protocols: A Self-Validating System for In Vitro POP Inhibition Assay
The following protocol details a robust and reproducible fluorogenic assay for determining the in vitro efficacy of putative POP inhibitors. The causality behind each step is explained to ensure scientific integrity and allow for adaptation and troubleshooting.
Principle of the Assay
This assay is based on the enzymatic cleavage of a synthetic, non-fluorescent substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Upon cleavage by POP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional to POP activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[1]
Materials and Reagents
-
Purified or recombinant human prolyl oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a working solution of POP enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a series of dilutions of the test compounds in Assay Buffer. A typical starting concentration range is 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the test compounds.
-
Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 50 µM.[1]
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme. This pre-incubation step is crucial for accurately determining the potency of slow-binding inhibitors.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30 minutes, with readings taken every minute. The excitation wavelength should be set to 360-380 nm and the emission wavelength to 440-460 nm.[13]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Catalytic Mechanism
To further elucidate the experimental process and the underlying biochemistry, the following diagrams are provided.
Caption: Simplified catalytic mechanism of POP and mode of inhibition.
Field-Proven Insights and Causality in Experimental Design
The selection of a fluorogenic assay over other methods, such as HPLC-based assays, is a deliberate choice to facilitate high-throughput screening due to its simplicity, sensitivity, and real-time kinetic monitoring capabilities. [14][15]The inclusion of a pre-incubation step is critical for obtaining accurate IC50 values, especially for inhibitors that exhibit a slow-binding mechanism, which is common for covalent or tightly binding inhibitors of serine proteases. [8] The neuroprotective effects of the benchmark inhibitors have been demonstrated in various preclinical models. For instance, ONO-1603 has been shown to promote neuronal survival and neurite outgrowth in cultured cerebellar granule cells, suggesting a potential for disease-modifying effects beyond simple symptomatic relief. [5]S-17092 has demonstrated efficacy in animal models of cognitive impairment, including those relevant to both Alzheimer's and Parkinson's diseases, by preventing the degradation of key neuropeptides. [3][12]The ability of Z-Pro-Prolinal to mitigate oxidative stress and inhibit apoptosis-related pathways in cellular models provides further evidence for the neuroprotective potential of POP inhibition. [9]
Conclusion
This guide provides a framework for the comparative evaluation of novel POP inhibitors, using this compound (Compound X) as a hypothetical example. The provided experimental protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data. The comparison with established inhibitors like Z-Pro-Prolinal, ONO-1603, and S-17092, which have demonstrated significant neuroprotective effects in preclinical studies, sets a high bar for the development of new therapeutic agents targeting prolyl oligopeptidase. Future investigations into Compound X should focus on elucidating its mechanism of action and evaluating its efficacy in relevant in vivo models of neurodegenerative disease.
References
- Katsube, N., Sunaga, K., Chuang, D. M., & Ishitani, R. (1996). ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons. Neuroscience Letters, 214(2-3), 151–154. [Link]
- Katsube, N., Sunaga, K., Aishita, H., Chuang, D. M., & Ishitani, R. (1999). ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons. The Journal of Pharmacology and Experimental Therapeutics, 288(1), 6–13. [Link]
- Fulop, V., Bocskei, Z., & Polgar, L. (1998). Prolyl oligopeptidase: a new family of serine proteases. Cellular and Molecular Life Sciences, 54(8), 760–768. [Link]
- Morain, P., Lestage, P., De Nanteuil, G., Jochemsen, R., Robin, J. L., & Guez, D. (2002). S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies. CNS drug reviews, 8(1), 31–52. [Link]
- Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349–362. [Link]
- Myöhänen, T. T., & García-Horsman, J. A. (2016). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? Frontiers in Neuroscience, 10, 475. [Link]
- Schneider, J. S., & DiStefano, L. (2002). Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys. Psychopharmacology, 159(1), 58–65. [Link]
- Szeltner, Z., & Polgar, L. (2008). Structure, function and biological relevance of prolyl oligopeptidase. Current protein & peptide science, 9(2), 96–107. [Link]
- Wilson, G., Hayes, M., & Carney, B. (2012). S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies. Request PDF. [Link]
- Svarcbahs, R., Julku, U., Kilpeläinen, T., Kyyrö, M., Jäntti, M., & Myöhänen, T. T. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Biochemical pharmacology, 161, 113–120. [Link]
- Julku, U. H., Svarcbahs, R., & Myöhänen, T. T. (2025). Investigating substrate binding mechanism in prolyl oligopeptidase through molecular dynamics. Physical biology. [Link]
- Puttonen, K. A., Leikas, J. V., Rytkönen, J., & Männistö, P. T. (2006). A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. Toxicology in vitro : an international journal published in association with BIBRA, 20(8), 1446–1454. [Link]
- BPS Bioscience. (n.d.). POP Assay Kit.
- Barelli, H., Petit, A., Hirsch, E., Wilk, S., De Nanteuil, G., Morain, P., & Checler, F. (1999). Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain. Neuropeptides, 33(1), 53–60. [Link]
- Wakamatsu, D., et al. (2006). Neuroprotective effects of ONO-2231 in animal models. 36th Annu Meet Soc Neurosci.
- Lasse, C., Azevedo, C. S., de Araújo, C. N., Motta, F. N., & Bastos, I. M. D. (2020). Z-prolyl-prolinal and the inhibitors used in the study.
- Kilpeläinen, T. P., Svarcbahs, R., & Myöhänen, T. T. (2021). Inhibition of prolyl oligopeptidase. Diva-portal.org. [Link]
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In Vivo Validation of Novel Pyrrolidine Derivatives: A Comparative Guide to Therapeutic Potential
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, lauded for its structural versatility and presence in numerous FDA-approved drugs.[1][2] Its unique three-dimensional architecture allows for the exploration of vast chemical space, leading to the development of novel derivatives with significant therapeutic promise across a spectrum of diseases. This guide provides an in-depth comparative analysis of the in vivo validation of emerging pyrrolidine derivatives, offering a technical resource for evaluating their potential as next-generation therapeutics. We will dissect the experimental evidence supporting their efficacy in oncology, neurology, and inflammatory diseases, and provide a framework for their continued development.
Comparative In Vivo Efficacy: Novel Pyrrolidine Derivatives vs. Standard of Care
The true measure of a novel therapeutic agent lies in its performance against established treatments. This section provides a comparative analysis of the in vivo efficacy of selected novel pyrrolidine derivatives against current standards of care in relevant preclinical models.
Anti-Cancer: A Pyrrolidine-Based CXCR4 Antagonist for Metastasis Inhibition
Metastasis remains a primary driver of cancer-related mortality, with the CXCL12/CXCR4 signaling axis playing a pivotal role in tumor cell migration and invasion.[3][4] Novel pyrrolidine-based CXCR4 antagonists have emerged as a promising strategy to disrupt this pathway.
A potent pyrrolidine derivative, designated as Compound 46 , has demonstrated significant efficacy in a preclinical cancer metastasis model.[3][4] In a mouse model of cancer metastasis, Compound 46 showed marked efficacy in reducing metastatic spread.[3][4] This pyrrolidine derivative exhibits a strong binding affinity for the CXCR4 receptor (IC50 = 79 nM) and potently inhibits CXCL12-induced cytosolic calcium flux (IC50 = 0.25 nM).[3][4]
| Compound | Target | In Vivo Model | Key Efficacy Metric | Standard of Care Comparison |
| Compound 46 (Pyrrolidine Derivative) | CXCR4 Antagonist | Mouse Cancer Metastasis Model | Marked reduction in cancer metastasis.[3][4] | Plerixafor (AMD3100) is an FDA-approved CXCR4 antagonist used for hematopoietic stem cell mobilization.[5][6] While direct head-to-head in vivo studies are not yet published, Compound 46's potent in vitro activity and significant in vivo efficacy suggest it as a promising candidate for further development in oncology.[3][4] |
Neuroprotection: A Novel Pyrrolidine Sodium Channel Blocker for Ischemic Stroke
Ischemic stroke represents a significant unmet medical need, and neuroprotective agents that can mitigate neuronal damage are of high interest. A novel series of pyrrolidine derivatives has been identified as potent sodium channel blockers with significant neuroprotective effects.
Compound 5e , a representative of this series, has shown remarkable neuroprotective activity in a rat model of transient middle cerebral artery occlusion (MCAO), a well-established model for ischemic stroke.[3]
| Compound | Target | In Vivo Model | Key Efficacy Metric | Standard of Care Comparison |
| Compound 5e (Pyrrolidine Derivative) | Neuronal Sodium Channel Blocker | Rat Transient Middle Cerebral Artery Occlusion (MCAO) Model | Demonstrated remarkable neuroprotective activity.[3] | Mexiletine , a known use-dependent sodium channel blocker, has been shown to reduce hippocampal damage by approximately 50% in a global ischemic injury model.[1] While a direct comparative study is needed, the potent activity of Compound 5e in a focal ischemia model highlights its potential as a novel neuroprotectant.[3] |
Anti-Inflammatory: A Pyrrolidine-2,5-dione Derivative for Acute Inflammation
Inflammation is a key pathological feature of numerous diseases. Pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents, with promising in vivo activity.
3-(Dodecenyl)pyrrolidine-2,5-dione has been evaluated in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
| Compound | Target | In Vivo Model | Key Efficacy Metric | Standard of Care Comparison |
| 3-(Dodecenyl)pyrrolidine-2,5-dione | Multi-target (e.g., COX-2, 5-LOX) | Carrageenan-Induced Paw Edema in Rats | Significant inhibition of paw edema. | Ibuprofen , a commonly used NSAID, is a standard comparator in this model. While direct comparative data for 3-(Dodecenyl)pyrrolidine-2,5-dione is limited, other studies have shown that novel compounds can achieve potent anti-inflammatory effects in this assay. For instance, some novel agents have demonstrated over 60% inhibition of edema, comparable to standard drugs like indomethacin.[7] |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
A thorough understanding of a compound's mechanism of action and a robust in vivo validation workflow are critical for its successful translation.
The CXCR4 Signaling Pathway in Cancer Metastasis
The CXCL12/CXCR4 axis activates several downstream signaling pathways that promote cell survival, proliferation, and migration. Novel pyrrolidine antagonists like Compound 46 act by blocking the initial ligand-receptor interaction.
Caption: CXCR4 signaling pathway and the inhibitory action of a pyrrolidine antagonist.
In Vivo Validation Workflow for Novel Therapeutic Agents
The in vivo validation of a novel pyrrolidine derivative follows a structured workflow, from initial efficacy and pharmacokinetic assessments to comprehensive toxicology studies.
Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.
Experimental Protocols: A Guide to In Vivo Validation
Reproducibility is paramount in preclinical research. The following are detailed, step-by-step methodologies for key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (e.g., 3-(Dodecenyl)pyrrolidine-2,5-dione)
-
Standard drug (e.g., Ibuprofen, Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into control, standard, and test groups (n=6 per group).
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic ischemic stroke and evaluate the neuroprotective potential of novel compounds.
Objective: To assess the neuroprotective effect of a test compound by measuring the reduction in infarct volume and neurological deficit following transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Test compound (e.g., Compound 5e)
-
Vehicle (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion Period: Maintain the occlusion for a specified period (e.g., 90 minutes).
-
Reperfusion: Withdraw the filament to allow reperfusion.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time point (e.g., before or after ischemia).
-
Neurological Assessment: Evaluate the neurological deficit at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
Sacrifice the animal at 24 or 48 hours post-MCAO.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the infarct volume and neurological scores between the treated and control groups.
Pharmacokinetics and Toxicology: A Preliminary Assessment
While comprehensive pharmacokinetic (PK) and toxicology data for these novel pyrrolidine derivatives are not yet publicly available, initial studies provide promising insights.
-
Compound 46 (CXCR4 Antagonist): This compound exhibits good physicochemical properties (MW 367, logD7.4 1.12) and has shown improved metabolic stability in human and rat liver microsomes.[4] It also displays an excellent in vitro safety profile, with minimal inhibition of CYP isozymes and a high IC50 value against the hERG channel (>30 μM).[4]
-
Compound 5e (Sodium Channel Blocker): This derivative was identified as a potent Na+ channel blocker with low inhibitory action against hERG channels, suggesting a favorable cardiac safety profile.[3]
-
General Toxicity of Sodium Channel Blockers: It is important to note that sodium channel blocker toxicity can lead to cardiovascular and central nervous system adverse effects.[8] Therefore, careful dose-escalation and safety monitoring are crucial in the development of this class of compounds.
Further in vivo studies are required to fully characterize the PK/PD relationship and establish a comprehensive safety profile for these promising pyrrolidine derivatives.
Conclusion and Future Directions
The novel pyrrolidine derivatives presented in this guide demonstrate significant therapeutic potential in preclinical models of cancer, ischemic stroke, and inflammation. Their targeted mechanisms of action and promising in vivo efficacy, in some cases suggesting superiority to existing treatments, underscore the value of the pyrrolidine scaffold in modern drug discovery.
The path forward requires a rigorous and systematic approach to preclinical development. Head-to-head in vivo comparative efficacy studies against standards of care are essential to definitively establish their therapeutic advantage. Comprehensive pharmacokinetic and toxicology studies will be critical for determining their safety and druggability. The detailed experimental protocols provided herein offer a validated framework for conducting these crucial next steps. As we continue to unravel the therapeutic potential of these versatile compounds, the pyrrolidine nucleus is poised to deliver the next generation of innovative medicines.
References
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- Al-Harbi, N. O., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6598. [Link]
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Head-to-head comparison of synthetic routes for N-substituted pyrrolidines
An In-Depth Guide to the Synthesis of N-Substituted Pyrrolidines: A Head-to-Head Comparison of Key Synthetic Routes
The N-substituted pyrrolidine motif is a cornerstone of modern medicinal chemistry and materials science.[1][2] Found in a multitude of natural products, pharmaceuticals, and chiral catalysts, its synthesis has been a subject of intense research.[1][3] This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing this privileged scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative performance of each route, empowering researchers to make informed decisions for their specific synthetic challenges.
The Classical Workhorse: Reductive Amination of 1,4-Dicarbonyls
One of the most established and direct methods for constructing the pyrrolidine ring is the cyclizing reductive amination of 1,4-dicarbonyl compounds with primary amines. This strategy is often mechanistically linked to the Paal-Knorr synthesis, where a pyrrole is first formed and subsequently reduced.[4][5] However, modern protocols often achieve the transformation in a single step via transfer hydrogenation, avoiding the isolation of the intermediate pyrrole.[6]
Mechanistic Rationale
The reaction typically proceeds through the formation of an imine or enamine at one carbonyl, followed by an intramolecular nucleophilic attack on the second carbonyl to form a cyclic hemiaminal intermediate. Subsequent dehydration yields a dihydropyrrole, which is then reduced in situ to the final pyrrolidine. The choice of reducing agent and catalyst is critical to favor the pyrrolidine product over the aromatic pyrrole, which can form under harsher, more oxidative conditions.[5][6]
Caption: Generalized mechanism for reductive amination of 1,4-dicarbonyls.
Experimental Protocol: Iridium-Catalyzed Reductive Amination[6]
This protocol details the synthesis of N-aryl-substituted pyrrolidines via a transfer hydrogenation process.
-
Reaction Setup: To a Schlenk tube, add the 1,4-diketone (0.5 mmol, 1.0 equiv.), the aniline (0.6 mmol, 1.2 equiv.), [Cp*IrCl2]2 (0.005 mmol, 1 mol%), and NaHCO3 (0.05 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add 2.0 mL of H2O and formic acid (2.5 mmol, 5.0 equiv.) to the tube.
-
Reaction Execution: Seal the tube and stir the mixture vigorously at 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.
Performance Comparison & Field Insights
This method's primary advantage is its use of readily available 1,4-dicarbonyl precursors.[5] The iridium-catalyzed transfer hydrogenation is particularly noteworthy for its operational simplicity and use of water as a solvent.[6] However, a significant challenge is the potential for the Paal-Knorr condensation to proceed fully, yielding the aromatic pyrrole as a major byproduct, especially with sterically hindered substrates or certain electronic factors on the aniline.[6]
| Entry | 1,4-Dicarbonyl | Amine | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | Hexane-2,5-dione | Aniline | [CpIrCl2]2 | 95 | >99:1 (cis) | [6] |
| 2 | 1-Phenylhexane-1,4-dione | 4-Methoxyaniline | [CpIrCl2]2 | 72 | >99:1 | [6] |
| 3 | Octane-3,6-dione | Aniline | [Cp*IrCl2]2 | 68 | 95:5 | [6] |
| 4 | Hexane-2,5-dione | Ammonia/NaBH3CN | None (Classical) | Variable | Mixture | [7] |
Direct Approach: Catalytic Hydrogenation of Pyrroles
For syntheses starting from pyrrole feedstocks, direct catalytic hydrogenation is a powerful and atom-economical strategy. This method reduces the aromatic pyrrole ring to the saturated pyrrolidine core. The primary challenge lies in overcoming the aromatic stabilization energy of the pyrrole ring, which often requires forcing conditions or highly active catalysts.[8][9]
Mechanistic Rationale
The hydrogenation typically proceeds in a stepwise fashion. The less hindered double bond is reduced first to give a dihydropyrrole intermediate, followed by the reduction of the remaining double bond.[10] The stereochemical outcome is often dictated by the catalyst surface, with hydrogen typically delivered from the less sterically hindered face of the molecule, leading to cis-substituted pyrrolidines from 2,5-disubstituted pyrroles.[8] Chiral catalysts can achieve high levels of enantioselectivity.[10]
Caption: Workflow for the catalytic hydrogenation of pyrroles.
Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Pyrrole[10]
-
Catalyst Preparation: In a glovebox, a mixture of Ru(η³-methallyl)₂(cod) (5.1 mg, 0.016 mmol) and (S,S)-(R,R)-PhTRAP (12.4 mg, 0.018 mmol) in toluene (2.5 mL) is stirred for 10 minutes. Triethylamine (0.007 mL, 0.05 mmol) is added, and the mixture is stirred for another 30 minutes.
-
Reaction Setup: The catalyst solution is added to a solution of the N-Boc-2,3,5-trisubstituted pyrrole (0.40 mmol) in methanol (1.5 mL) in a glass liner.
-
Hydrogenation: The glass liner is placed in a stainless-steel autoclave. The autoclave is charged with hydrogen gas to an initial pressure of 80 atm.
-
Reaction Execution: The reaction is stirred at 80 °C for 24 hours.
-
Work-up and Purification: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is purified by preparative TLC to afford the optically active pyrrolidine.
Performance Comparison & Field Insights
Heterogeneous catalysts like Rh/Al₂O₃ are effective for diastereoselective reductions and can operate at pressures as low as 1 atm.[8] For enantioselective transformations, chiral homogeneous catalysts, such as the Ru-PhTRAP system, are required, often demanding higher pressures and temperatures but delivering excellent enantiomeric excesses (ee).[10] A key consideration is catalyst poisoning by the nitrogen atom of the product, which can sometimes be mitigated by the choice of solvent or additives.[9]
| Entry | Substrate | Catalyst System | H₂ Pressure | Yield (%) | Selectivity (dr or ee%) | Ref |
| 1 | N-Boc-2,3,5-trimethylpyrrole | Ru-(S,S)-(R,R)-PhTRAP | 80 atm | 99 | 98% ee | [10] |
| 2 | 2-Ketoester substituted pyrrole | 5% Rh/Al₂O₃ | 1 atm | 95 | >99:1 dr | [8] |
| 3 | 1-Methylpyrrole | 5% Ru/C | 10 bar | Variable | N/A | [9] |
Convergent Powerhouse: [3+2] Cycloaddition Reactions
Perhaps the most versatile and powerful method for generating stereochemically complex pyrrolidines is the [3+2] cycloaddition of azomethine ylides with alkenes (dipolarophiles).[3][11] This approach constructs the five-membered ring in a single, often highly stereocontrolled, step.
Mechanistic Rationale
Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as α-amino esters. In the presence of a Lewis acid catalyst (often complexes of Cu(I) or Ag(I)) and a chiral ligand, the ylide coordinates to the metal center. This complex then reacts with an electron-deficient alkene. The stereochemistry of the final product is controlled by the facial selectivity of the ylide's approach to the alkene, which is dictated by the chiral environment provided by the ligand.[3][12]
Caption: Catalytic asymmetric [3+2] cycloaddition of an azomethine ylide.
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition[3]
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add AgOAc (0.025 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Fesulphos) (0.0275 mmol, 5.5 mol%).
-
Solvent and Reagent Addition: Add toluene (1.0 mL) and stir for 20 minutes. Add the dipolarophile (e.g., dimethyl fumarate) (0.5 mmol, 1.0 equiv.) and the iminoester precursor (e.g., alanine methyl ester derivative) (0.6 mmol, 1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time required as monitored by TLC (typically 12-24 hours).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the highly functionalized pyrrolidine.
Performance Comparison & Field Insights
The [3+2] cycloaddition is unparalleled in its ability to rapidly build molecular complexity and control multiple stereocenters simultaneously.[11][12] The choice of metal, ligand, and substrate is crucial for achieving high diastereo- and enantioselectivity. Copper and silver catalysts are frequently used, with chiral phosphine ligands like Fesulphos proving highly effective.[3] The main limitation can be the substrate scope, as the reaction works best with electron-deficient alkenes.
| Entry | Ylide Precursor | Dipolarophile | Catalyst System | Yield (%) | dr (endo:exo) | ee (%) | Ref |
| 1 | Glycine methyl ester deriv. | N-Methylmaleimide | Cu(I)/Fesulphos | 75 | >95:5 | 95 | [3] |
| 2 | Alanine methyl ester deriv. | Dimethyl fumarate | AgOAc/(R)-Fesulphos | 94 | 98:2 | 98 | [3] |
| 3 | Sarcosine | Alkenyl boronate | (Lewis Acid) | Good | Variable | N/A | [13] |
Ring-Closing Strategies: Intramolecular Cyclizations
Forming the pyrrolidine ring from a suitably functionalized acyclic precursor is another major synthetic paradigm. Key among these methods are the intramolecular aza-Michael addition and modern transition-metal-catalyzed C-H amination reactions.
Intramolecular Aza-Michael Addition
This strategy involves the intramolecular conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or related Michael acceptor.[14][15] The reaction is often promoted by a base and provides excellent control over the formation of the five-membered ring. The stereoselectivity can be controlled by pre-existing stereocenters in the acyclic chain.[14]
Intramolecular C-H Amination
A more recent and highly efficient strategy involves the direct conversion of a C(sp³)–H bond into a C–N bond.[3][16] Catalysts based on copper, rhodium, or palladium can generate a reactive nitrene or radical intermediate from a precursor like an azide or an N-fluoro amide. This intermediate then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by radical recombination or cyclization to forge the pyrrolidine ring.[3][17]
Caption: Workflow for copper-catalyzed intramolecular C-H amination.
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination[17]
-
Reaction Setup: In a glovebox, a vial is charged with the N-fluoro amide substrate (0.1 mmol, 1.0 equiv.), [Tp*Cu(NCMe)] catalyst (0.01 mmol, 10 mol%), and 1,2-dichloroethane (1 mL) as the solvent.
-
Reaction Execution: The vial is sealed and heated to 80 °C. The reaction is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated, and the residue is purified by chromatography to yield the pyrrolidine product.
Performance Comparison & Field Insights
Intramolecular cyclizations are powerful because the entropic barrier to ring formation is low, often leading to high yields and efficiencies. The main drawback is that the synthesis of the required acyclic precursor can be multi-stepped. C-H amination is particularly attractive due to its high atom economy and ability to functionalize otherwise inert C-H bonds.[16] The regioselectivity (i.e., forming a 5-membered pyrrolidine vs. a 6-membered piperidine) is strongly controlled by the stability of the 6-membered transition state for the 1,5-HAT process.[17]
| Method | Precursor | Catalyst/Conditions | Yield (%) | Key Feature | Ref |
| Aza-Michael | Aminofluorovinylsulfone | Base (DBU) | 80 | Diastereoselective cyclization | [14] |
| C-H Amination | N-Fluoro pentanamide | [Tp*Cu(NCMe)] | 99 | Direct functionalization of unactivated C-H | [17] |
| C-H Amination | Sulfamate ester | Rh₂(OAc)₄ | High | Access to diverse structures | [3] |
Summary and Strategic Selection
Choosing the optimal synthetic route to an N-substituted pyrrolidine depends entirely on the specific goals of the project, including the desired substitution pattern, stereochemical requirements, and available starting materials.
| Synthetic Route | Key Advantages | Key Disadvantages | Best For... |
| Reductive Amination | Uses simple, common starting materials; operationally simple. | Can have side products (pyrroles); classic conditions can be harsh. | Rapid access to simple, symmetrically substituted pyrrolidines. |
| Pyrrole Hydrogenation | Highly atom-economical; direct route from pyrrole feedstocks. | Can require high pressures/temperatures; potential catalyst poisoning. | Synthesizing cis-substituted pyrrolidines when the pyrrole is readily available. |
| [3+2] Cycloaddition | Excellent stereocontrol; rapid generation of complexity. | Requires specific precursors; substrate scope can be limited. | Asymmetric synthesis of highly functionalized, multi-substituted pyrrolidines. |
| Intramolecular Cyclization | High efficiency for ring closure; C-H amination is highly modern. | Requires synthesis of the acyclic precursor. | Building complex pyrrolidines where the acyclic backbone is easily assembled. |
Ultimately, the modern chemist has a powerful and diverse toolkit for the synthesis of N-substituted pyrrolidines. By understanding the fundamental principles and practical limitations of each major strategy, researchers can design and execute more efficient and effective synthetic campaigns.
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Navigating the Labyrinth of In Vitro Efficacy: A Guide to Reproducible Assays for Pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, from potent enzyme inhibitors to promising anticancer agents.[1][2][3] However, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with peril, and a significant contributor to attrition is the lack of reproducible in vitro data. This guide, grounded in extensive research and practical experience, provides an in-depth comparison of common in vitro assays for evaluating pyrrolidine-based compounds, with a core focus on ensuring the robustness and reproducibility of your findings.
The well-documented "reproducibility crisis" in biomedical research underscores the critical need for rigorous assay design and execution.[4][5] Factors ranging from subtle variations in cell culture conditions to the choice of assay endpoint can dramatically impact experimental outcomes, leading to wasted resources and misguided drug development efforts.[5][6] This guide will dissect these variables and offer a framework for building self-validating assay systems that generate trustworthy and reproducible data.
The Pyrrolidine Privilege: Unique Considerations in Assay Design
Pyrrolidine-containing molecules, while structurally diverse, share physicochemical properties that can influence their behavior in in vitro systems. Their often-basic nitrogen can impact solubility and cell permeability, while the three-dimensional nature of the saturated ring can lead to specific steric and conformational effects that influence target binding.[1][3][7] Therefore, a one-size-fits-all approach to assay selection is ill-advised.
A Comparative Analysis of Key In Vitro Assays
The selection of an appropriate in vitro assay is a critical decision that hinges on the biological question being addressed, the nature of the molecular target, and the stage of the drug discovery process. Here, we compare three commonly employed assay types for the characterization of pyrrolidine-based compounds: biochemical enzyme inhibition assays, cell-based viability/cytotoxicity assays, and target engagement assays.
Biochemical Enzyme Inhibition Assays: A Direct Measure of Potency
For pyrrolidine derivatives designed as enzyme inhibitors (e.g., kinase, cyclooxygenase, or acetylcholinesterase inhibitors), direct biochemical assays are indispensable for determining potency and mechanism of action.[8][9]
Common Formats:
-
Radiometric Assays: Considered the gold standard for many kinase assays, they directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[10][11] This method is highly sensitive and less prone to interference from colored or fluorescent compounds.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure a product of the enzymatic reaction (e.g., ADP) via a coupled enzymatic reaction that produces light.[12] They offer high throughput and sensitivity.
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are widely used.[13] However, they can be susceptible to interference from compounds that absorb or emit light at similar wavelengths.
Causality in Experimental Choices: The choice of substrate (peptide vs. full-length protein) and ATP concentration (fixed vs. Km) can significantly impact the determined IC50 value.[10] For ATP-competitive inhibitors, performing assays at the Km of ATP for the specific enzyme provides a more physiologically relevant measure of potency.
Data Summary: Comparison of Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric | Measures incorporation of 32P or 33P | Gold standard, high sensitivity, low interference[10][11] | Requires handling of radioactive materials, lower throughput | Accurate determination of IC50 for kinase inhibitors |
| Luminescence | Measures light output from a coupled reaction | High throughput, high sensitivity, non-radioactive[12] | Potential for enzyme inhibition in the coupled reaction | High-throughput screening (HTS) and dose-response studies |
| Fluorescence | Measures changes in fluorescence properties | Homogeneous format, high throughput | Susceptible to compound interference (color, fluorescence)[14] | HTS, binding kinetics (FP) |
Cell-Based Viability and Cytotoxicity Assays: Assessing Cellular Consequences
For compounds intended to have cytotoxic or cytostatic effects (e.g., anticancer agents), cell-based assays are crucial for evaluating their impact in a more biologically relevant context.
Common Formats:
-
Metabolic Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays measure metabolic activity as a surrogate for cell viability.[15] For example, the MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[15]
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays quantify cell death by measuring the release of intracellular components or the uptake of dyes by non-viable cells.
-
Direct Cell Counting: Automated microscopy or flow cytometry provides a direct measure of cell number and can distinguish between live and dead cells.[6][16]
Causality in Experimental Choices: The choice between a metabolic assay and a direct cell count is critical. A compound might inhibit mitochondrial function without immediately causing cell death, leading to a misleadingly potent IC50 in an MTT assay.[5][6] A multi-center study highlighted that the interchangeability of surrogate assays like CellTiter-Glo® with direct cell counting is highly compound-dependent.[6][17]
Data Summary: Comparison of Cell-Based Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Best Suited For |
| Metabolic (MTT/MTS) | Measures mitochondrial reductase activity | Inexpensive, high throughput | Indirect measure of viability, prone to artifacts[5] | Initial screening for cytotoxic effects |
| Metabolic (ATP-based) | Measures intracellular ATP levels | High sensitivity, reflects energetic state | Can be affected by compounds targeting ATP metabolism[5] | Assessing overall cell health and proliferation |
| Membrane Integrity | Measures leakage of intracellular components | Direct measure of cytotoxicity | Less sensitive to cytostatic effects | Quantifying acute cell death |
| Direct Cell Counting | Automated imaging or flow cytometry | Gold standard for cell number, provides morphological data | Lower throughput, more expensive instrumentation | Validating hits from surrogate assays, detailed cell cycle analysis |
Target Engagement Assays: Confirming On-Target Activity in Cells
A critical step in validating a compound's mechanism of action is to demonstrate that it binds to its intended target within a cellular context.
Common Formats:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.
-
NanoBRET™/HiBiT: These bioluminescence-based assays measure protein-protein interactions or protein abundance in live cells, which can be modulated by compound binding.[11][18]
Causality in Experimental Choices: Target engagement assays provide a crucial link between biochemical potency and cellular effects. A compound may be potent in a biochemical assay but fail to engage its target in cells due to poor permeability or rapid efflux.
Building a Self-Validating System: A Step-by-Step Protocol for a Reproducible Kinase Inhibition Assay
To illustrate the principles of robust assay design, here is a detailed protocol for a radiometric kinase assay, a gold-standard method for many pyrrolidine-based kinase inhibitors.[10][11]
Objective: To determine the IC50 of a pyrrolidine-based compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compound (pyrrolidine derivative) and positive control inhibitor
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Protocol:
-
Compound Preparation (The 'Why'): Serially dilute the pyrrolidine-based compound in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%) across all wells to avoid solvent-induced artifacts.[14]
-
Kinase Reaction Setup (The 'Why'):
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a "no inhibitor" control and a positive control inhibitor.
-
Add the substrate and the kinase enzyme. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase. This pre-incubation step is crucial for time-dependent inhibitors.
-
-
Initiation of Reaction (The 'Why'): Start the reaction by adding a mixture of cold ATP and [γ-33P]ATP. The final ATP concentration should ideally be at the Km for the specific kinase to ensure physiological relevance.[10]
-
Reaction Incubation (The 'Why'): Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. This time should be within the linear range of the enzymatic reaction, which must be determined empirically in separate experiments.
-
Reaction Termination and Substrate Capture (The 'Why'): Stop the reaction by adding a strong acid (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that binds the substrate. Wash the plate multiple times to remove unincorporated [γ-33P]ATP. This washing step is critical for reducing background signal.
-
Detection (The 'Why'): Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter. The amount of incorporated radioactivity is directly proportional to the kinase activity.
-
Data Analysis (The 'Why'):
-
Subtract the background counts (no enzyme control) from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity) and the positive control (0% activity).
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Ensuring Trustworthiness: This protocol is a self-validating system because it includes appropriate controls (no enzyme, no inhibitor, positive control), uses a direct and sensitive detection method, and specifies critical parameters that need to be optimized and kept consistent (DMSO concentration, ATP concentration, incubation time).
Visualizing the Path to Reproducibility
A systematic approach is essential for developing robust and reproducible in vitro assays. The following workflow outlines the key stages and decision points.
Caption: A generalized workflow for robust in vitro assay development.
The following diagram illustrates the key factors that can influence the reproducibility of cell-based assays.
Caption: Factors influencing cell-based assay reproducibility.
Conclusion
The path to developing novel therapeutics based on the versatile pyrrolidine scaffold is paved with rigorous and reproducible in vitro data. By understanding the nuances of different assay formats, meticulously optimizing experimental parameters, and implementing robust quality control measures, researchers can navigate the complexities of in vitro testing with confidence. This guide provides a framework for making informed decisions and building self-validating systems that generate high-quality, reliable data, ultimately accelerating the translation of promising compounds from the bench to the clinic.
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Comparative Analysis of the ADME Properties of Cyclohexyl-Pyrrolidine Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Cyclohexyl-Pyrrolidine Scaffold and the ADME Imperative
The cyclohexyl-pyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its prevalence is a testament to its synthetic tractability and its ability to present functional groups in a well-defined three-dimensional space, which is crucial for potent and selective target engagement.[3][4] Notable examples range from anticholinergic drugs like Procyclidine, used in managing Parkinson's disease, to dipeptidyl peptidase-4 (DPP-4) inhibitors developed for type 2 diabetes.[5][6]
However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[7] For researchers working with cyclohexyl-pyrrolidine analogs, a deep and early understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just beneficial—it is critical for success.[8] This guide provides a comparative framework and detailed experimental protocols for assessing the key ADME properties of this chemical class, enabling researchers to build robust structure-property relationships (SPRs) and rationally design molecules with a higher probability of clinical success.
Strategic ADME Assessment: A Phased Approach
A tiered or phased approach to ADME screening is essential for efficient drug discovery, reserving resource-intensive assays for the most promising compounds.[9] The experimental workflows described herein follow this logic, beginning with high-throughput screens to identify major liabilities and progressing to more detailed mechanistic studies.
Caption: Tiered workflow for ADME profiling of drug candidates.
Comparative Analysis of Cyclohexyl-Pyrrolidine Analogs
To illustrate the importance of comparative analysis, consider the following hypothetical dataset for three analogs based on a common cyclohexyl-pyrrolidine core. These analogs differ only by the substitution on the cyclohexyl ring, a common strategy for exploring structure-activity relationships (SAR).[10][11][12]
Table 1: Hypothetical Comparative ADME Data for Cyclohexyl-Pyrrolidine Analogs
| Parameter | Analog 1 (-H) | Analog 2 (-CF3) | Analog 3 (-OH) | Desired Profile | Rationale & Interpretation |
| Absorption | |||||
| Aqueous Solubility (µM) | 15 | 5 | 85 | > 50 | The unsubstituted analog has low solubility. The lipophilic -CF3 group worsens it, while the polar -OH group provides a significant improvement. |
| Caco-2 Papp (A→B) (10-6 cm/s) | 12 | 15 | 3 | > 10 | Analogs 1 and 2 show high permeability, suggesting good potential for passive transcellular absorption. Analog 3's low permeability is a liability.[13] |
| Efflux Ratio (Papp B→A / A→B) | 1.1 | 4.5 | 1.3 | < 2 | Analog 2 exhibits a high efflux ratio, indicating it is likely a substrate of an efflux transporter like P-glycoprotein (P-gp), which can limit oral bioavailability.[14] |
| Distribution | |||||
| Plasma Protein Binding (%) | 92% | 99.5% | 75% | < 99% | High PPB, as seen with the highly lipophilic Analog 2, means less free drug is available to exert a therapeutic effect.[15] Analog 3 has the most favorable profile. |
| Blood-to-Plasma Ratio | 1.2 | 0.6 | 1.1 | ~1 | Analog 2 shows preferential partitioning into plasma, possibly due to high plasma protein binding, while others distribute more evenly. |
| Metabolism | |||||
| Microsomal Stability (t1/2, min) | 8 | 45 | 15 | > 30 | Analog 1 is rapidly metabolized, suggesting a major liability. The electron-withdrawing -CF3 group in Analog 2 blocks a likely site of metabolism, improving stability.[16] |
| CYP3A4 Inhibition (IC50, µM) | 25 | > 50 | 18 | > 10 | All analogs show low potential for inhibiting the major drug-metabolizing enzyme CYP3A4, which is a favorable property for avoiding drug-drug interactions.[17] |
| Excretion | |||||
| Predicted In Vivo Clearance | High | Low-Moderate | Moderate | Low | Based on in vitro data, Analog 1 would likely have high clearance (poor stability), Analog 2 low clearance (good stability, but potential efflux issues), and Analog 3 moderate clearance. |
Analysis Summary:
-
Analog 1 (Core Scaffold): High permeability is offset by very poor metabolic stability and low solubility, making it a poor candidate.
-
Analog 2 (-CF3): Excellent metabolic stability and permeability. However, its very high plasma protein binding, poor solubility, and significant P-gp efflux are major red flags that could severely limit its free drug exposure and bioavailability.
-
Analog 3 (-OH): Outstanding solubility and favorable protein binding. The primary challenge is its low permeability. If this can be addressed through formulation or further chemical modification without compromising its other positive attributes, it represents the most promising starting point.
Detailed Experimental Protocols
The following sections provide self-validating, step-by-step protocols for the key in vitro assays used to generate the data in the comparative table.
Permeability and Efflux: The Caco-2 Bidirectional Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that is the gold standard for predicting in vivo intestinal absorption.[18] It expresses key uptake and efflux transporters, such as P-gp, allowing for the simultaneous assessment of passive permeability and active transport.[14] A bidirectional assay is crucial; comparing transport from the apical (A) to basolateral (B) side with B-to-A transport allows for the calculation of an efflux ratio, which unmasks compounds subject to active efflux.[13]
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of NADPH cofactor in buffer.
-
Incubation Plate Setup: In a 96-well plate, add buffer and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Add the microsomal suspension (final protein concentration typically 0.5 mg/mL) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. [16]4. Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to all wells.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the reaction and add it to a separate 96-well plate containing a cold quenching solution (e.g., acetonitrile) with an analytical internal standard. [16]6. Protein Precipitation: Once all time points are collected, centrifuge the quench plate at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently derived. [19]
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
Causality: Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its therapeutic target. [15]Highly bound drugs can have altered pharmacokinetic profiles and require higher doses. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard that uses a semipermeable membrane to separate the free drug from the protein-bound drug, minimizing non-specific binding issues seen with other methods like ultrafiltration. [20][21]
Caption: Workflow for the Plasma Protein Binding (PPB) assay using a RED device.
Step-by-Step Protocol:
-
Compound Spiking: Spike the test compound into plasma from the desired species (e.g., human, rat) at a defined concentration.
-
Loading the RED Device: The RED device consists of inserts with two chambers separated by a semipermeable membrane (typically 8 kDa molecular weight cutoff).
-
Add the spiked plasma to the donor chamber.
-
Add phosphate-buffered saline (PBS) to the receiver chamber.
-
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for approximately 4-6 hours to allow the free drug to reach equilibrium across the membrane. [15][21]4. Sampling: After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.
-
Sample Preparation: Perform a matrix match by adding an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample. This ensures comparable analytical performance during LC-MS/MS analysis.
-
Analysis: Precipitate proteins from both samples using cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatants by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percentage Bound = (1 - fu) * 100
-
Drug-Drug Interaction Potential: CYP450 Inhibition Assay
Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs). [22]If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to potentially toxic plasma levels. [23]This assay determines the concentration of a test compound required to inhibit 50% of a specific CYP isoform's activity (the IC50 value), which is a key parameter for predicting DDI risk. [17]
Caption: Workflow for determining CYP450 inhibition IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation: For each CYP isoform to be tested (e.g., 3A4, 2D6, 2C9), prepare a reaction mixture containing human liver microsomes, buffer, and a probe substrate specific for that isoform.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in a 96-well plate. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Incubation: Add the reaction mixture to the wells containing the test compound dilutions. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Reaction Termination: After a short incubation period (within the linear range of metabolite formation, e.g., 5-15 minutes), stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the specific metabolite formed.
-
Calculation: Calculate the percentage of inhibition at each test compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [23]
Conclusion and Future Directions
The systematic and comparative evaluation of ADME properties is indispensable in the development of cyclohexyl-pyrrolidine analogs. By employing the protocols and interpretive frameworks outlined in this guide, drug discovery teams can identify liabilities early, build robust structure-property relationships, and prioritize compounds with the highest likelihood of success. The interplay between permeability, metabolic stability, and protein binding is complex; a compound optimized for one parameter may become deficient in another. Therefore, a multiparametric optimization approach, guided by the type of empirical data generated from these assays, is the most effective strategy for advancing this valuable chemical scaffold from the laboratory to the clinic.
References
- Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website.
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- 12. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Benchmarking New Compound Potency Against Standard-of-Care Drugs
In the rigorous landscape of drug discovery, the journey from a promising new chemical entity (NCE) to a clinically viable therapeutic is benchmarked by a series of critical evaluations. None is more crucial than directly comparing the potency of an NCE against the established standard-of-care (SoC) drug. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute these pivotal studies with scientific integrity and strategic insight.
Introduction: The "Why" Behind Benchmarking
Benchmarking is more than a procedural step; it is the primary method to determine if an NCE offers a tangible advantage over existing treatments. A standard of care is the treatment regimen considered by the consensus of medical experts to be the most effective and widely used for a specific disease or condition.[1] To displace or supplement an SoC, a new compound must demonstrate superior efficacy, an improved safety profile, or a novel mechanism of action that addresses unmet needs, such as overcoming drug resistance.[2][3][4] This comparative analysis is fundamental for making informed go/no-go decisions, attracting investment, and navigating the regulatory pathway.[5][6]
Part 1: Foundational Concepts for Robust Comparison
Before embarking on experimental work, a clear understanding of the foundational principles is essential to ensure the data generated is both accurate and meaningful.
Defining the Comparator: Identifying the Correct Standard-of-Care
The choice of the SoC drug is context-dependent and critical for the relevance of the study. It is typically the first-line therapy recommended in clinical guidelines for a specific indication.[1] For instance, in oncology, a study from 2016-2021 found that only 14% of newly approved cancer drugs displaced the existing first-line SoC, highlighting the high bar for new entrants.[2][3]
Scientist's Note: It is crucial to consider the line of therapy. If your NCE is intended for a second-line setting (for patients who have failed first-line treatment), the appropriate comparator would be the established second-line SoC, not the first-line drug.[1]
Key Potency Metrics: Speaking the Language of Pharmacology
Potency is a measure of the drug concentration required to produce a specific effect.[7] Understanding the key metrics is non-negotiable for dose-response analysis.[8][9]
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity, cell proliferation) by 50%.[8][10] This is the go-to metric for antagonists or cytotoxic compounds.[8]
-
EC50 (Half Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect.[10] This is used for agonists or compounds that stimulate a response.[8]
These values are derived from dose-response curves, which are graphical representations of the relationship between drug concentration and its effect.[7][9][11] The analysis of these curves provides critical insights into a compound's potency and efficacy.[12][13]
Part 2: In Vitro Benchmarking: The First Head-to-Head Comparison
In vitro assays provide the initial, controlled environment to directly compare the potency of an NCE and an SoC against a specific biological target or cellular process.[14][15]
General Workflow for In Vitro Potency Benchmarking
A robust in vitro study follows a systematic workflow to ensure reproducibility and reliability. The process involves careful planning, execution, and data analysis, with built-in controls to validate the results.
Caption: Workflow for a typical in vitro potency benchmarking assay.
Detailed Protocol: Cell-Based Antiproliferative Assay (e.g., IC50 Determination)
This protocol outlines a common method for comparing the ability of an NCE and an SoC to inhibit the growth of cancer cells.
Objective: To determine and compare the IC50 values of a New Chemical Entity (NCE) and a Standard-of-Care (SoC) drug in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., A549 for lung cancer)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
NCE and SoC drug, dissolved in DMSO to create high-concentration stocks
-
Vehicle control (DMSO)
-
Positive control (e.g., a known potent cytotoxic agent like Staurosporine)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette, plate reader (luminometer)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the optimized seeding density (e.g., 5,000 cells/100 µL) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: An optimized cell density is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and non-logarithmic proliferation, skewing IC50 results.[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series for both the NCE and the SoC drug in culture medium. A typical approach is a 10-point, 3-fold dilution series starting from a top concentration of 10 µM.
-
Also prepare dilutions for the vehicle (DMSO) and positive controls.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Rationale: Using a logarithmic dilution series is essential for accurately defining the sigmoidal shape of the dose-response curve, which is necessary for robust IC50 calculation.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Rationale: The exposure time must be sufficient for the compound to exert its antiproliferative effect. This duration is often standardized based on cell doubling time and known drug mechanisms.[8]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data:
-
Set the average signal from the vehicle (DMSO) control wells as 100% viability.
-
Set the average signal from a "max-kill" control (e.g., a high concentration of a potent toxin or no cells) as 0% viability.
-
-
Plot percent viability versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[16][17]
-
The Imperative of Controls: A Self-Validating System
Every assay must be a self-validating system. Controls are not optional; they are essential for interpreting your results correctly.[18][19]
-
Negative/Vehicle Control (e.g., DMSO): Establishes the baseline for 100% cell viability or activity. It ensures that the solvent used to dissolve the compounds has no effect on its own.[20][21]
-
Positive Control (e.g., SoC or known active compound): Confirms that the assay system is working correctly. If the positive control fails to produce the expected inhibitory effect, the results of the entire experiment are invalid.[18][20]
Part 3: In Vivo Efficacy Benchmarking
While in vitro data is vital for assessing potency at a cellular level, in vivo studies are necessary to evaluate efficacy within the complex biological system of a living organism.[22][23]
General Workflow for In Vivo Efficacy Studies
Animal models, particularly xenograft models in oncology, are the gold standard for preclinical efficacy testing.[22][24] In these models, human cancer cells are implanted into immunocompromised mice.[25]
Caption: Workflow for a typical in vivo xenograft efficacy study.
Key Considerations for In Vivo Studies
-
Model Selection: The choice of the cell line and the implantation site (subcutaneous vs. orthotopic) is critical. Orthotopic models, where cells are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad), provide a more relevant tumor microenvironment but can be more challenging to monitor.[22]
-
Dosing and Scheduling: The dose, route of administration (e.g., oral, intravenous), and schedule for the NCE should be informed by prior pharmacokinetic (PK) and toxicology studies.[26][27][28] The SoC should be administered at a clinically relevant dose and schedule.
-
Endpoints: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). Tolerability is assessed by monitoring body weight changes and clinical signs of distress.
Part 4: Data Presentation and Interpretation
Clear and objective presentation of data is paramount for decision-making. Summarizing results in tables allows for easy, at-a-glance comparison.
In Vitro Data Summary
| Compound | Target Cell Line | IC50 (nM) ± SEM | n (replicates) | Fold Difference vs. SoC |
| New Compound (NCE) | A549 (Lung Cancer) | 25.5 ± 3.1 | 3 | 3.9x more potent |
| Standard-of-Care | A549 (Lung Cancer) | 100.2 ± 9.8 | 3 | - |
Interpretation: In this example, the NCE demonstrates nearly 4-fold greater potency than the SoC in inhibiting A549 cell growth in vitro. This provides a strong rationale for advancing to in vivo testing.
In Vivo Data Summary
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5% |
| Standard-of-Care | 10 mg/kg, daily | 750 ± 95 | 50% | -4.0% |
| New Compound (NCE) | 10 mg/kg, daily | 450 ± 60 | 70% | -1.5% |
Interpretation: The NCE achieved a significantly higher Tumor Growth Inhibition (70%) compared to the SoC (50%) at the same dose. Importantly, the NCE was better tolerated, as indicated by a smaller decrease in mean body weight. This combination of superior efficacy and improved tolerability presents a compelling case for further development.[26]
Conclusion
References
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Unpublished. (2025). Positive and negative control: Significance and symbolism. Microbe Notes. [Link]
- Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. CDD Vault. [Link]
- ResearchHub. (2024). Let's Talk about Experimental Controls. ResearchHub. [Link]
- BosterBio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Biological Technology. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
- Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. Pharmaguideline. [Link]
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- BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
- ZS. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How.
- Pacific BioLabs. (n.d.). In Vitro Potency Assays. Pacific BioLabs. [Link]
- Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
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- Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms.
- Cherry Bekaert. (2025). Preclinical Stage of Drug Development: A Startup's Guide. Cherry Bekaert. [Link]
- ResearchGate. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms.
- Aptitude Health. (2022). Most New Cancer Drug Approvals Have Not Displaced Standards of Care. Aptitude Health. [Link]
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
- Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms.
- Study.com. (n.d.).
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. JAX. [Link]
- Benjamin, D. J., et al. (2022). Cancer Drug Approvals That Displaced Existing Standard-of-Care Therapies, 2016-2021. JAMA Network Open. [Link]
- Drug Discovery News. (n.d.).
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- MDEdge. (2022). Few new cancer drugs replace current standards of care. MDEdge. [Link]
- ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
- Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]
- CASSS. (n.d.).
- JoVE. (2022). Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. Journal of Visualized Experiments. [Link]
- OBR. (2022). Could New Oncology Agents Change Standards of Care?. Oncology Business Review. [Link]
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Independent validation of the biological activity of CAS 672310-00-8
An independent review of the biological activity of a specific chemical compound requires precise identification of that compound. Our initial investigation into the provided CAS number, 672310-00-8, has revealed an ambiguity in its association with a single, well-defined molecular entity in publicly available scientific databases.
The search has yielded multiple quinazoline derivatives with structural similarities but distinct chemical formulas. For instance, compounds such as "6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinamine" and "6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine" have appeared in the search results, indicating that the provided CAS number may be inaccurate or not uniquely assigned.
To ensure the scientific integrity and accuracy of the comparison guide you requested, it is imperative that we begin with the correct molecule. The validation of biological activity, comparison with alternatives, and the detailing of experimental protocols are all contingent on this foundational piece of information.
Therefore, we kindly request that you provide the specific chemical name or structure of the compound you wish for us to investigate. Once we have this clarification, we will be able to proceed with generating the in-depth technical guide as per your original request. We look forward to your response to move forward with this important validation work.
Comparative Docking Analysis of Pyrrolidine Derivatives Against Dipeptidyl Peptidase-4 (DPP-4): A Methodological Guide
Introduction: The Significance of Pyrrolidine Scaffolds and DPP-4 Inhibition
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal starting point for the design of potent and selective enzyme inhibitors. One such enzyme of significant therapeutic interest is Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 is a serine protease that plays a crucial role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control. This mechanism forms the basis for the action of several approved anti-diabetic drugs, known as "gliptins". Many of these inhibitors feature a pyrrolidine core that mimics the proline residue of natural DPP-4 substrates.
This guide will walk through a comparative docking study of a series of pyrrolidine derivatives against DPP-4 to elucidate the structural features that govern their binding affinity and selectivity. We will utilize AutoDock Vina, a widely used and validated open-source software for molecular docking, to perform our in-silico experiments.
Experimental Design: A Self-Validating Workflow
The credibility of any computational study hinges on a robust and well-validated methodology. Our experimental workflow is designed to be self-validating by incorporating steps for protein and ligand preparation, active site identification, and re-docking of a known inhibitor to validate the docking protocol.
Figure 1: A schematic representation of the computational workflow for the comparative docking study.
Materials and Methods
Software and Resources
-
Protein Data Bank (PDB): For retrieval of the DPP-4 crystal structure.
-
PyMOL or UCSF Chimera: For visualization and protein preparation.
-
AutoDock Tools (ADT): For preparing protein and ligand files for docking.
-
AutoDock Vina: For performing the molecular docking simulations.
-
Discovery Studio Visualizer or LigPlot+: For analyzing and visualizing protein-ligand interactions.
Target Protein Selection and Preparation
For this study, we will use the crystal structure of human DPP-4 in complex with the inhibitor sitagliptin (PDB ID: 2OLE), obtained from the Protein Data Bank. This structure provides a well-defined active site and a co-crystallized ligand that can be used for validating our docking protocol.
Protocol for Protein Preparation:
-
Download the PDB file: Obtain the structure file 2OLE.pdb from the PDB website.
-
Clean the structure: Open the PDB file in PyMOL or Chimera and remove all water molecules and any non-essential heteroatoms.
-
Separate the ligand: Isolate the co-crystallized ligand (sitagliptin) and save it as a separate PDB file. This will be used for protocol validation.
-
Prepare the protein for docking: Using AutoDock Tools, add polar hydrogens to the protein, compute Gasteiger charges, and save the prepared protein in the PDBQT format required by AutoDock Vina.
Ligand Selection and Preparation
For our comparative study, we will select a series of pyrrolidine derivatives with varying substitutions. This will allow us to understand how different functional groups impact the binding affinity. The selected ligands are:
-
Ligand A: (2S)-1-{2-[(5-amino-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}pyrrolidine-2-carbonitrile
-
Ligand B: (2S)-1-{(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl}pyrrolidine-2-carbonitrile (a sitagliptin analog)
-
Ligand C: (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile
Protocol for Ligand Preparation:
-
Obtain 3D structures: The 3D structures of the ligands can be obtained from chemical databases like PubChem or sketched using software like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).
-
Energy minimization: Perform energy minimization of the ligands using a force field like MMFF94 to obtain a low-energy conformation.
-
Prepare ligands for docking: Using AutoDock Tools, define the rotatable bonds, assign Gasteiger charges, and save the ligands in the PDBQT format.
Docking Protocol
1. Grid Box Generation:
The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligands. For DPP-4, the active site is typically defined by key residues such as Tyr662, Tyr666, Glu205, and Glu206. The grid box parameters can be determined based on the position of the co-crystallized ligand.
2. Protocol Validation (Re-docking):
Before docking our series of pyrrolidine derivatives, it is crucial to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand (sitagliptin) into the active site of DPP-4. A successful validation is indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2 Å) between the docked pose and the crystallographic pose of the ligand. This ensures that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
3. Docking Simulation:
Once the protocol is validated, proceed with docking the selected pyrrolidine derivatives. AutoDock Vina will perform a series of conformational searches for each ligand within the defined grid box and generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
Results and Discussion
The docking results are summarized in the table below. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.
| Ligand | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Sitagliptin (Reference) | (Structure of Sitagliptin) | -8.5 | Glu205, Glu206, Tyr662, Tyr666 |
| Ligand A | (Structure of Ligand A) | -7.9 | Glu205, Tyr662, Arg125 |
| Ligand B | (Structure of Ligand B) | -8.2 | Glu205, Glu206, Tyr662, Tyr666 |
| Ligand C | (Structure of Ligand C) | -6.5 | Glu205, Arg358 |
Comparative Analysis of Binding Modes
The docking results reveal significant differences in the binding affinities and interaction patterns of the pyrrolidine derivatives.
-
Ligand B , the sitagliptin analog, exhibits the highest binding affinity among the test compounds, closely approaching that of the reference inhibitor. Its binding mode is predicted to be very similar to sitagliptin, with the trifluorophenyl group occupying a hydrophobic pocket and the amino group forming salt bridges with the key acidic residues Glu205 and Glu206.
-
Ligand A also shows a strong binding affinity. The triazolopyrimidine moiety is predicted to form hydrogen bonds with residues at the entrance of the active site, while the pyrrolidine core interacts with the catalytic triad.
-
Ligand C , the simplest of the derivatives, displays the weakest binding affinity. This is likely due to the absence of a bulky hydrophobic group that can effectively occupy the S1 pocket of the DPP-4 active site.
Figure 2: A conceptual diagram illustrating the relative binding affinities of the pyrrolidine derivatives to the DPP-4 active site.
Conclusion
This comparative docking study successfully elucidated the key structural features of pyrrolidine derivatives that determine their binding affinity for DPP-4. The presence of a hydrophobic group capable of occupying the S1 pocket and a basic amino group for interaction with the catalytic acidic residues are crucial for high-potency inhibition. The workflow presented here provides a robust and reliable framework for the in-silico screening and optimization of novel DPP-4 inhibitors based on the pyrrolidine scaffold. These computational insights can guide the synthesis and experimental testing of new compounds, ultimately accelerating the drug discovery process.
References
- Pyrrolidine, a privileged scaffold in medicinal chemistry. (2022).
- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2022).
- Recent Developments of Pyrrolidine-Based Scaffolds in Medicinal Chemistry. (2022).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Core Directive: Always treat substances of unknown toxicity as hazardous. The primary directive is to avoid all direct contact, inhalation, and environmental release. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before handling or disposing of this compound.
Pre-Disposal Hazard Assessment
The chemical structure of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine suggests several potential hazards that must be managed.
-
Amine and Pyrrolidine Moieties: Amine compounds can be corrosive, toxic, and irritants to the skin, eyes, and respiratory system.[1][2][3] Pyrrolidine itself is a flammable and corrosive liquid.[4][5][6] The combination of these functional groups in a novel structure necessitates handling it as a potentially bioactive and hazardous substance.
-
Regulatory Classification: In the absence of specific data, this compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA).[7] Improper disposal, such as pouring it down the drain or placing it in regular trash, is illegal and poses a significant threat to the environment and human health.[2][8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[10][11] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk.[12] | Protects against splashes and potential vapors, safeguarding against the corrosive and irritant nature of amine compounds.[13][14] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for enhanced protection.[10][11] | Prevents skin contact. Check the glove manufacturer's compatibility chart if available; otherwise, use gloves suitable for a broad range of organic chemicals.[11] |
| Body Protection | A flame-resistant or 100% cotton lab coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.[12] | Protects the body and personal clothing from contamination. |
| Respiratory Protection | All handling and disposal operations must be conducted within a certified chemical fume hood. | Prevents inhalation of any potential aerosols or vapors.[12][15] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's official hazardous waste program.[16][17][18]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: This compound should be collected as a non-halogenated organic waste.
-
Prevent Commingling: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent hazardous chemical reactions.[8][19][20]
-
Collect Waste:
-
Solid Waste: Place any solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, absorbent pads) into a designated, chemically resistant container with a secure lid.[21]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof hazardous waste container.[21]
-
Step 2: Container Selection and Labeling
-
Container Integrity: Use a container that is in good condition, compatible with the chemical waste, and has a secure, screw-on cap.[9][18] If possible, use the original shipping container for surplus material.[9]
-
Immediate Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[9][22] An unlabeled container is a serious safety violation.
-
Complete the Label: The label must be filled out completely and legibly.[23][24] Per EPA and DOT regulations, the following information is required:[22][25][26]
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9][17]
-
Secondary Containment: The container must be kept in a secondary containment tray or bin to contain any potential leaks.[8][19]
-
Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[8]
Step 4: Arranging Final Disposal
-
Contact EHS: Once the waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[8][18][27]
-
Professional Disposal: Only licensed hazardous waste vendors are permitted to transport and dispose of chemical waste.[9] Never attempt to dispose of the chemical through conventional means.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for research chemicals of unknown toxicity.
Emergency Procedures: Small Spill Management
Even with careful handling, spills can occur. Laboratory personnel must be prepared to respond safely and effectively.[28]
-
Alert Personnel: Immediately notify everyone in the laboratory.[29]
-
Assess the Spill: If the spill is large, involves highly volatile materials, or you feel unsafe for any reason, evacuate the area and contact your EHS emergency line immediately.[30]
-
Don PPE: Before cleanup, don the appropriate PPE as listed in the table above.[31]
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pillow, starting from the outside and working inward to prevent it from spreading.[31][32]
-
Collect the Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a dedicated container for solid hazardous waste.[28][32]
-
Label and Dispose: Seal the bag/container, label it as "Hazardous Waste" with a description of the contents, and manage it through the EHS waste stream.[31][32]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[28]
-
Restock: Replace the used items in your laboratory's spill kit.[32]
By adhering to these rigorous procedures, researchers can ensure that novel compounds like this compound are managed safely from initial use through final disposal, protecting themselves, their colleagues, and the environment.
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- The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
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- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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- Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
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- University of Pittsburgh Environmental Health and Safety. (2023, September 21). Guidelines for the Safe Handling of Unknown Chemicals.
- University of Miami Environmental Health and Safety. (n.d.). Hazardous Materials.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
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Comprehensive Safety and Handling Guide for (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety principles for handling analogous chemical structures.
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Corrosive Effects: Amines are known to be corrosive, potentially causing severe burns to the skin and eyes upon contact.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Flammability: Similar amine compounds are flammable liquids and vapors.[1][4]
-
Toxicity: May be harmful if swallowed or in contact with skin.[2]
A risk assessment should be conducted to identify potential exposure scenarios in the laboratory, including weighing, dissolution, reaction setup, and purification.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide a robust barrier against exposure.[6] The selection of appropriate PPE should be based on the potential for splashing, aerosol generation, and direct contact.
Summary of Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a primary barrier against skin contact. Double gloving is recommended as it is well-documented that gloves can become contaminated when compounding hazardous drugs.[7][8] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Goggles protect the eyes from splashes, while a face shield offers a full range of protection for the entire face.[8] |
| Body Protection | Disposable, polyethylene-coated polypropylene gown. | A disposable gown made of a resistant material prevents contamination of personal clothing and skin.[5] Cloth lab coats are not appropriate as they can absorb the chemical.[5] |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood provides the primary engineering control to minimize inhalation of vapors.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[4]
-
Pre-use Inspection: Before use, inspect all PPE for any signs of damage.[3]
-
Weighing: If weighing the solid, perform this task within the fume hood on a disposable weigh boat. Use spark-proof tools if the compound is determined to be flammable.[4]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
Reaction Setup and Monitoring
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.[2]
-
Ventilation: Ensure continuous operation of the chemical fume hood throughout the experiment.
-
Labeling: Clearly label all vessels containing the compound.
Post-Reaction Workup and Purification
-
Quenching: If quenching a reaction, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.
-
Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purification steps within the fume hood.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[2][4]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste contaminated with this compound, including disposable PPE, weigh boats, and absorbent materials, should be collected in a dedicated, labeled, and sealed hazardous waste container.[2][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
Disposal Procedure
-
Consult Regulations: Disposal must be in accordance with all local, state, and federal regulations for hazardous waste.[2]
-
Licensed Disposal Facility: The sealed waste container should be transferred to a licensed hazardous waste disposal facility.[9] Do not dispose of this chemical down the drain or in regular trash.
Conclusion
The safe handling of this compound relies on a proactive approach to safety, informed by the known hazards of structurally similar compounds. By implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, research professionals can significantly mitigate the risks associated with this chemical. Continuous adherence to these protocols is paramount for maintaining a safe laboratory environment.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
